Product packaging for Fmoc-ser-oall(Cat. No.:)

Fmoc-ser-oall

Cat. No.: B15334115
M. Wt: 367.4 g/mol
InChI Key: HJPQKBAZSODTJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Ser-OAll (CAS 136497-85-3) is a protected serine derivative essential in solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₁H₂₁NO₅, with a molecular weight of 367.40 g/mol . The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the alpha-amino function, which is readily removed under basic conditions, and an allyl (OAll) ester protecting the carboxylic acid, which can be orthogonally removed via palladium(0) catalysis . This orthogonal protection scheme makes this compound a particularly valuable building block for the synthesis of complex biomolecules. A primary research application of this compound is its role as a key intermediate in the synthesis of glycopeptides and peptide thioesters . It serves as a precursor for the introduction of serine residues carrying unprotected carbohydrates. For instance, it has been used in the synthesis of the epidermal growth factor (EGF)-like domain of bovine blood coagulation factor IX, which carries a glucose modification . In this process, the compound is first glycosylated, and the subsequent selective removal of the allyl ester allows for the generation of a peptide thioester or further chain elongation without affecting the sugar moiety . This approach enables the efficient production of glycopeptides, helping to study the role of glycosylation in protein function. The product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21NO5 B15334115 Fmoc-ser-oall

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-2-11-26-20(24)19(12-23)22-21(25)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19,23H,1,11-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPQKBAZSODTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fmoc-Ser(OAll)-OH: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Fluorenylmethoxycarbonyl-O-allyl-L-serine, commonly abbreviated as Fmoc-Ser(OAll)-OH, is a protected amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). This guide provides an in-depth technical overview of its chemical properties, synthesis, and applications in peptide and medicinal chemistry. The strategic use of the base-labile Fmoc group for N-terminal protection and the palladium-labile allyl group for the side-chain hydroxyl function offers orthogonal protection, enabling the synthesis of complex peptides and selective deprotection for side-chain modifications. This document details experimental protocols for its synthesis, incorporation into peptide chains, and subsequent deprotection, supported by quantitative data and workflow visualizations.

Chemical and Physical Properties

Fmoc-Ser(OAll)-OH is a white to off-white solid, soluble in organic solvents commonly used in peptide synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (DCM). Its key properties are summarized in the table below.

PropertyValue
IUPAC Name (2S)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-3-(prop-2-enoxy)propanoic acid[1]
Synonyms Fmoc-L-Ser(All)-OH, N-Fmoc-O-allyl-L-serine[2]
Molecular Formula C₂₁H₂₁NO₅[1][2]
Molecular Weight 367.39 g/mol [2]
CAS Number 704910-17-8[2]
Appearance White powder or solid[2]
Purity ≥ 98% (HPLC)[2]
Optical Rotation [α]D²⁰ = -14.8 ± 2° (c=1 in MeOH)[2]
Storage ≤ -20 °C[2]

Synthesis of Fmoc-Ser(OAll)-OH

The synthesis of Fmoc-Ser(OAll)-OH involves two primary steps: the O-allylation of the serine side-chain and the subsequent N-terminal Fmoc protection.

Experimental Protocol: Synthesis of O-Allyl-L-serine

This protocol is adapted from procedures for the synthesis of similar O-alkylated serine derivatives.

Materials:

  • L-serine

  • Allyl bromide

  • Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • To a solution of L-serine in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add allyl bromide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of water.

  • Acidify the mixture with HCl to a pH of approximately 6.

  • Extract the aqueous layer with diethyl ether to remove unreacted allyl bromide.

  • The aqueous solution containing O-allyl-L-serine can be used directly in the next step or lyophilized to obtain the crude product.

Experimental Protocol: N-Fmoc Protection of O-Allyl-L-serine

Materials:

  • O-Allyl-L-serine

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve O-allyl-L-serine in a 10% aqueous solution of sodium bicarbonate.

  • Add a solution of Fmoc-OSu in 1,4-dioxane to the amino acid solution.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to pH 2 with 1M HCl.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash chromatography or recrystallization from an ethyl acetate/hexane mixture to yield Fmoc-Ser(OAll)-OH as a white solid.

G cluster_synthesis Synthesis of Fmoc-Ser(OAll)-OH serine L-Serine o_allyl_serine O-Allyl-L-serine serine->o_allyl_serine  NaH, Allyl Bromide, DMF fmoc_ser_oall Fmoc-Ser(OAll)-OH o_allyl_serine->fmoc_ser_oall  Fmoc-OSu, NaHCO₃, Dioxane/H₂O

Caption: Synthesis of Fmoc-Ser(OAll)-OH.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Ser(OAll)-OH is a valuable building block in Fmoc-based SPPS, allowing for the introduction of a serine residue with a selectively removable side-chain protecting group.

Experimental Protocol: Coupling of Fmoc-Ser(OAll)-OH to a Resin-Bound Peptide

This protocol describes a standard coupling procedure using HBTU as the activating agent.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Ser(OAll)-OH

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • In a separate vessel, dissolve Fmoc-Ser(OAll)-OH (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.

  • Add DIPEA (6-10 equivalents) to the amino acid/HBTU solution and pre-activate for 5-10 minutes.

  • Drain the DMF from the swollen resin and add the activated Fmoc-Ser(OAll)-OH solution.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.

  • If the coupling is incomplete, the reaction can be repeated or extended.

  • After complete coupling, wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.

Note on Side Reactions: As with other serine derivatives, there is a potential for racemization during the activation step, especially with certain coupling reagents and prolonged activation times. The use of coupling additives like HOBt or Oxyma can help to suppress this side reaction.[3][4] Diketopiperazine formation can also occur at the dipeptide stage.[3][5]

Experimental Protocol: Deprotection of the Fmoc Group

Materials:

  • Fmoc-protected peptide-resin

  • 20% Piperidine in DMF (v/v)

  • DMF

Procedure:

  • Treat the Fmoc-protected peptide-resin with a solution of 20% piperidine in DMF.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the solution and repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

  • Wash the resin thoroughly with DMF to remove the piperidine-dibenzofulvene adduct and residual piperidine.

Experimental Protocol: Deprotection of the Allyl Side-Chain Protecting Group

The allyl group is stable to the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage from most resins, providing orthogonality. It can be selectively removed using a palladium catalyst.

Materials:

  • Peptide-resin containing Ser(OAll)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃) or another scavenger like dimethylamine-borane complex

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • Swell the peptide-resin in anhydrous DCM or THF under an inert atmosphere (e.g., argon or nitrogen).

  • In a separate flask, dissolve Pd(PPh₃)₄ (0.1-0.2 equivalents per allyl group) in the reaction solvent.

  • Add the catalyst solution to the resin, followed by the scavenger (e.g., PhSiH₃, 10-20 equivalents).

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS analysis of a small cleaved sample of the resin.

  • Once the deprotection is complete, wash the resin extensively with DCM, DMF, and a chelating solvent (e.g., a solution of sodium diethyldithiocarbamate) to remove palladium residues, followed by further washes with DMF and DCM.

G cluster_spps SPPS Workflow with Fmoc-Ser(OAll)-OH start Fmoc-Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Coupling of Fmoc-Ser(OAll)-OH (HBTU/DIPEA) deprotection->coupling allyl_deprotection Allyl Deprotection (Pd(PPh₃)₄, Scavenger) coupling->allyl_deprotection modification Side-Chain Modification allyl_deprotection->modification cleavage Final Cleavage (e.g., TFA) modification->cleavage

References

A Technical Guide to the Physical Properties of Fmoc-Ser(OAll)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of N-α-(9-Fluorenylmethoxycarbonyl)-O-allyl-L-serine, commonly referred to as Fmoc-Ser(OAll)-OH. This amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of serine residues with a selectively removable allyl protecting group on the side-chain hydroxyl function. The allyl group's orthogonality to the acid-labile side-chain protecting groups and the base-labile Fmoc group makes it an invaluable tool in the synthesis of complex peptides, cyclic peptides, and post-translationally modified peptide analogues.

Core Physical and Chemical Data

The following tables summarize the key quantitative data for Fmoc-Ser(OAll)-OH, compiled from various sources.

Identifier Value Reference
Chemical Name (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(allyloxy)propanoic acid[1]
Synonyms Fmoc-L-Ser(O-allyl)-OH, N-Fmoc-O-allyl-L-serine[1][2]
CAS Number 704910-17-8[1][2]
Molecular Formula C₂₁H₂₁NO₅[1][2]
Property Value Reference
Molecular Weight 367.4 g/mol [1]
Appearance White powder or solid[2]
Purity (HPLC) ≥ 98%[2]
Optical Rotation [α]²⁰D = -14.8 ± 2° (c=1 in MeOH)[2]
Density 1.3 ± 0.1 g/cm³
Boiling Point 590.2 ± 50.0 °C at 760 mmHg
Storage Temperature ≤ -20 °C[2]

Note on Melting Point and Solubility:

Detailed solubility data in a range of organic solvents is also not extensively published. However, based on the general solubility of Fmoc-amino acids, Fmoc-Ser(OAll)-OH is expected to be soluble in polar aprotic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM). To enhance solubility, gentle heating to 37°C and sonication may be employed.[3][4]

Experimental Protocols

While specific experimental protocols for the determination of all physical properties of Fmoc-Ser(OAll)-OH are not detailed in the available literature, standard laboratory procedures would be employed. The following are generalized protocols for key characterization and application methods.

Determination of Optical Rotation
  • Preparation of the Solution: Accurately weigh approximately 100 mg of Fmoc-Ser(OAll)-OH and dissolve it in a 10 mL volumetric flask with methanol to achieve a concentration of 1 g/100 mL (c=1).

  • Instrumentation: Use a calibrated polarimeter with a sodium lamp (D-line, 589 nm) as the light source.

  • Measurement: Rinse the polarimeter cell with a small amount of the prepared solution before filling it. Ensure no air bubbles are present in the light path.

  • Data Acquisition: Record the observed rotation at a constant temperature, typically 20°C.

  • Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Ser(OAll)-OH is a key reagent in Fmoc-based SPPS. The allyl protecting group on the serine side chain allows for orthogonal deprotection, enabling site-specific modifications.

  • Resin Preparation: Start with a suitable solid support (e.g., Wang resin, Rink amide resin) and swell it in an appropriate solvent like DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a 20% solution of piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxylic acid of Fmoc-Ser(OAll)-OH using a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA. Add the activated amino acid to the resin to form the peptide bond.

  • Washing: After coupling, wash the resin extensively with DMF and other solvents to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Allyl Deprotection (if required): The allyl group can be selectively removed on-resin using a palladium catalyst, typically Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane. This exposes the serine hydroxyl group for further modification.

  • Final Cleavage and Deprotection: Once the peptide chain is fully assembled, treat the resin with a strong acid cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers, to cleave the peptide from the resin and remove any remaining side-chain protecting groups.

Visualizations

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Ser(OAll)-OH

SPPS_Workflow Resin Resin Support Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Couple Fmoc-Ser(OAll)-OH (HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Allyl_Deprotection Orthogonal Deprotection (Pd(PPh3)4) Wash2->Allyl_Deprotection Optional Cleavage Final Cleavage (TFA Cocktail) Wash2->Cleavage Repeat->Wash2 Modification Side-Chain Modification Allyl_Deprotection->Modification Modification->Wash2 Peptide Purified Peptide Cleavage->Peptide

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Logical Relationship: Orthogonal Protection Strategy

Orthogonal_Protection Peptide Fully Protected Peptide on Resin Fmoc Fmoc Group (N-terminus) Peptide->Fmoc Base Labile (Piperidine) Allyl Allyl Group (Ser Side-Chain) Peptide->Allyl Palladium Catalysis AcidLabile Acid-Labile Groups (e.g., tBu, Trt, Boc) Peptide->AcidLabile Strong Acid (TFA)

Caption: Orthogonal protection scheme in modern peptide chemistry.

References

A Technical Guide to Fmoc-Ser(All)-OH: Properties, Applications, and Protocols for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-(9-Fluorenylmethoxycarbonyl)-O-allyl-L-serine, commonly referred to as Fmoc-Ser(All)-OH. This derivative of serine is a valuable building block in solid-phase peptide synthesis (SPPS), particularly when orthogonal protection strategies are required for the synthesis of complex peptides and post-synthesis modifications. This document details its physicochemical properties, provides comprehensive experimental protocols for its use, and illustrates key workflows.

Core Properties of Fmoc-Ser(All)-OH

Fmoc-Ser(All)-OH is a white to off-white solid, whose key quantitative properties are summarized below. These data are essential for reaction planning, characterization, and quality control in a research and development setting.

PropertyValueReference(s)
Molecular Weight 367.41 g/mol
Molecular Formula C₂₁H₂₁NO₅[1]
Appearance White powder or solid
Purity ≥ 98% (HPLC)
Optical Rotation [α]D20 = -14.8 ± 2 ° (c=1 in MeOH)
Density 1.3 ± 0.1 g/cm³
Boiling Point 590.2 ± 50.0 °C at 760 mmHg
Storage Recommended at ≤ -20°C

Strategic Importance in Peptide Synthesis

The utility of Fmoc-Ser(All)-OH lies in its orthogonal protecting group strategy. The N-terminal Fmoc group is base-labile, typically removed by piperidine, while the O-allyl group on the serine side chain is stable to these basic conditions. The allyl group is instead removed under mild conditions using a palladium(0) catalyst. This orthogonality allows for selective deprotection of the serine side chain while the peptide remains attached to the solid support and other acid-labile side-chain protecting groups (e.g., Boc, tBu) are intact. This enables site-specific modifications such as glycosylation, phosphorylation, or the introduction of fluorescent labels at the serine residue.

Experimental Protocols

The following sections provide detailed methodologies for the key steps involving Fmoc-Ser(All)-OH in a standard solid-phase peptide synthesis workflow.

Coupling of Fmoc-Ser(All)-OH to Resin

This protocol describes the initial attachment of Fmoc-Ser(All)-OH to a solid support (e.g., Wang or Rink Amide resin).

Materials:

  • Fmoc-Ser(All)-OH

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure®

  • Solvent: N,N-Dimethylformamide (DMF)

  • Washing solvent: Dichloromethane (DCM)

Procedure:

  • Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Drain the DMF from the swollen resin.

  • Prepare the activation solution: In a separate vial, dissolve Fmoc-Ser(All)-OH (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

  • Add the activation solution to the resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Dry the resin under vacuum.

N-terminal Fmoc Group Deprotection

This is a standard step performed after each amino acid coupling to prepare for the addition of the next residue.

Materials:

  • Peptide-resin

  • Deprotection solution: 20% piperidine in DMF (v/v)

  • Solvent: DMF

Procedure:

  • Add the 20% piperidine/DMF solution to the peptide-resin.

  • Agitate for 3 minutes and drain.

  • Add a fresh portion of the deprotection solution.

  • Agitate for an additional 10-15 minutes.

  • Drain the solution and wash the resin extensively with DMF (5-7x) to ensure complete removal of piperidine.

Side-Chain Allyl Group Deprotection

This protocol is specific for the removal of the allyl protecting group from the serine side chain, enabling site-specific modification.

Materials:

  • Peptide-resin containing Ser(All)

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

  • Scavenger: Phenylsilane (PhSiH₃) or Acetic Acid and N-methylmorpholine

  • Solvent: Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)

Procedure:

  • Swell the peptide-resin in anhydrous DCM or CHCl₃.[2][3]

  • Prepare the deprotection cocktail: In a separate vial, dissolve Pd(PPh₃)₄ (0.25-0.3 eq. relative to resin loading) and the scavenger (e.g., 15 eq. Phenylsilane) in the reaction solvent.[2][3][4]

  • Add the cocktail to the resin. The reaction mixture will typically turn yellow or orange.

  • Agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 30-60 minutes.[3]

  • Repeat the treatment with a fresh deprotection cocktail to ensure complete removal.

  • Wash the resin thoroughly with the reaction solvent, followed by a chelating wash (e.g., 0.5% diisopropylethylamine, 0.5% sodium diethyldithiocarbamate in DMF) to remove palladium residues, and finally with DMF and DCM.

Cleavage from Resin and Final Deprotection

This final step releases the synthesized peptide from the solid support and removes any remaining acid-labile side-chain protecting groups.

Materials:

  • Fully synthesized peptide-resin

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubate at room temperature with occasional agitation for 2-3 hours.

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge or filter to collect the peptide pellet.

  • Wash the pellet with cold diethyl ether and dry under vacuum.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow Visualizations

The following diagrams illustrate the logical flow of incorporating Fmoc-Ser(All)-OH into a peptide sequence and the subsequent selective deprotection.

SPPS_Workflow_with_Ser_All Workflow for Fmoc-Ser(All)-OH in SPPS cluster_main_cycle Standard SPPS Cycle cluster_allyl_deprotection Orthogonal Deprotection start Start with N-terminal deprotected peptide-resin couple Couple next Fmoc-AA-OH start->couple wash1 Wash (DMF) couple->wash1 deprotect Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotect wash2 Wash (DMF) deprotect->wash2 couple_ser_all Couple Fmoc-Ser(All)-OH wash2->couple_ser_all If Ser(All) is next allyl_deprotect Allyl Deprotection (Pd(PPh₃)₄ / Scavenger) couple_ser_all->allyl_deprotect site_modification Site-Specific Modification (e.g., Glycosylation) allyl_deprotect->site_modification continue_synthesis Continue SPPS Cycle site_modification->continue_synthesis continue_synthesis->couple Couple next Fmoc-AA-OH final_cleavage Final Cleavage from Resin (TFA Cocktail) continue_synthesis->final_cleavage After final residue

Caption: SPPS workflow incorporating Fmoc-Ser(All)-OH for orthogonal deprotection.

Logical_Relationship Protecting Group Orthogonality FmocSerAll Fmoc-Ser(All)-OH Fmoc (N-α) Allyl (Side-chain) Carboxyl reagents Reagents Base (Piperidine) Palladium(0) Catalyst Strong Acid (TFA) FmocSerAll:fmoc->reagents:base Cleaved by FmocSerAll:allyl->reagents:pd Cleaved by FmocSerAll:carboxyl->reagents:acid Cleaved from resin by reagents:base->FmocSerAll:allyl Stable reagents:pd->FmocSerAll:fmoc Stable

Caption: Orthogonality of protecting groups in Fmoc-Ser(All)-OH.

References

An In-depth Technical Guide on the Solubility of Fmoc-Ser(OAll)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the available solubility data for N-α-Fmoc-O-allyl-L-serine (Fmoc-Ser(OAll)-OH), a key building block in solid-phase peptide synthesis (SPPS). Due to the limited availability of specific quantitative data for this derivative, this guide also includes relevant information on closely related Fmoc-serine derivatives to provide valuable insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties of Fmoc-Ser(OAll)-OH

Fmoc-Ser(OAll)-OH is a white to off-white solid powder. Its fundamental properties are summarized below.

PropertyValue
Molecular Formula C₂₁H₂₁NO₅
Molecular Weight 367.39 g/mol
Appearance White to off-white solid
Storage Conditions Typically stored at -20°C to 2-8°C

Solubility of Fmoc-Serine Derivatives

While specific quantitative solubility data for Fmoc-Ser(OAll)-OH in various organic solvents remains largely unpublished in readily accessible literature, the general solubility of Fmoc-amino acids is well-understood to be favorable in polar aprotic solvents commonly used in peptide synthesis. Data for structurally similar Fmoc-serine derivatives can provide a useful benchmark.

CompoundSolventSolubilityNotes
Fmoc-Ser-OH Dimethyl sulfoxide (DMSO)200 mg/mL (611.00 mM)Ultrasonic assistance may be needed.[1]
Fmoc-Ser(tBu)-OH Dimethylformamide (DMF)Clearly solubleQualitative assessment at 1 mmole in 2 ml (approx. 192 mg/mL).
Fmoc-Ser(Trt)-OH Dimethylformamide (DMF)Clearly solubleQualitative assessment at 1 mmole in 2 ml (approx. 292 mg/mL).[2]
General Fmoc-Amino Acids PolarClean>0.4 MMost are highly soluble (>0.9 M).[3]
General Fmoc-Amino Acids N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP)Generally highThese are the most widely used solvents for Fmoc-SPPS.[4]

It is important to note that the allyl protecting group on the serine side chain of Fmoc-Ser(OAll)-OH may influence its solubility profile compared to the unprotected (Fmoc-Ser-OH) or tert-butyl protected (Fmoc-Ser(tBu)-OH) analogues.

Experimental Protocol for Solubility Determination

A precise determination of solubility is crucial for efficient peptide synthesis. The following is a general experimental protocol that can be adapted to determine the solubility of Fmoc-Ser(OAll)-OH in various solvents. This method is based on the principle of creating a saturated solution and subsequently quantifying the concentration of the dissolved solute.

Objective: To determine the saturation solubility of Fmoc-Ser(OAll)-OH in a given solvent at a specific temperature.

Materials:

  • Fmoc-Ser(OAll)-OH

  • Solvents of interest (e.g., DMF, DMSO, NMP, Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Vials with screw caps

  • Magnetic stirrer and stir bars or a vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Piperidine solution (20% in DMF)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of Fmoc-Ser(OAll)-OH to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After equilibration, allow the suspension to settle.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant for analysis.

  • Quantification using UV-Vis Spectroscopy (Fmoc Cleavage Method):

    • Dilute the supernatant with a known volume of the solvent to bring the absorbance within the linear range of the spectrophotometer.

    • To a known volume of the diluted supernatant, add a solution of 20% piperidine in DMF to cleave the Fmoc group. This reaction forms a dibenzofulvene-piperidine adduct, which has a strong UV absorbance.[5]

    • Allow the reaction to proceed for approximately 30 minutes.

    • Measure the absorbance of the resulting solution at its maximum wavelength (typically around 301 nm).

    • Calculate the concentration of the Fmoc-adduct using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of the dibenzofulvene-piperidine adduct (a commonly accepted value is 7800 M⁻¹cm⁻¹ at 301 nm), b is the path length of the cuvette (typically 1 cm), and c is the molar concentration.

    • Back-calculate the original concentration of Fmoc-Ser(OAll)-OH in the saturated solution, accounting for all dilutions.

  • Data Reporting:

    • Express the solubility in units of mg/mL and mol/L.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of Fmoc-Ser(OAll)-OH solubility.

G Workflow for Solubility Determination of Fmoc-Ser(OAll)-OH cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Quantitative Analysis cluster_calc Calculation prep1 Add excess Fmoc-Ser(OAll)-OH to a known volume of solvent prep2 Equilibrate at constant temperature (e.g., 24-48h) prep1->prep2 sep1 Centrifuge to pellet undissolved solid prep2->sep1 sep2 Collect clear supernatant sep1->sep2 ana1 Dilute supernatant sep2->ana1 ana2 Cleave Fmoc group with piperidine ana1->ana2 ana3 Measure absorbance via UV-Vis Spectroscopy ana2->ana3 calc1 Calculate concentration using Beer-Lambert Law ana3->calc1 calc2 Report solubility in mg/mL and mol/L calc1->calc2

Caption: Experimental workflow for determining the solubility of Fmoc-Ser(OAll)-OH.

Application in Solid-Phase Peptide Synthesis (SPPS)

The solubility of Fmoc-Ser(OAll)-OH is a critical parameter in SPPS, as inefficient dissolution can lead to incomplete coupling reactions, resulting in deletion sequences and lower purity of the final peptide product. The general workflow for incorporating an Fmoc-protected amino acid, such as Fmoc-Ser(OAll)-OH, into a growing peptide chain on a solid support is depicted below.

SPPS_Workflow General Workflow for a Single Coupling Cycle in Fmoc-SPPS start Resin with N-terminal Fmoc-protected peptide deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection 1. wash1 Wash deprotection->wash1 2. coupling Coupling: - Fmoc-Ser(OAll)-OH - Activation Reagent - Base wash1->coupling 3. wash2 Wash coupling->wash2 4. end Resin with elongated peptide chain (N-terminal Fmoc-Ser(OAll) added) wash2->end 5.

Caption: A single amino acid coupling cycle in Fmoc solid-phase peptide synthesis.

References

The Strategic Application of Fmoc-Ser(OAll)-OH in Modern Biochemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug discovery, the strategic choice of protecting groups is paramount to achieving high yields, purity, and the successful construction of complex biomolecules. Among the repertoire of protected amino acids, N-α-Fmoc-O-allyl-L-serine (Fmoc-Ser(OAll)-OH) has emerged as a versatile and powerful tool. Its unique orthogonal protecting group strategy offers a distinct advantage in the synthesis of modified peptides, including phosphopeptides and glycopeptides, which are crucial for dissecting cellular signaling pathways and developing novel therapeutics. This technical guide provides a comprehensive overview of the applications of Fmoc-Ser(OAll)-OH in biochemistry, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Core Principles: The Power of Orthogonal Protection

The utility of Fmoc-Ser(OAll)-OH lies in the concept of orthogonal protection. In solid-phase peptide synthesis (SPPS), the N-α-amino group is temporarily protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group. Side chains of trifunctional amino acids are protected by groups that are stable to the Fmoc deprotection conditions (typically piperidine) but can be removed at a later stage.

The allyl (All) group protecting the hydroxyl function of the serine side chain in Fmoc-Ser(OAll)-OH is a prime example of an orthogonal protecting group. It is stable to the basic conditions used for Fmoc removal and the acidic conditions often used for final cleavage of the peptide from the resin and removal of other side-chain protecting groups like tert-butyl (tBu).[1][2] This unique stability allows for the selective deprotection of the serine hydroxyl group while the peptide is still attached to the solid support, opening a synthetic window for site-specific modifications.

Key Applications in Biochemistry and Drug Development

The ability to selectively unmask the serine hydroxyl group on the solid phase makes Fmoc-Ser(OAll)-OH an invaluable building block for a variety of applications:

  • Synthesis of Phosphopeptides: Phosphorylation of serine, threonine, and tyrosine residues is a fundamental mechanism of cellular signal transduction, governed by protein kinases. The synthesis of phosphopeptides is essential for studying these signaling pathways, developing kinase inhibitors, and raising phospho-specific antibodies. Fmoc-Ser(OAll)-OH allows for the incorporation of serine at a specific site, followed by selective allyl deprotection and subsequent on-resin phosphorylation. This "post-assembly" phosphorylation strategy can sometimes be more efficient than using pre-phosphorylated Fmoc-amino acids, which can be prone to side reactions.[3]

  • Synthesis of Glycopeptides: Glycosylation, the enzymatic attachment of sugars to proteins, plays a critical role in protein folding, stability, and cell-cell recognition. Aberrant glycosylation is a hallmark of many diseases, including cancer. The synthesis of glycopeptides is crucial for developing cancer vaccines and diagnostics.[4] Fmoc-Ser(OAll)-OH facilitates the synthesis of O-linked glycopeptides. After selective deprotection of the allyl group, a desired glycosyl donor can be coupled to the serine hydroxyl group on the resin.[4]

  • Cyclic Peptides: Cyclization can enhance the metabolic stability and biological activity of peptides. The orthogonal nature of the allyl group allows for its use in on-resin cyclization strategies, where the deprotected serine side chain can be part of the cyclization reaction.[5]

  • Drug Development: The ability to create complex, modified peptides is a significant advantage in drug development. Peptides with enhanced stability and specific modifications can lead to more potent and targeted therapeutics.[1]

Quantitative Data Presentation

Protecting Group StrategyTypical Coupling EfficiencyPotential Side ReactionsOverall Crude Purity
Fmoc-Ser(tBu)-OH >99%Racemization (can be induced by some activation reagents and bases)Generally High
Fmoc-Ser(OAll)-OH >99%Incomplete deprotection of the allyl group if conditions are not optimized.High, dependent on deprotection efficiency.

Note: The overall yield and purity are highly dependent on the specific peptide sequence, coupling reagents, and reaction conditions. The data presented here are generalized estimates based on established SPPS principles.

Experimental Protocols

The following are detailed methodologies for the key experiments involving Fmoc-Ser(OAll)-OH.

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Ser(OAll)-OH

This protocol outlines the manual synthesis of a generic peptide containing a serine residue protected with an allyl group.

1. Resin Swelling:

  • Place the desired amount of Rink Amide resin (or other suitable resin) in a reaction vessel.
  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF.
  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate the mixture for 5 minutes.
  • Drain the solution.
  • Repeat the 20% piperidine treatment for another 10 minutes.
  • Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (5 times), and then DMF (5 times).

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading), HCTU (3.8 equivalents), and DIPEA (8 equivalents) in DMF.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the mixture for 30-60 minutes. For coupling of Fmoc-Ser(OAll)-OH, a standard coupling time is generally sufficient.
  • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
  • Wash the resin as described in step 2.

4. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Deprotection of the Allyl Group

This protocol describes the selective removal of the allyl protecting group from the serine side chain.

1. Resin Preparation:

  • After incorporation of Fmoc-Ser(OAll)-OH and subsequent chain elongation, ensure the N-terminal amino acid is Fmoc-protected.
  • Wash the peptide-resin thoroughly with DCM.

2. Deprotection Cocktail Preparation:

  • In a separate, dry, and inert-atmosphere-purged flask, prepare the deprotection cocktail. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.1 equivalents) and PhSiH₃ (5 equivalents) in DCM or a mixture of DMF/DCM.

3. Allyl Deprotection Reaction:

  • Add the deprotection cocktail to the peptide-resin.
  • Agitate the mixture under an inert atmosphere (e.g., argon or nitrogen) for 1-2 hours at room temperature.
  • Monitor the reaction by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

4. Washing:

  • Once the deprotection is complete, drain the reaction mixture.
  • Wash the resin extensively with DCM (10-15 times) and DMF (10-15 times) to ensure complete removal of the palladium catalyst and scavenger.

Protocol 3: On-Resin Phosphorylation of Serine

This protocol outlines the phosphorylation of the newly exposed serine hydroxyl group.

1. Phosphitylating Reagent Activation:

  • In a separate vial, dissolve dibenzyl N,N-diisopropylphosphoramidite (2 equivalents) and 1H-tetrazole (4 equivalents) in anhydrous DMF.

2. Phosphitylation Reaction:

  • Add the activated phosphitylating reagent to the allyl-deprotected peptide-resin.
  • Agitate the mixture under an inert atmosphere for 1-2 hours.

3. Oxidation:

  • Drain the phosphitylation solution.
  • Add a solution of tert-butyl hydroperoxide (t-BuOOH) in DCM to the resin.
  • Agitate for 30 minutes to oxidize the phosphite triester to a phosphate triester.

4. Washing:

  • Wash the resin thoroughly with DCM and DMF.

Protocol 4: Cleavage and Final Deprotection

This protocol describes the final cleavage of the peptide from the resin and removal of all remaining side-chain protecting groups.

1. Final Fmoc Deprotection:

  • Perform the Fmoc deprotection as described in Protocol 1, step 2.

2. Cleavage Cocktail:

  • Prepare a cleavage cocktail appropriate for the peptide sequence and remaining protecting groups. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptide-resin.
  • Agitate the mixture for 2-3 hours at room temperature.

4. Peptide Precipitation and Purification:

  • Filter the resin and collect the filtrate.
  • Precipitate the peptide by adding cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
  • Dry the peptide pellet under vacuum.
  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and relationships in the application of Fmoc-Ser(OAll)-OH.

spsp_workflow start Start with Resin swell Swell Resin in DMF start->swell fmoc_deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->fmoc_deprotect couple_aa Couple Fmoc-AA-OH (HCTU/DIPEA) fmoc_deprotect->couple_aa wash Wash (DMF/DCM) couple_aa->wash repeat Repeat for Each Amino Acid wash->repeat repeat->fmoc_deprotect Continue Elongation incorporate_ser Couple Fmoc-Ser(OAll)-OH repeat->incorporate_ser Incorporate Serine allyl_deprotect Allyl Deprotection (Pd(PPh3)4, PhSiH3) incorporate_ser->allyl_deprotect modify_ser Site-Specific Modification (e.g., Phosphorylation, Glycosylation) allyl_deprotect->modify_ser final_deprotect Final Fmoc Deprotection modify_ser->final_deprotect cleave Cleavage from Resin (TFA Cocktail) final_deprotect->cleave purify Purify Peptide (RP-HPLC) cleave->purify end_peptide Final Modified Peptide purify->end_peptide

Caption: Workflow for SPPS of a modified peptide using Fmoc-Ser(OAll)-OH.

orthogonal_protection peptide Peptide on Resin N-terminus (Fmoc) Side Chain 1 (e.g., tBu) Serine Side Chain (OAll) Side Chain 2 (e.g., Boc) reagent1 Piperidine (Base) peptide:n->reagent1 reagent2 Pd(PPh3)4 / Scavenger peptide:ser->reagent2 reagent3 TFA (Acid) peptide->reagent3 deprotected_n Peptide on Resin N-terminus (Free Amine) Side Chain 1 (tBu) Serine Side Chain (OAll) Side Chain 2 (Boc) reagent1->deprotected_n:n Selective Deprotection deprotected_ser Peptide on Resin N-terminus (Fmoc) Side Chain 1 (tBu) Serine Side Chain (OH) Side Chain 2 (Boc) reagent2->deprotected_ser:ser Selective Deprotection cleaved_peptide Cleaved and Fully Deprotected Peptide reagent3->cleaved_peptide Global Deprotection kinase_signaling ext_signal External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase ext_signal->receptor adaptor Adaptor Protein receptor->adaptor ser_thr_kinase Ser/Thr Kinase (e.g., PKC, Akt) adaptor->ser_thr_kinase substrate Substrate Protein (contains Serine) ser_thr_kinase->substrate Phosphorylates study_tool Tool for Studying Kinase Activity & Antibody Production ser_thr_kinase->study_tool Investigates phospho_substrate Phosphorylated Substrate (pSerine) substrate->phospho_substrate cellular_response Cellular Response (e.g., Proliferation, Survival) phospho_substrate->cellular_response synth_peptide Synthetic Phosphopeptide (from Fmoc-Ser(OAll)-OH) synth_peptide->study_tool

References

The Strategic Role of Fmoc-Ser(OAll)-OH in Advanced Peptide Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high-purity, complex peptide targets. Among the repertoire of protected amino acids, N-α-Fmoc-O-allyl-L-serine (Fmoc-Ser(OAll)-OH) has emerged as a critical building block for the synthesis of modified peptides. Its allyl side-chain protection offers true orthogonality with the widely used Fmoc/tBu strategy, enabling selective deprotection on the solid support. This allows for site-specific modifications such as phosphorylation and on-resin cyclization, which are crucial for developing peptide-based therapeutics, probes for chemical biology, and tools for studying cellular signaling. This technical guide provides a comprehensive overview of the role of Fmoc-Ser(OAll)-OH, detailing its applications, experimental protocols, and the strategic workflows it enables.

Introduction to Orthogonal Protection Strategies in Peptide Synthesis

Solid-phase peptide synthesis (SPPS) relies on a system of temporary and permanent protecting groups to ensure the sequential and controlled assembly of amino acids into a polypeptide chain. The most prevalent strategy in modern peptide chemistry is the Fmoc/tBu approach. In this methodology, the N-terminal α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while reactive amino acid side chains are typically protected by acid-labile groups such as tert-butyl (tBu).[1][2]

The concept of "orthogonality" is central to the synthesis of complex peptides.[1] Orthogonal protecting groups are those that can be selectively removed in any order under distinct chemical conditions, without affecting other protecting groups present in the molecule.[1][3] This allows for specific modifications of the peptide while it is still anchored to the solid support.

Fmoc-Ser(OAll)-OH introduces a third layer of orthogonality. The allyl ether protecting the serine side chain is stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF) and the acidic conditions for tBu removal and final cleavage from the resin (e.g., trifluoroacetic acid - TFA).[2][4] The allyl group is selectively cleaved using a palladium(0) catalyst, providing a unique chemical handle for on-resin manipulations.[4]

Core Applications of Fmoc-Ser(OAll)-OH

The utility of Fmoc-Ser(OAll)-OH is most evident in synthetic routes that require selective deprotection of a serine residue for subsequent modification on the solid phase. The two primary applications are the synthesis of phosphoserine-containing peptides and the formation of cyclic peptides through side-chain lactamization.

Synthesis of Phosphoserine Peptides

Protein phosphorylation is a key post-translational modification that regulates a vast array of cellular processes, making synthetic phosphopeptides invaluable tools for studying protein kinase and phosphatase activity. While Fmoc-Ser(PO(OBzl)OH)-OH is a common building block for incorporating phosphoserine directly, it can present challenges such as β-elimination during Fmoc deprotection.

The "post-assembly phosphorylation" strategy, enabled by Fmoc-Ser(OAll)-OH, offers an alternative route. A peptide sequence is first assembled using standard Fmoc-SPPS. The allyl group of the serine residue is then selectively removed on-resin, exposing a free hydroxyl group. This hydroxyl group can then be phosphorylated using an appropriate phosphitylating agent. This approach is particularly useful for creating peptides with multiple phosphorylation sites or for synthesizing phosphopeptide libraries.

Synthesis of Cyclic Peptides

Cyclic peptides often exhibit enhanced biological activity, metabolic stability, and receptor selectivity compared to their linear counterparts.[5] On-resin cyclization is a preferred method as it minimizes intermolecular side reactions that can occur in solution-phase cyclization.[5] Fmoc-Ser(OAll)-OH can be incorporated into a peptide sequence along with another amino acid bearing an orthogonal side-chain protecting group, such as Fmoc-Lys(Alloc)-OH. Following the assembly of the linear peptide, both the allyl and Alloc groups can be simultaneously removed on-resin using a palladium catalyst. The newly exposed serine hydroxyl group and lysine amino group can then be linked, for example, through the formation of a lactam bridge.[1]

Quantitative Data and Comparisons

While direct, side-by-side quantitative comparisons in single studies are limited, the choice between Fmoc-Ser(OAll)-OH and the more standard Fmoc-Ser(tBu)-OH is primarily dictated by the synthetic strategy rather than coupling efficiency alone. The coupling of both amino acids generally proceeds with high efficiency using standard coupling reagents. The key differentiator is the need for orthogonal deprotection for on-resin modification.

FeatureFmoc-Ser(tBu)-OHFmoc-Ser(OAll)-OH
Side-Chain Protection tert-butyl (tBu) etherAllyl ether
Deprotection Condition Strong acid (e.g., TFA)[6]Pd(0) catalyst (e.g., Pd(PPh₃)₄)[4]
Orthogonality Compatible with Fmoc groupOrthogonal to both Fmoc and tBu groups[2][4]
Primary Use Case Standard incorporation of serine in linear peptides[6]On-resin, site-specific modification (e.g., phosphorylation, cyclization)[1]
Relative Cost Generally lowerHigher due to more complex synthesis
Potential Side Reactions Racemization during coupling (can be minimized with appropriate reagents)Incomplete deprotection, potential for palladium contamination of the final peptide

This table provides a qualitative comparison based on established principles of peptide chemistry.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involving Fmoc-Ser(OAll)-OH.

Coupling of Fmoc-Ser(OAll)-OH in SPPS

This protocol outlines a standard manual coupling cycle for incorporating Fmoc-Ser(OAll)-OH into a growing peptide chain on a resin.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-Ser(OAll)-OH

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

  • Washing solvents: DMF, Dichloromethane (DCM)

Procedure:

  • Fmoc Deprotection: The N-terminal Fmoc group of the peptide-resin is removed by treatment with 20% piperidine in DMF for 10-20 minutes. The resin is then thoroughly washed with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Ser(OAll)-OH (3-5 equivalents relative to resin loading), HBTU (2.95 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated Fmoc-Ser(OAll)-OH solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.

On-Resin Deprotection of the Allyl Group

This protocol describes the selective removal of the allyl protecting group from the serine side chain using a palladium(0) catalyst.

Materials:

  • Peptide-resin containing a Ser(OAll) residue

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Allyl scavenger (e.g., Phenylsilane - PhSiH₃)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM in a reaction vessel.

  • Deprotection Cocktail Preparation: In a separate, dry, and inert-atmosphere (e.g., argon or nitrogen) flushed vessel, prepare the deprotection cocktail. For a 0.1 mmol scale synthesis, this may consist of Pd(PPh₃)₄ (e.g., 0.1 equivalents per allyl group) and PhSiH₃ (e.g., 25 equivalents per allyl group) in anhydrous DCM.

  • Deprotection Reaction: Add the deprotection cocktail to the resin. Agitate the mixture at room temperature for 1-2 hours. The reaction is typically performed in the dark to minimize side reactions.

  • Repetition: Drain the solution and repeat the deprotection step with a fresh batch of the deprotection cocktail to ensure complete removal of the allyl group.

  • Washing: After the final deprotection step, wash the resin extensively with DCM, DMF, and a solution of 0.5% DIPEA in DMF, followed by a final wash with DMF and DCM. This washing sequence is crucial to remove the palladium catalyst and scavenger byproducts.

On-Resin Phosphorylation of Serine

This protocol outlines the phosphorylation of the newly exposed serine hydroxyl group on the resin.

Materials:

  • Peptide-resin with a deprotected serine hydroxyl group

  • Phosphitylating reagent (e.g., Di-tert-butyl N,N-diethylphosphoramidite)

  • Activator (e.g., 1H-Tetrazole)

  • Oxidizing agent (e.g., tert-Butyl hydroperoxide - TBHP)

  • Solvents: Anhydrous Acetonitrile (ACN) and DCM

Procedure:

  • Resin Preparation: Swell the peptide-resin with the free serine hydroxyl group in anhydrous DCM.

  • Phosphitylation: In a separate vessel, dissolve the phosphitylating reagent and 1H-Tetrazole in anhydrous ACN. Add this solution to the resin and agitate at room temperature for 1-2 hours.

  • Washing: Wash the resin with ACN and DCM.

  • Oxidation: Treat the resin with a solution of TBHP in DCM for 30-60 minutes to oxidize the phosphite triester to the more stable phosphate triester.

  • Washing: Wash the resin thoroughly with DCM and DMF. The peptide is now ready for further elongation or cleavage from the resin.

Visualizing the Workflow and Applications

Graphviz diagrams can effectively illustrate the logical flow of synthetic strategies and the biological context of the resulting peptides.

Experimental Workflow for Phosphopeptide Synthesis

phosphopeptide_synthesis cluster_spaa 1. Standard Fmoc-SPPS cluster_deprotection 2. Orthogonal Deprotection cluster_modification 3. On-Resin Modification cluster_final 4. Final Steps start Start with Rink Amide Resin elongation Peptide Chain Elongation (Fmoc-AA-OH, HBTU, DIPEA) start->elongation incorporation Incorporate Fmoc-Ser(OAll)-OH elongation->incorporation completion Complete Linear Peptide Sequence incorporation->completion allyl_removal Selective Allyl Removal (Pd(PPh₃)₄, PhSiH₃) completion->allyl_removal phosphorylation Phosphorylation (Phosphoramidite, Tetrazole, Oxidation) allyl_removal->phosphorylation cleavage Cleavage from Resin & Global Deprotection (TFA Cocktail) phosphorylation->cleavage purification HPLC Purification cleavage->purification product Purified Phosphopeptide purification->product

Caption: Workflow for phosphopeptide synthesis using Fmoc-Ser(OAll)-OH.

Application in Kinase Signaling Pathway Studies

Synthetic phosphopeptides are crucial for dissecting kinase-substrate relationships. For example, a synthetic phosphopeptide mimicking a phosphorylation site in a substrate protein can be used in competitive binding assays or as a standard in kinase activity assays.

kinase_pathway cluster_synthesis Peptide Synthesis cluster_assay Kinase Assay cluster_analysis Analysis synth_peptide Synthetic Phosphopeptide (via Fmoc-Ser(OAll)-OH) inhibition Inhibition of Phosphorylation synth_peptide->inhibition binding_assay Competitive Binding Assay synth_peptide->binding_assay kinase Protein Kinase C (PKC) phos_substrate Phosphorylated Substrate kinase->phos_substrate phosphorylates substrate Natural Substrate Protein substrate->phos_substrate atp ATP adp ADP atp->adp phos_substrate->binding_assay competes with inhibition->kinase inhibits

Caption: Use of a synthetic phosphopeptide in studying Protein Kinase C signaling.

Potential Side Reactions and Mitigation Strategies

While a powerful tool, the use of Fmoc-Ser(OAll)-OH and subsequent deprotection steps are not without potential challenges.

  • Incomplete Allyl Deprotection: This can lead to a heterogeneous final product. Mitigation involves repeating the deprotection step and ensuring the use of fresh, high-quality palladium catalyst and scavenger.

  • Palladium Contamination: Residual palladium in the final peptide can be cytotoxic and interfere with biological assays. Extensive washing of the resin after deprotection, including washes with chelating agents like sodium diethyldithiocarbamate, can help remove palladium residues.

  • Racemization: As with other amino acids, racemization of the serine α-carbon can occur during activation for coupling. The use of coupling reagents containing additives like HOBt or Oxyma can suppress this side reaction.

  • N-O Acyl Shift: In peptides containing serine, an acyl shift from the amide nitrogen to the side-chain hydroxyl group can occur, particularly under acidic conditions. This is less of a concern during the Fmoc-SPPS cycles but can be a consideration during final cleavage.

  • β-Elimination of Phosphoserine: If a post-assembly phosphorylation strategy is used, the resulting phosphoserine residue can be susceptible to β-elimination under basic conditions. This underscores the importance of careful planning of the synthetic route, especially if further Fmoc deprotection steps are required after phosphorylation.

Conclusion

Fmoc-Ser(OAll)-OH is an indispensable building block for advanced peptide synthesis, offering a gateway to a wide range of modified peptides that would be difficult or impossible to synthesize using standard Fmoc/tBu chemistry alone. Its orthogonal allyl protecting group provides the necessary chemical handle for site-specific, on-resin modifications, most notably for the synthesis of phosphopeptides and cyclic peptides. By understanding the principles of its application, mastering the associated experimental protocols, and being aware of potential side reactions, researchers can leverage Fmoc-Ser(OAll)-OH to create sophisticated peptide tools to advance our understanding of biology and to develop next-generation peptide therapeutics.

References

Allyl Protecting Groups in Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). Among the diverse arsenal of protective groups available, allyl-based protectors, such as the allyloxycarbonyl (Alloc) group for amines and allyl esters for carboxylic acids, offer a unique set of advantages, primarily their orthogonality to the widely used Fmoc/tBu and Boc/Bn strategies. This technical guide provides a comprehensive overview of the application of allyl protecting groups in peptide synthesis, detailing their introduction, stability, and deprotection, supported by experimental protocols and quantitative data.

Core Concepts of Allyl Protection

Allyl-based protecting groups are prized for their stability under both the acidic conditions used to remove tert-butyl (tBu) and Boc groups and the basic conditions used for Fmoc group cleavage.[1][2][3] This orthogonality allows for the selective deprotection of specific amino acid side chains or the C-terminus, enabling the synthesis of complex peptides, including cyclic and branched structures, directly on the solid support.[4][5]

The removal of allyl protecting groups is most commonly achieved through palladium(0)-catalyzed Tsuji-Trost allylic substitution. This process involves the formation of a π-allyl palladium complex, which is then scavenged by a nucleophile, liberating the deprotected functional group under mild, near-neutral conditions.[1][6] This mild cleavage prevents the formation of reactive carbocations that can lead to unwanted side reactions with sensitive residues like tryptophan, tyrosine, methionine, and cysteine.[1]

Introduction of Allyl Protecting Groups: Synthesis of Alloc-Amino Acids

The most common method for introducing the Alloc protecting group onto the α-amino group of an amino acid is through the reaction with allyl chloroformate in the presence of a base.

Experimental Protocol: Synthesis of Nα-Alloc-Amino Acid

Objective: To synthesize an Nα-allyloxycarbonyl-protected amino acid.

Materials:

  • Amino acid

  • Allyl chloroformate (Alloc-Cl)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid in an aqueous solution of sodium bicarbonate or sodium hydroxide at room temperature.[1]

  • To this solution, add a solution of allyl chloroformate in THF or dioxane dropwise while maintaining the temperature and pH.[1][4]

  • Stir the reaction mixture at room temperature for several hours (typically 12 hours) until the reaction is complete, as monitored by TLC.[1]

  • Once the reaction is complete, extract the aqueous mixture with ethyl acetate.[1]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[1]

  • The resulting Alloc-amino acid can be purified by column chromatography if necessary. Alloc-amino acids are often oils but can be stored as crystalline dicyclohexylammonium (DCHA) salts.[7]

Deprotection of Allyl Protecting Groups

The cleavage of Alloc and allyl ester groups is a critical step that requires careful optimization to ensure complete and clean removal without affecting other protecting groups.

Palladium-Catalyzed Deprotection

The standard method for allyl deprotection utilizes a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of an allyl cation scavenger.

Key Components:

  • Palladium(0) Catalyst: Pd(PPh₃)₄ is the most common catalyst.

  • Scavenger: A nucleophilic scavenger is essential to trap the allyl cation and prevent side reactions, such as re-alkylation of the deprotected amine. Common scavengers include morpholine, phenylsilane (PhSiH₃), and amine-borane complexes like dimethylamine borane (Me₂NH·BH₃). Phenylsilane and amine-borane complexes are often preferred as they are not basic and thus minimize side reactions.

  • Solvent: Dichloromethane (DCM) or N,N-dimethylformamide (DMF) are typically used.

Experimental Protocol: On-Resin Alloc Deprotection using Pd(PPh₃)₄ and Phenylsilane

Objective: To selectively remove the Alloc protecting group from a resin-bound peptide.

Materials:

  • Peptide-resin with an Alloc-protected amino acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • 0.5% (w/v) Sodium diethyldithiocarbamate in DMF

  • 0.5% (v/v) Diisopropylethylamine (DIPEA) in DMF

Procedure:

  • Swell the peptide-resin in anhydrous DCM in a reaction vessel.

  • Prepare a deprotection solution of Pd(PPh₃)₄ and PhSiH₃ in DCM. A typical ratio is 0.1 to 0.25 equivalents of Pd(PPh₃)₄ and 10 to 40 equivalents of PhSiH₃ relative to the resin substitution.

  • Add the deprotection solution to the resin and shake gently at room temperature. The reaction is often performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst, although some studies suggest it can be successful under atmospheric conditions.[4][8]

  • The reaction time can vary from 30 minutes to several hours. Microwave irradiation at 38°C for two 5-minute intervals has been shown to significantly accelerate the deprotection.[4]

  • After the reaction is complete, drain the deprotection solution.

  • Wash the resin extensively with DCM and DMF.

  • To remove residual palladium, wash the resin with a solution of 0.5% sodium diethyldithiocarbamate in DMF, followed by a wash with 0.5% DIPEA in DMF.[7]

  • Finally, wash the resin thoroughly with DMF and DCM and proceed with the next synthesis step.

Alternative Deprotection Methods

Recent research has focused on developing more sustainable and efficient deprotection methods.

  • Metal-Free Deprotection: A one-pot, metal-free on-resin Alloc removal using iodine and water in an environmentally friendly solvent mixture of PolarClean and ethyl acetate has been reported. This method offers a comparable purity profile to traditional palladium-catalyzed deprotection.

  • Microwave-Assisted Deprotection: The use of microwave synthesis can dramatically reduce reaction times for allyl deprotection, allowing for the removal of the protecting groups before the catalyst is oxidized, even under atmospheric conditions.[4]

Quantitative Data on Allyl Deprotection

The efficiency of allyl deprotection is crucial for the overall yield and purity of the final peptide. The following table summarizes quantitative data from various studies.

Catalyst SystemScavengerConditionsDeprotection Efficiency/PurityReference
Pd(PPh₃)₄PhenylsilaneMicrowave, 38°C, 2 x 5 min, atmospheric>98% purity[4]
Pd(PPh₃)₄N,N'-dimethylbarbituric acidRoom temperatureEffective and selective[9]
Pd(PPh₃)₄Me₂NH·BH₃ (40 equiv)Room temperature, 40 minQuantitative removal
I₂/H₂O-50°C, 1 hour (in PC/EtOAc)99% purity

Logical and Experimental Workflows

Visualizing the workflows and mechanisms involved in using allyl protecting groups can aid in understanding their application in SPPS.

SPPS_with_Allyl_Protection cluster_synthesis Peptide Elongation cluster_deprotection Selective Allyl Deprotection cluster_modification On-Resin Modification cluster_cleavage Final Cleavage start Resin coupling Couple Fmoc-AA-OH start->coupling deprotection Fmoc Deprotection (Piperidine/DMF) coupling->deprotection deprotection->coupling Repeat n times couple_allyl Couple Fmoc-AA(Allyl)-OH deprotection->couple_allyl final_coupling Final Coupling deprotection->final_coupling couple_allyl->deprotection allyl_deprotection Allyl Deprotection (Pd(PPh3)4, Scavenger) final_coupling->allyl_deprotection wash Wash Resin allyl_deprotection->wash cyclization On-Resin Cyclization or Side-Chain Modification wash->cyclization final_cleavage Cleavage from Resin (e.g., TFA) cyclization->final_cleavage purification Purification final_cleavage->purification

Caption: Workflow for SPPS using allyl protecting groups for on-resin modification.

Allyl_Deprotection_Mechanism cluster_mechanism Palladium-Catalyzed Allyl Deprotection start Protected Peptide (P-O-Allyl or P-N(Alloc)) pi_allyl π-Allyl Palladium(II) Complex start->pi_allyl + Pd(0) pd0 Pd(0)(PPh3)4 deprotected Deprotected Peptide pi_allyl->deprotected Release allyl_scavenger Allyl-Scavenger Adduct pi_allyl->allyl_scavenger + Scavenger scavenger Nucleophilic Scavenger (e.g., PhSiH3) pd0_regen Pd(0)(PPh3)4 (regenerated) allyl_scavenger->pd0_regen Release

Caption: Mechanism of palladium-catalyzed allyl deprotection.

Side Reactions and Considerations

While allyl protecting groups are robust, there are potential side reactions to be aware of:

  • Allyl Cation Scavenging: Incomplete scavenging of the allyl cation can lead to the alkylation of nucleophilic side chains, such as those of methionine, cysteine, tryptophan, and tyrosine.[1] The choice and excess of the scavenger are therefore critical.

  • Catalyst Poisoning: The palladium catalyst can be sensitive to oxidation and certain sulfur-containing compounds.[4] While some studies show robustness, performing the reaction under an inert atmosphere is a common precaution.[4][8]

  • Resin Effects: The choice of solid support can influence the rate of deprotection. For instance, polyethylene glycol-polystyrene (PEG-PS) resins may facilitate better catalyst accessibility compared to standard polystyrene (PS) resins, leading to faster deprotection rates.

Conclusion

Allyl protecting groups represent a powerful tool in the peptide chemist's toolbox, offering a layer of orthogonality that is essential for the synthesis of complex and modified peptides. Their stability to a wide range of conditions, coupled with mild and selective deprotection protocols, makes them particularly suitable for applications such as on-resin cyclization and the introduction of post-translational modifications. With a thorough understanding of the underlying chemistry, experimental protocols, and potential side reactions, researchers can effectively leverage allyl protecting groups to advance their peptide-based research and drug development efforts.

References

An In-depth Technical Guide to the Safety and Handling of Fmoc-Ser(OAll)-OH for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-α-Fmoc-O-allyl-L-serine, commonly abbreviated as Fmoc-Ser(All)-OH, is a valuable building block in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine and the allyl group on the side-chain hydroxyl offer an orthogonal protection strategy, enabling the selective deprotection and modification of the serine residue within a peptide sequence. This guide provides a comprehensive overview of the safety, handling, and experimental protocols associated with Fmoc-Ser(All)-OH to ensure its safe and effective use in research and drug development.

Chemical and Physical Properties

Fmoc-Ser(All)-OH is a white to off-white solid. A summary of its key chemical and physical properties is presented in Table 1, with comparative data for other commonly used protected serine derivatives.

Table 1: Chemical and Physical Properties of Fmoc-Ser(All)-OH and Related Compounds

PropertyFmoc-Ser(All)-OHFmoc-Ser(tBu)-OHFmoc-Ser(Trt)-OHFmoc-Ser-OH
CAS Number 704910-17-8[1][2][3]71989-33-8111061-56-4[4]73724-45-5
Molecular Formula C₂₁H₂₁NO₅[1][3]C₂₂H₂₅NO₅C₃₇H₃₁NO₅[4]C₁₈H₁₇NO₅
Molecular Weight 367.4 g/mol [1]383.44 g/mol 569.65 g/mol [4]327.33 g/mol
Appearance White to off-white solid[3]White or off-white powder[5]White to off-white solidWhite to off-white solid[6]
Purity ≥97%[3]≥98%[5]≥98.0%[4]≥97.0% (sum of enantiomers, HPLC)
Melting Point Not available126-133°C[5]200-210°C (dec.)[4]80-90°C
Optical/Specific Rotation Not available+25° ± 2° (c=1, Ethyl acetate)[5][α]20/D +8.0±1°, c = 1% in DMF[4][α]20/D −12.5±1°, c = 1% in DMF
Solubility Soluble in DMF, NMP, DCM[7][8]Soluble in DMF, NMP, DCM[7][8]Soluble in DMF, NMP, DCM[7][8]Soluble in DMSO (≥ 200 mg/mL)[6]

Safety and Handling

Hazard Identification and Precautionary Measures

Based on available data for similar compounds, Fmoc-Ser(All)-OH should be handled with care. The following hazard and precautionary statements are associated with compounds of this class:

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

When handling Fmoc-Ser(All)-OH, especially in its powdered form, the following personal protective equipment should be worn:

  • Eye Protection: Chemical safety goggles or glasses.

  • Hand Protection: Nitrile or other suitable chemical-resistant gloves.

  • Respiratory Protection: A dust mask or respirator is recommended when handling the powder outside of a fume hood.

  • Skin and Body Protection: A laboratory coat should be worn to prevent skin contact.

Storage and Stability

Fmoc-Ser(All)-OH should be stored in a cool, dry place. For long-term storage, it is recommended to keep the compound at -20°C in a tightly sealed container to prevent degradation.

First Aid Measures
  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

  • In case of skin contact: Wash off with soap and plenty of water.

  • If inhaled: Move the person to fresh air.

  • If swallowed: Rinse mouth with water. Do not induce vomiting.

In all cases of exposure, seek medical attention if symptoms persist.

Experimental Protocols

Fmoc-Ser(All)-OH is primarily used in Fmoc-based solid-phase peptide synthesis. The following are detailed protocols for its incorporation and subsequent deprotection.

Coupling of Fmoc-Ser(All)-OH in SPPS

This protocol outlines the standard procedure for coupling Fmoc-Ser(All)-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-Ser(All)-OH

  • Peptide-resin with a free N-terminus

  • Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine

  • Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

  • Washing solvents: DMF, DCM (Dichloromethane)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes, drain, and repeat for another 10-20 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and byproducts.

  • Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Ser(All)-OH (3-5 equivalents relative to the resin loading) in DMF.

    • Add the coupling agent (e.g., HBTU or HATU, 2.9-4.9 equivalents) and the base (e.g., DIPEA or collidine, 6-10 equivalents) to the amino acid solution.

    • Allow the activation to proceed for 1-2 minutes.

    • Add the activated amino acid solution to the washed resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling reaction should be repeated.

  • Washing: After a complete coupling, wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Capping (Optional): If the Kaiser test remains positive after a second coupling, cap the unreacted amines using a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or pyridine) in DMF.

On-Resin Allyl Group Deprotection

The allyl protecting group can be selectively removed on the solid support using a palladium(0) catalyst.

Materials:

  • Peptidyl-resin containing Ser(All)

  • Palladium(0) catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Scavenger: Phenylsilane (PhSiH₃) or Morpholine

  • Solvent: Anhydrous and deoxygenated DCM or THF (Tetrahydrofuran)

Procedure:

  • Resin Preparation: Swell the peptidyl-resin in anhydrous, deoxygenated DCM.

  • Deprotection Cocktail Preparation: In a separate flask, under an inert atmosphere (e.g., argon or nitrogen), dissolve Pd(PPh₃)₄ (0.1-0.3 equivalents relative to the resin loading) in anhydrous, deoxygenated DCM.

  • Scavenger Addition: Add the scavenger (e.g., Phenylsilane, 10-20 equivalents) to the catalyst solution.

  • Deprotection Reaction: Add the deprotection cocktail to the swollen resin.

  • Reaction Time: Gently agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by HPLC analysis of a small, cleaved sample of the resin.

  • Washing: After the reaction is complete, thoroughly wash the resin with DCM, DMF, and then DCM again to remove the palladium catalyst and scavenger byproducts.

Monitoring by HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a crucial tool for monitoring the progress of coupling and deprotection reactions.

Typical HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV absorbance at 220 nm and 280 nm.

To monitor a reaction, a small amount of resin is cleaved, and the resulting peptide is analyzed by HPLC. A successful coupling will show a shift in the retention time corresponding to the addition of the amino acid. Complete deprotection will be indicated by the disappearance of the peak corresponding to the protected peptide and the appearance of a new peak for the deprotected species.

Mandatory Visualizations

Experimental Workflow for SPPS using Fmoc-Ser(All)-OH

SPPS_Workflow start Start: Swollen Resin fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotection wash1 Wash (DMF, DCM) fmoc_deprotection->wash1 coupling Coupling: Fmoc-Ser(All)-OH + HBTU/DIPEA wash1->coupling kaiser_test Kaiser Test coupling->kaiser_test recouple Recouple kaiser_test->recouple Positive capping Capping (Acetic Anhydride) kaiser_test->capping Positive after recoupling wash2 Wash (DMF, DCM) kaiser_test->wash2 Negative recouple->coupling capping->wash2 allyl_deprotection Allyl Deprotection (Pd(PPh3)4, PhSiH3) wash2->allyl_deprotection wash3 Wash (DCM, DMF) allyl_deprotection->wash3 continue_synthesis Continue Synthesis or Cleave wash3->continue_synthesis

Caption: Workflow for the incorporation of Fmoc-Ser(All)-OH in SPPS.

Orthogonal Deprotection Strategy

Orthogonal_Deprotection fully_protected Fully Protected Peptide Fmoc-AA... Ser(All) ...AA-Resin deprotect_fmoc Fmoc Deprotection fully_protected:N->deprotect_fmoc deprotect_allyl Allyl Deprotection fully_protected:S->deprotect_allyl cleavage Final Cleavage (e.g., TFA) fully_protected->cleavage N_deprotected N-Terminus Deprotected H₂N-AA... Ser(All) ...AA-Resin deprotect_fmoc->N_deprotected Piperidine S_deprotected Side-Chain Deprotected Fmoc-AA... Ser(OH) ...AA-Resin deprotect_allyl->S_deprotected Pd(0) Catalyst fully_deprotected {Fully Deprotected Peptide | {H₂N-AA... | Ser(OH) | ...AA-OH}} cleavage->fully_deprotected N_deprotected->cleavage S_deprotected->cleavage

Caption: Orthogonal deprotection of Fmoc and Allyl groups.

Representative Serine Phosphorylation Signaling Pathway

Serine_Phosphorylation_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor ras Ras receptor->ras activates raf Raf ras->raf activates mek MEK raf->mek phosphorylates erk ERK mek->erk phosphorylates downstream_kinase Downstream Kinase (e.g., RSK) erk->downstream_kinase activates substrate_protein Substrate Protein (with Serine residue) downstream_kinase->substrate_protein phosphorylates Serine phosphorylated_protein Phosphorylated Protein (p-Serine) substrate_protein->phosphorylated_protein cellular_response Cellular Response (e.g., Proliferation, Differentiation) phosphorylated_protein->cellular_response

Caption: A generic MAP Kinase signaling pathway leading to serine phosphorylation.

Conclusion

Fmoc-Ser(All)-OH is a versatile and valuable reagent for advanced peptide synthesis, enabling the site-specific modification of serine residues. Adherence to the safety and handling guidelines outlined in this document is crucial for its safe use. The provided experimental protocols offer a solid foundation for the successful incorporation and manipulation of this amino acid derivative in solid-phase peptide synthesis. As with all chemical syntheses, optimization of the described procedures may be necessary depending on the specific peptide sequence and desired outcome.

References

A Comprehensive Technical Guide to the Storage of Fmoc-Ser(OAll)-OH Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the optimal storage conditions for N-α-(9-fluorenylmethoxycarbonyl)-O-allyl-L-serine (Fmoc-Ser(OAll)-OH) powder, a critical reagent in solid-phase peptide synthesis (SPPS). Proper storage is paramount to ensure the chemical integrity, purity, and reactivity of this amino acid derivative, thereby safeguarding the fidelity of peptide synthesis and the development of novel therapeutics.

Core Principles of Fmoc-Ser(OAll)-OH Storage

The stability of Fmoc-Ser(OAll)-OH powder is primarily influenced by three environmental factors: temperature, moisture, and light. The overarching goal of a successful storage strategy is to mitigate the impact of these factors to prevent chemical degradation.

  • Temperature: Lower temperatures are universally recommended to slow down potential degradation pathways.

  • Moisture: The compound should be protected from humidity, as moisture can facilitate hydrolysis and other undesirable reactions.

  • Light: While not as critical as temperature and moisture for this specific compound, protection from light is a general best practice for storing complex organic molecules.

Recommended Storage Conditions

Based on supplier recommendations and data for structurally similar compounds, the following storage conditions are advised for Fmoc-Ser(OAll)-OH powder.

Quantitative Storage Recommendations

For optimal long-term stability, Fmoc-Ser(OAll)-OH powder should be stored in a tightly sealed container in a dry environment. The following table summarizes the recommended storage temperatures and expected stability, with data for the closely related Fmoc-Ser-OH provided for reference.

Storage TemperatureRecommended DurationExpected Stability (Fmoc-Ser-OH)
-20°CLong-term3 years[1]
2-8°CMid- to long-term2 years[1]
Room TemperatureShort-term (days to weeks)Not recommended for long-term storage

It is crucial to note that repeated temperature fluctuations should be avoided. Therefore, it is advisable to aliquot the powder into smaller, single-use vials for long-term projects.

Handling Protocols for Maintaining Integrity

Proper handling procedures are as critical as storage conditions for preserving the quality of Fmoc-Ser(OAll)-OH.

Acclimatization to Ambient Temperature

To prevent moisture condensation on the cold powder upon opening, the sealed container must be allowed to warm to room temperature before use. This simple step is critical in preventing the introduction of water, which can compromise the compound's stability.

Inert Atmosphere

For maximum stability, particularly for long-term storage, it is recommended to store the powder under an inert atmosphere, such as argon or nitrogen. This will displace oxygen and moisture, further minimizing the potential for degradation.

Potential Degradation Pathways

While Fmoc-Ser(OAll)-OH is a relatively stable compound under proper storage conditions, two primary degradation pathways could theoretically occur over extended periods or under suboptimal conditions:

  • Hydrolysis: The presence of moisture could lead to the hydrolysis of the ester linkage in the Fmoc protecting group or, less likely, affect the allyl ether.

  • Oxidation: Although the allyl group is not highly susceptible to oxidation in the solid state at low temperatures, prolonged exposure to air and light could potentially lead to oxidative degradation.

Experimental Protocol for Stability Assessment

To ensure the quality of Fmoc-Ser(OAll)-OH powder over time, particularly for cGMP applications, a formal stability testing protocol is recommended.

Objective

To assess the stability of Fmoc-Ser(OAll)-OH powder under recommended and accelerated storage conditions over a defined period.

Materials
  • Fmoc-Ser(OAll)-OH powder from a qualified supplier

  • Climate-controlled stability chambers (e.g., -20°C, 5°C, 25°C/60% RH, 40°C/75% RH)

  • Amber glass vials with screw caps and PTFE septa

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Fourier-Transform Infrared (FTIR) spectrometer

  • Melting point apparatus

Methodology
  • Initial Characterization (T=0):

    • Perform HPLC analysis to determine the initial purity and identify any impurities.

    • Record the FTIR spectrum as a reference.

    • Measure the melting point range.

    • Document the visual appearance (e.g., color, crystallinity).

  • Sample Preparation and Storage:

    • Aliquot the Fmoc-Ser(OAll)-OH powder into amber glass vials.

    • Tightly seal the vials.

    • Place the vials in the stability chambers at the different conditions.

  • Time Points for Analysis:

    • Pull samples for analysis at predefined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term conditions; 0, 1, 3, and 6 months for accelerated conditions).

  • Stability-Indicating Assays:

    • At each time point, perform the following analyses on the stored samples:

      • HPLC Analysis: Quantify the purity of Fmoc-Ser(OAll)-OH and monitor for the appearance of any new degradation peaks.

      • FTIR Spectroscopy: Compare the spectrum to the T=0 reference to detect any changes in functional groups.

      • Melting Point: Measure the melting point range to check for any significant changes.

      • Visual Inspection: Note any changes in color or physical appearance.

Visual Representations

Logical Workflow for Optimal Storage

A Receive Fmoc-Ser(OAll)-OH Powder B Visually Inspect Container Seal A->B C Aliquot into Smaller Vials (Optional) B->C D Store at Recommended Temperature (-20°C or 2-8°C) C->D E Equilibrate to Room Temperature Before Use D->E For Use F Use in a Dry Environment E->F

Workflow for the optimal storage and handling of Fmoc-Ser(OAll)-OH powder.
Factors Influencing Stability

A Fmoc-Ser(OAll)-OH Stability B Temperature B->A C Moisture C->A D Light D->A E Oxygen E->A

Key environmental factors influencing the stability of Fmoc-Ser(OAll)-OH.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Fmoc-Ser(OAll)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N-α-Fmoc-O-allyl-L-serine (Fmoc-Ser(OAll)-OH), a valuable building block in solid-phase peptide synthesis (SPPS). The allyl protecting group for the serine side-chain is orthogonal to the acid-labile (e.g., Boc, tBu) and base-labile (Fmoc) protecting groups, allowing for selective deprotection and modification of the serine residue on-resin.

Introduction

In modern peptide synthesis, the use of orthogonally protected amino acid derivatives is crucial for the preparation of complex peptides, including cyclic peptides, glycopeptides, and other modified structures. The allyl group, removable under mild conditions using palladium catalysis, offers an excellent strategy for the side-chain protection of serine. This protocol details the O-allylation of Fmoc-L-serine.

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)
Fmoc-L-Serine (Fmoc-Ser-OH)≥98%Sigma-Aldrich, Chem-Impex
Allyl bromideReagent gradeSigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl acetate (EtOAc)ACS gradeFisher Scientific
HexanesACS gradeFisher Scientific
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄)
Silica gel60 Å, 230-400 mesh

Experimental Protocol: Synthesis of Fmoc-Ser(OAll)-OH

This protocol is adapted from established procedures for the O-alkylation of protected amino acids.

1. Reaction Setup: a. To a round-bottom flask equipped with a magnetic stir bar, add Fmoc-L-Serine (1.0 eq). b. Dissolve the Fmoc-L-Serine in anhydrous N,N-Dimethylformamide (DMF). c. Cool the solution to 0 °C in an ice bath.

2. Reagent Addition: a. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise to the cooled solution. b. Subsequently, add allyl bromide (1.5 eq) dropwise to the reaction mixture. c. Allow the reaction to warm to room temperature and stir overnight (approximately 16 hours).

3. Work-up and Extraction: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine. c. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). d. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

4. Purification: a. Purify the crude product by flash column chromatography on silica gel. b. Elute with a gradient of ethyl acetate in hexanes to isolate the pure Fmoc-Ser(OAll)-OH. c. Combine the fractions containing the product and remove the solvent in vacuo to yield the final product as a white solid.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearancePurity
Fmoc-L-SerineC₁₈H₁₇NO₅327.33White solid≥98%
Fmoc-Ser(OAll)-OHC₂₁H₂₁NO₅367.40[1][2]White powder or solid[3]≥97-98% (HPLC)[1][3]

Table 2: Summary of Reaction Conditions

ParameterValue
Temperature0 °C to Room Temperature
Reaction Time16 hours (overnight)
SolventAnhydrous DMF
BaseDIPEA
Allylating AgentAllyl bromide

Experimental Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Fmoc-Ser-OH in anhydrous DMF cool Cool to 0 °C start->cool add_dipea Add DIPEA cool->add_dipea add_allyl_bromide Add Allyl Bromide add_dipea->add_allyl_bromide react Stir overnight at room temperature add_allyl_bromide->react dilute Dilute with Ethyl Acetate react->dilute wash Wash with H₂O, NaHCO₃, Brine dilute->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography final_product Fmoc-Ser(OAll)-OH (White Solid) chromatography->final_product

Caption: Workflow for the synthesis of Fmoc-Ser(OAll)-OH.

Signaling Pathways

The synthesis of Fmoc-Ser(OAll)-OH is a chemical process and does not directly involve biological signaling pathways. However, the resulting molecule is a key component in the synthesis of peptides that may be used to study or modulate various signaling pathways in biological systems.

This application note provides a comprehensive overview and a detailed protocol for the synthesis of Fmoc-Ser(OAll)-OH. Researchers can utilize this information for the efficient preparation of this valuable amino acid derivative for applications in peptide chemistry and drug development.

References

Application Note: Purification of Fmoc-Ser(All)-OH by Preparative High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a standard protocol for the purification of N-α-Fmoc-O-allyl-L-serine (Fmoc-Ser(All)-OH), a key building block in solid-phase peptide synthesis (SPPS), using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The described methodology effectively separates the target compound from common synthesis-related impurities, yielding a final product of high purity suitable for use in the development and manufacturing of peptide-based therapeutics.

Introduction

N-α-(9-Fluorenylmethoxycarbonyl) (Fmoc) protected amino acids are fundamental reagents in modern solid-phase peptide synthesis. The purity of these building blocks is critical, as impurities can lead to the formation of deletion or modified peptide sequences, complicating the purification of the final peptide and reducing the overall yield.[1] Common impurities in Fmoc-amino acids include dipeptides, unprotected amino acids, and byproducts from the Fmoc protection reaction.[1][2]

Fmoc-Ser(All)-OH incorporates an allyl protecting group on the serine side-chain, which is orthogonal to the base-labile Fmoc group and the acid-labile protecting groups often used for other side chains. This allows for selective deprotection and modification of the serine residue within a peptide sequence. Preparative RP-HPLC is a powerful technique for the purification of these protected amino acids, offering high resolution and efficiency.[3] This document provides a detailed protocol for the purification of Fmoc-Ser(All)-OH, including instrument parameters, sample preparation, and expected outcomes.

Experimental Protocols

Materials and Reagents
  • Crude Fmoc-Ser(All)-OH

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Instrumentation
  • Preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), and a UV-Vis detector.

  • Analytical HPLC system for fraction analysis.

  • Lyophilizer for product isolation.

Sample Preparation
  • Dissolve the crude Fmoc-Ser(All)-OH in a minimal amount of DMSO or DMF to create a concentrated stock solution. A typical concentration for preparative HPLC is 50-100 mg/mL.

  • If necessary, filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Preparative HPLC Purification Protocol

The following table summarizes the parameters for the preparative RP-HPLC method.

ParameterValue
Column C18, 10 µm, 250 x 22 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 20 mL/min
Detection Wavelength 265 nm
Injection Volume 1-5 mL (depending on concentration and column capacity)
Gradient 30-70% B over 40 minutes
Fraction Analysis and Product Isolation
  • Collect fractions based on the UV chromatogram, isolating the main peak corresponding to Fmoc-Ser(All)-OH.

  • Analyze the purity of each collected fraction using analytical RP-HPLC with the parameters outlined in the table below.

  • Pool the fractions with a purity of ≥98%.

  • Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified Fmoc-Ser(All)-OH as a white solid.

Data Presentation

Analytical HPLC Parameters for Purity Assessment
ParameterValue
Column C18, 5 µm, 150 x 4.6 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1 mL/min
Detection Wavelength 265 nm
Injection Volume 10 µL
Gradient 20-80% B over 20 minutes
Representative Purification Data
SampleInitial Purity (%)Final Purity (%)Recovery (%)
Fmoc-Ser(All)-OH~85>98~75

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Isolation dissolve Dissolve Crude Product in DMSO/DMF filter Filter Sample (0.45 µm) dissolve->filter inject Inject onto Preparative C18 Column filter->inject separate Gradient Elution (ACN/Water/TFA) inject->separate collect Collect Fractions separate->collect analyze Analyze Fractions by Analytical HPLC collect->analyze pool Pool Pure Fractions (>98%) analyze->pool isolate Lyophilize to Obtain Pure Product pool->isolate

Caption: Workflow for the purification of Fmoc-Ser(All)-OH.

Logical Relationship of Components in Purification

G cluster_input Input cluster_process Process cluster_output Outputs crude Crude Fmoc-Ser(All)-OH hplc Preparative RP-HPLC crude->hplc pure_product Purified Fmoc-Ser(All)-OH hplc->pure_product impurities Impurities (e.g., Dipeptides, Free Amino Acid) hplc->impurities

Caption: Separation of crude Fmoc-Ser(All)-OH into its components.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of Fmoc-Ser(All)-OH using preparative RP-HPLC. High-purity Fmoc-amino acids are essential for the successful synthesis of high-quality peptides for research and therapeutic applications. The use of a C18 stationary phase with an acetonitrile/water gradient containing TFA allows for the effective separation of the target compound from common impurities. This methodology can be adapted for the purification of other Fmoc-protected amino acids with minor modifications to the gradient conditions.

References

Fmoc-Ser(OAll)-OH Coupling in Peptide Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the coupling of Fmoc-Ser(OAll)-OH in peptide synthesis. The information is curated for researchers and professionals in the field of peptide chemistry and drug development, with a focus on providing clear, actionable data and methodologies.

Introduction

Fmoc-Ser(OAll)-OH is a valuable building block in solid-phase peptide synthesis (SPPS), offering an allyl-protected serine derivative that is orthogonal to the standard acid-labile side-chain protecting groups used in Fmoc chemistry. The allyl group is stable to the piperidine treatment used for Fmoc-group removal and the trifluoroacetic acid (TFA) used for final cleavage from most resins, allowing for selective deprotection and modification of the serine side chain. This attribute is particularly useful for the synthesis of complex peptides, glycopeptides, and cyclic peptides.

The efficiency of the coupling reaction is paramount for the successful synthesis of the desired peptide. This guide outlines various reaction conditions, including the choice of coupling reagents, bases, and solvents, and their impact on coupling efficiency and potential side reactions.

Comparative Reaction Conditions for Fmoc-Ser(OAll)-OH Coupling

The selection of coupling reagents and additives is critical to achieving high coupling efficiency while minimizing side reactions such as racemization. While specific quantitative data for Fmoc-Ser(OAll)-OH is not extensively available in comparative studies, the following tables summarize general recommendations and data for serine derivatives, which can be extrapolated to Fmoc-Ser(OAll)-OH.

Table 1: Common Coupling Reagents for Fmoc-Ser(OAll)-OH

Coupling ReagentAbbreviationClassKey Characteristics & Recommendations
N,N'-Diisopropylcarbodiimide / 1-HydroxybenzotriazoleDIC/HOBtCarbodiimideA classic and cost-effective method. HOBt suppresses racemization. The resulting diisopropylurea is soluble in common washing solvents.[1][2]
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUAminium/UroniumFast and efficient coupling with low racemization, especially when HOBt is added.[1] Complete coupling reactions are often achieved in 10-30 minutes.[3]
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUAminium/UroniumGenerally considered more efficient than HBTU with less epimerization, particularly for difficult couplings.[3]
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPPhosphoniumProvides excellent coupling efficiency and is a non-toxic alternative to BOP. Useful for both solid-phase and solution-phase synthesis.[2]

Table 2: Recommended Bases for Fmoc-Ser(OAll)-OH Coupling

BaseAbbreviationPropertiesRecommendations
N,N-DiisopropylethylamineDIPEASterically hindered tertiary amineWidely used, but can promote racemization of sensitive amino acids like serine derivatives.[3] Use with caution and in minimal necessary amounts.
N-MethylmorpholineNMMTertiary amineA common alternative to DIPEA, sometimes associated with lower racemization.
2,4,6-CollidineSterically hindered tertiary amineRecommended as a substitute for DIPEA to minimize racemization, especially for sensitive residues.[3][4]

Table 3: Suitable Solvents for Fmoc-Ser(OAll)-OH Coupling

SolventAbbreviationPropertiesRecommendations
N,N-DimethylformamideDMFPolar aprotic solventThe most common solvent for Fmoc-SPPS, providing good solvation for both the resin and reagents.
N-Methyl-2-pyrrolidoneNMPPolar aprotic solventAn alternative to DMF, sometimes offering better solvation for aggregating sequences.
DichloromethaneDCMNonpolar solventOften used in combination with DMF, especially for the pre-activation step with carbodiimides.[3]

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the coupling of serine derivatives. Understanding and mitigating these is crucial for obtaining a high-purity final product.

Table 4: Common Side Reactions and Prevention

Side ReactionDescriptionMitigation Strategies
Racemization Loss of stereochemical integrity at the α-carbon of the serine residue. Serine is susceptible to racemization, especially with certain coupling reagents and bases.[3][5]- Use of additives like HOBt or Oxyma.[1][3] - Employing less basic activators or hindered bases like 2,4,6-collidine.[3][4] - Minimizing pre-activation times. - For Fmoc-Ser(tBu)-OH, DIC/Oxyma showed negligible racemization, while HATU/NMM showed some.[5]
Guanidinylation Reaction of excess uronium/aminium coupling reagents (e.g., HBTU, HATU) with the free N-terminal amine of the peptide, leading to a capped and unreactive chain.- Pre-activate the Fmoc-amino acid before adding it to the resin. - Use a stoichiometric amount of the coupling reagent relative to the amino acid.[6]
N-O Acyl Shift An acid-catalyzed intramolecular rearrangement where the peptide bond migrates from the nitrogen to the side-chain hydroxyl group of serine. This is more relevant during acidic conditions like final cleavage but can be influenced by coupling conditions.This is less of a concern during the coupling step itself but can be reversed by treatment with a mild base.
Diketopiperazine Formation Intramolecular cyclization of a dipeptide attached to the resin, leading to cleavage from the resin and termination of the peptide chain. This is more prevalent when proline is the second or third residue.- Use of 2-chlorotrityl chloride resin which is sterically hindered.[6] - Couple the third amino acid as a dipeptide unit.[3]

Experimental Protocols

The following are generalized protocols for the manual solid-phase coupling of Fmoc-Ser(OAll)-OH. The exact amounts and volumes should be adjusted based on the scale of the synthesis and the loading capacity of the resin.

Protocol 1: Coupling using DIC/HOBt

This protocol is a standard and cost-effective method for coupling Fmoc-amino acids.

Materials:

  • Fmoc-Ser(OAll)-OH (3 equivalents relative to resin loading)

  • 1-Hydroxybenzotriazole (HOBt) (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Resin with a free N-terminal amine

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. If the resin is Fmoc-protected, deprotect by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Ser(OAll)-OH and HOBt in a minimal amount of DMF. Add DCM to this solution.

  • Coupling Reaction: Add DIC to the amino acid/HOBt solution and allow to pre-activate for 5-10 minutes at room temperature.

  • Addition to Resin: Add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A yellow-to-colorless result indicates a complete reaction, while a blue/purple color indicates the presence of free amines and an incomplete reaction.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove excess reagents and byproducts.

Protocol 2: Coupling using HATU/DIPEA

This protocol is recommended for faster and more efficient couplings, especially for potentially difficult sequences.

Materials:

  • Fmoc-Ser(OAll)-OH (3 equivalents relative to resin loading)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Resin with a free N-terminal amine

Procedure:

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Ser(OAll)-OH and HATU in DMF.

  • Coupling Reaction: Add DIPEA or 2,4,6-collidine to the amino acid/HATU solution and allow to pre-activate for 1-2 minutes.

  • Addition to Resin: Immediately add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes.

  • Monitoring: Monitor the reaction completion using the ninhydrin test as described in Protocol 1.

  • Washing: Follow step 7 from Protocol 1.

Visualizations

Experimental Workflow for Fmoc-Ser(OAll)-OH Coupling

G cluster_prep Resin Preparation cluster_coupling Coupling Reaction cluster_post Post-Coupling Swell Swell Resin in DMF Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Activate Activate Fmoc-Ser(OAll)-OH (Coupling Reagent + Base in DMF) Wash1->Activate Couple Add to Resin and React Activate->Couple Monitor Monitor with Ninhydrin Test Couple->Monitor Wash2 Wash with DMF/DCM Monitor->Wash2 Next_Cycle Proceed to Next Coupling Cycle Wash2->Next_Cycle

Caption: General workflow for a single Fmoc-Ser(OAll)-OH coupling cycle in SPPS.

Logical Relationship of Coupling Components

G AA Fmoc-Ser(OAll)-OH Product Coupled Peptide-Resin AA->Product CR Coupling Reagent (e.g., HATU, DIC) CR->Product Base Base (e.g., DIPEA, Collidine) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product Resin Peptide-Resin (with free N-terminus) Resin->Product

Caption: Key components influencing the Fmoc-Ser(OAll)-OH coupling reaction.

References

Application Notes and Protocols for the Deprotection of the Allyl Group from Fmoc-Ser(OAll)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the selection of orthogonal protecting groups is paramount for the successful synthesis of complex peptides. The allyl (All) group, used for the protection of the hydroxyl moiety of serine and threonine, and the allyloxycarbonyl (Alloc) group, for the protection of lysine or ornithine side chains, offer a distinct advantage due to their stability towards the basic conditions used for Fmoc removal and the acidic conditions for resin cleavage.[1] The deprotection of the allyl group is typically achieved under mild conditions using a palladium(0) catalyst, ensuring the integrity of the peptide chain and other protecting groups.[1]

This document provides detailed application notes and protocols for the efficient deprotection of the O-allyl group from Fmoc-Ser(OAll)-OH on a solid support. It includes a comparative analysis of different scavenger systems, a comprehensive experimental protocol, and a workflow diagram illustrating the deprotection process.

Catalytic Systems for Allyl Deprotection

The removal of the allyl group is a palladium(0)-catalyzed reaction that proceeds via the formation of a π-allyl palladium complex.[2] A scavenger is required to irreversibly trap the reactive allyl cation, thereby driving the reaction to completion. Several scavengers have been successfully employed for this purpose. The choice of scavenger can influence the reaction kinetics and the potential for side reactions.

Common Scavenger Systems:
  • Phenylsilane (PhSiH₃): A mild and effective scavenger that acts as a hydride donor.[3]

  • Morpholine: A secondary amine that can act as an effective allyl group acceptor.

  • Dimethylamine-borane complex (Me₂NH·BH₃): A reducing agent that has been shown to be a highly efficient scavenger for allyl cations.[3]

  • N,N'-Dimethylbarbituric acid (NDMBA): A scavenger that can be used under neutral conditions.[4]

Data Presentation: Comparison of Scavenger Systems

While extensive quantitative data directly comparing scavenger efficiency for Fmoc-Ser(OAll)-OH deprotection is limited in publicly available literature, the following table summarizes the general observations and typical conditions reported for the deprotection of allyl and alloc groups in peptide synthesis. This data is compiled from various studies and provides a basis for selecting an appropriate scavenger system.

Scavenger SystemCatalystEquivalents (Scavenger)Equivalents (Catalyst)SolventTimeTemperatureReported Efficiency/Observations
Phenylsilane (PhSiH₃) Pd(PPh₃)₄5 - 200.1 - 0.35DCM or DMF/DCM1 - 3 hRoom Temp.High efficiency, mild conditions.[5]
Morpholine Pd(PPh₃)₄~20~0.1THF/DMSO/0.5 M HCl~1.5 hRoom Temp.Effective for Alloc deprotection.[3]
Dimethylamine-borane (Me₂NH·BH₃) Pd(PPh₃)₄40~0.1DCM40 minRoom Temp.Quantitative removal of Alloc group reported.[3]
N,N'-Dimethylbarbituric acid (NDMBA) Pd(PPh₃)₄~3~0.2DCM10 minRoom Temp.Rapid and effective under neutral conditions.

Note: The optimal conditions may vary depending on the peptide sequence, resin, and scale of the synthesis. It is recommended to perform a small-scale test to determine the most effective conditions for a specific application.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the on-resin deprotection of the O-allyl group from a peptide containing Fmoc-Ser(OAll)-OH.

Materials:
  • Peptide-resin containing Fmoc-Ser(OAll)-OH

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Washing solvents: DCM, DMF

  • Nitrogen or Argon gas for inert atmosphere (recommended)

On-Resin Deprotection Protocol using Phenylsilane:
  • Resin Swelling: Swell the peptide-resin (1 equivalent) in anhydrous DCM (10 mL/g of resin) for 30 minutes in a reaction vessel under an inert atmosphere.

  • Catalyst/Scavenger Solution Preparation: In a separate flask, dissolve Tetrakis(triphenylphosphine)palladium(0) (0.2 equivalents) in anhydrous DCM. To this solution, add Phenylsilane (10 equivalents). Mix gently until the catalyst is fully dissolved. The solution should be freshly prepared before use.

  • Deprotection Reaction: Drain the swelling solvent from the resin and add the freshly prepared catalyst/scavenger solution to the reaction vessel.

  • Reaction Incubation: Gently agitate the resin slurry at room temperature for 1 to 2 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Washing: After the reaction is complete, drain the reaction mixture. Wash the resin extensively to remove the palladium catalyst and scavenger by-products. A typical washing sequence is as follows:

    • DCM (3 x 10 mL/g resin)

    • DMF (3 x 10 mL/g resin)

    • DCM (3 x 10 mL/g resin)

    • A solution of 0.5% (w/v) sodium diethyldithiocarbamate in DMF (2 x 15 min) to scavenge residual palladium.

    • DMF (3 x 10 mL/g resin)

    • DCM (3 x 10 mL/g resin)

  • Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator. The resin is now ready for the next step in the synthesis (e.g., further coupling or cleavage from the resin).

Mandatory Visualization

Palladium-Catalyzed Allyl Deprotection Workflow

DeprotectionWorkflow Resin Peptide-Resin with Fmoc-Ser(OAll) Swell Swell Resin in DCM Resin->Swell React Deprotection Reaction Swell->React Add Catalyst Solution Prepare Prepare Catalyst Solution (Pd(PPh₃)₄ + Scavenger) Prepare->React Wash Extensive Washing React->Wash DeprotectedResin Deprotected Peptide-Resin Wash->DeprotectedResin

Caption: Experimental workflow for the on-resin deprotection of the allyl group.

Signaling Pathway of Palladium-Catalyzed Allyl Ether Deprotection

DeprotectionMechanism cluster_mechanism Deprotection Mechanism Start Fmoc-Ser(OAll)-Peptide-Resin PiAllyl π-Allyl Palladium Complex Start->PiAllyl + Pd(0) Pd0 Pd(0) Catalyst Pd0->PiAllyl AllylScavenger Trapped Allyl-Scavenger PiAllyl->AllylScavenger + Scavenger Deprotected Fmoc-Ser(OH)-Peptide-Resin PiAllyl->Deprotected Scavenger Scavenger (e.g., PhSiH₃) Scavenger->AllylScavenger

References

Application Notes and Protocols: Palladium-Catalyzed Cleavage of Fmoc-Ser(OAll)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the use of orthogonal protecting groups is crucial for the synthesis of complex peptides and proteins with post-translational modifications. The fluorenylmethyloxycarbonyl (Fmoc) strategy is widely used for the temporary protection of the α-amino group. For the side chains of amino acids, various protecting groups are employed that are stable to the basic conditions used for Fmoc removal (typically piperidine in DMF). The O-allyl (All) group is a valuable protecting group for the hydroxyl function of serine, as it is stable to both the acidic conditions used for final cleavage from the resin (e.g., trifluoroacetic acid) and the basic conditions for Fmoc deprotection.[1] The selective removal of the allyl group can be achieved under mild conditions using a palladium(0) catalyst, allowing for on-resin modification of the serine residue. This application note provides a detailed protocol for the palladium-catalyzed cleavage of the O-allyl group from Fmoc-Ser(OAll)-OH incorporated into a peptide chain on a solid support.

Principle and Mechanism

The palladium-catalyzed deallylation proceeds through the formation of a π-allylpalladium complex. The palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], reacts with the allyl ether to form the complex. A nucleophilic "scavenger" is required to trap the allyl group from the palladium complex, thereby regenerating the active catalyst and releasing the free hydroxyl group on the serine side chain.[2] Common scavengers include morpholine, phenylsilane, or a mixture of acetic acid and N-methylmorpholine in chloroform.[3] The overall reaction is highly efficient and chemoselective, leaving other protecting groups such as Boc and Trt intact.[1]

Experimental Protocols

Materials and Reagents
  • Fmoc-Ser(OAll)-OH functionalized resin (e.g., Rink Amide resin)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Allyl scavenger solution (choose one):

    • Method A: Phenylsilane (PhSiH₃)

    • Method B: A solution of Chloroform (CHCl₃), Acetic Acid (AcOH), and N-Methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Standard reagents for Fmoc-SPPS (coupling reagents, amino acids, etc.)

  • Solvents for washing (DMF, DCM, Isopropanol (IPA))

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethylether (cold)

  • HPLC grade solvents for analysis (acetonitrile, water, TFA)

On-Resin Palladium-Catalyzed Cleavage of O-Allyl Group

This protocol assumes the peptide has been synthesized on a solid support using standard Fmoc chemistry, and the N-terminal Fmoc group has been removed.

Workflow for On-Resin Deprotection and Subsequent Modification:

G cluster_0 SPPS Elongation cluster_1 On-Resin O-Allyl Cleavage cluster_2 Post-Cleavage Steps A Start with Resin B Couple Fmoc-Ser(OAll)-OH A->B C Continue Peptide Elongation B->C D Swell Resin in DCM C->D E Add Pd(PPh₃)₄ and Scavenger D->E F React for 2-3 hours E->F G Wash Resin Thoroughly F->G H On-Resin Modification of Serine G->H I Final Cleavage and Deprotection H->I J Purification and Analysis I->J

Caption: Workflow for SPPS, on-resin O-allyl cleavage, and subsequent steps.

Protocol Steps:

  • Resin Swelling: Swell the peptide-resin (containing the Fmoc-Ser(OAll)-OH residue) in DCM for 30 minutes.

  • Solvent Exchange: Wash the resin thoroughly with DMF (3 x resin volume).

  • Deprotection Cocktail Preparation (Choose one method):

    • Method A (Phenylsilane): Prepare a solution of Pd(PPh₃)₄ (0.2-0.3 equivalents relative to resin loading) and phenylsilane (5-10 equivalents) in DCM or a mixture of DCM/DMF.

    • Method B (AcOH/NMM): Prepare a solution of Pd(PPh₃)₄ (0.2-0.3 equivalents) in a mixture of CHCl₃/AcOH/NMM (e.g., 37:2:1 v/v/v).[3]

  • On-Resin Cleavage Reaction:

    • Add the freshly prepared deprotection cocktail to the swollen resin.

    • Gently agitate the reaction vessel at room temperature for 2-3 hours. The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Washing:

    • After the reaction is complete, drain the deprotection solution.

    • Wash the resin extensively to remove all traces of the palladium catalyst and scavenger by-products. A recommended washing sequence is:

      • DMF (5 x resin volume)

      • DCM (5 x resin volume)

      • A solution of sodium N,N-diethyldithiocarbamate in DMF (to scavenge residual palladium)

      • DMF (5 x resin volume)

      • DCM (5 x resin volume)

      • IPA (3 x resin volume)

      • DCM (3 x resin volume)

  • Confirmation of Cleavage: A small amount of resin can be subjected to cleavage and analyzed by HPLC and mass spectrometry to confirm the complete removal of the allyl group (mass difference of 40.07 Da).

Data Presentation

The efficiency of the palladium-catalyzed cleavage can be assessed by comparing the purity of the crude peptide before and after the deallylation step, as well as the overall yield of the final purified peptide.

Table 1: Representative Data for On-Resin O-Allyl Cleavage of a Model Peptide

ParameterBefore O-Allyl CleavageAfter O-Allyl CleavageFinal Purified Peptide
Crude Purity (HPLC) >95% (as O-allyl peptide)~90% (as deallylated peptide)>98%
Expected Mass (Da) X + 40.07XX
Observed Mass (Da) X + 40.07XX
Overall Yield --~75%

Note: X represents the mass of the final peptide with a free serine hydroxyl group. Yields and purities are sequence-dependent and should be optimized for each specific peptide.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

  • Purpose: To monitor the progress of the deprotection reaction and to assess the purity of the crude and purified peptide.

  • Typical Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

    • Detection: UV at 214 nm and 280 nm.

Mass Spectrometry (MS):

  • Purpose: To confirm the identity of the peptide by verifying its molecular weight. This is crucial for confirming the removal of the allyl group.

  • Typical Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

Signaling Pathways and Logical Relationships

The palladium-catalyzed cleavage of an O-allyl group on a serine residue is a key step in the synthesis of modified peptides. For example, it allows for the site-specific introduction of modifications such as phosphorylation or glycosylation on the serine side chain while the peptide is still attached to the resin.

Logical Relationship for Site-Specific Peptide Modification:

G A Peptide on Resin with Fmoc-Ser(OAll) C Peptide on Resin with free Ser-OH A->C O-Allyl Cleavage B Pd(PPh₃)₄ Scavenger E Modified Peptide on Resin C->E On-Resin Modification D Modifying Reagent (e.g., Phosphoramidite) G Purified Modified Peptide E->G Cleavage & Purification F TFA Cleavage

Caption: Logical flow for site-specific modification of a serine residue.

Troubleshooting and Side Reactions

  • Incomplete Cleavage: If HPLC analysis shows a significant amount of starting material, the reaction time can be extended, or fresh catalyst can be added. Ensure that the palladium catalyst is of good quality and has not been deactivated by oxidation.

  • S-allylation: If the peptide sequence contains cysteine, there is a risk of the allyl group migrating to the free thiol, resulting in S-allylation. Using a scavenger such as phenylsilane can help minimize this side reaction.[2]

  • Catalyst Poisoning: Certain amino acid residues or scavengers can potentially poison the palladium catalyst. Thorough washing and the use of excess catalyst may be necessary.

  • Aspartimide Formation: When using Asp(OAll), there is a risk of aspartimide formation during both coupling and Fmoc deprotection, as the allyl group offers less steric hindrance than a t-butyl group.[3]

Conclusion

The palladium-catalyzed cleavage of the O-allyl group from Fmoc-Ser(OAll)-OH is a robust and reliable method for the selective deprotection of the serine side chain during SPPS. This orthogonality to the standard Fmoc/tBu strategy opens up a wide range of possibilities for the synthesis of complex peptides with site-specific modifications. By following the detailed protocols and being mindful of potential side reactions, researchers can successfully incorporate this valuable tool into their peptide synthesis workflows.

References

Application Notes and Protocols for Fmoc-Ser(OAll)-OH in Cyclic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of cyclic peptides is a cornerstone of modern drug discovery and chemical biology. Cyclization can confer numerous advantages to a peptide, including increased metabolic stability, enhanced receptor binding affinity and selectivity, and improved pharmacokinetic properties. A key strategy in solid-phase peptide synthesis (SPPS) for achieving side-chain to side-chain cyclization is the use of orthogonally protected amino acids. Fmoc-Ser(OAll)-OH, an N-α-Fmoc protected serine derivative with an allyl-protected side-chain hydroxyl group, is a valuable building block in this context.

The allyl protecting group is orthogonal to the acid-labile tert-butyl (tBu) and base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups commonly used in SPPS.[1][2] This orthogonality allows for the selective deprotection of the serine side chain on the solid support, enabling subsequent on-resin cyclization without disturbing other protecting groups or the peptide-resin linkage.[3] This document provides detailed application notes and protocols for the use of Fmoc-Ser(OAll)-OH in the synthesis of cyclic peptides.

Advantages of the Fmoc/Allyl Strategy

The use of Fmoc-Ser(OAll)-OH in conjunction with other orthogonally protected amino acids offers several advantages for the synthesis of cyclic peptides:

  • Orthogonality: The allyl group is stable to the piperidine solutions used for Fmoc-group removal and the trifluoroacetic acid (TFA) cocktails used for the cleavage of tBu-based side-chain protecting groups and cleavage from the resin.[1][2]

  • Mild Deprotection Conditions: The cleavage of the allyl group is achieved under mild conditions using a palladium catalyst, which is compatible with most amino acid residues and peptide linkages.[2]

  • On-Resin Cyclization: The ability to deprotect the serine side chain on the resin allows for efficient intramolecular cyclization, which can be more favorable at the pseudo-dilution conditions of the solid phase, minimizing intermolecular side reactions.[3]

  • Versatility: This strategy can be employed for the formation of various cyclic structures, including lactones (side-chain to side-chain cyclization between Ser and an acidic residue like Asp or Glu) and other cyclic ether or thioether linkages with appropriately protected residues.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS)

The linear peptide sequence is assembled on a suitable solid support (e.g., 2-chlorotrityl chloride resin for protected peptide fragments or Rink amide resin for C-terminal amides) using standard Fmoc-based SPPS protocols.[4][5]

Materials:

  • Fmoc-protected amino acids (including Fmoc-Ser(OAll)-OH)

  • Resin (e.g., 2-chlorotrityl chloride resin, Rink amide resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

Protocol for Linear Peptide Synthesis:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • First Amino Acid Loading (for 2-chlorotrityl chloride resin):

    • Dissolve the first Fmoc-amino acid (2 eq.) and DIPEA (4 eq.) in DCM.

    • Add the solution to the resin and shake for 1-2 hours.

    • Cap any unreacted sites with methanol/DIPEA/DCM (1:2:7) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 eq.) with a coupling reagent like HBTU (3 eq.) and HOBt (3 eq.) in the presence of DIPEA (6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat steps 3-6 for each amino acid in the sequence, incorporating Fmoc-Ser(OAll)-OH at the desired position.

On-Resin Allyl Deprotection

Materials:

  • Peptide-resin with allyl-protected serine

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄)

  • Allyl scavenger (e.g., Phenylsilane (PhSiH₃) or Morpholine)

  • Anhydrous DCM or DMF, degassed

Protocol:

  • Resin Preparation: Swell the peptide-resin in anhydrous, degassed DCM or DMF.

  • Deprotection Cocktail: Prepare a solution of Pd(PPh₃)₄ (0.1-0.3 eq. relative to resin loading) and an excess of the scavenger (e.g., Phenylsilane, 20-40 eq.) in the chosen solvent.

  • Deprotection Reaction: Add the deprotection cocktail to the resin and shake under an inert atmosphere (Argon or Nitrogen) for 1-2 hours at room temperature. The reaction can be monitored by HPLC analysis of a small cleaved sample.

  • Microwave-Assisted Deprotection (Alternative): For faster deprotection, a microwave synthesizer can be used. A typical protocol involves two 5-minute irradiations at 38°C.[3]

  • Washing: After the reaction is complete, thoroughly wash the resin with DMF, DCM, and a solution of sodium diethyldithiocarbamate in DMF to remove residual palladium, followed by further DMF and DCM washes.

On-Resin Cyclization (Side-Chain Lactonization Example)

This protocol describes the cyclization between the deprotected serine side-chain hydroxyl group and a deprotected aspartic acid side-chain carboxyl group.

Materials:

  • Peptide-resin with deprotected Ser and Asp side chains

  • Cyclization reagents (e.g., PyBOP, HATU, HOBt)

  • DIPEA

  • DMF

Protocol:

  • Resin Preparation: Ensure the peptide-resin has both the serine hydroxyl group and the aspartic acid carboxyl group (previously protected, e.g., with an allyl ester and deprotected similarly to the serine) available for reaction. Swell the resin in DMF.

  • Cyclization:

    • Add the cyclization reagent (e.g., PyBOP, 3 eq.) and DIPEA (6 eq.) in DMF to the resin.

    • Shake the reaction mixture at room temperature for 4-24 hours. The progress of the cyclization can be monitored by cleaving a small amount of resin and analyzing the product by HPLC-MS.

  • Washing: Wash the resin thoroughly with DMF and DCM.

Cleavage and Deprotection

Materials:

  • Cyclized peptide-resin

  • Cleavage cocktail (e.g., TFA/TIS/Water, 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Protocol:

  • Resin Treatment: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, wash with cold ether, and then purify by preparative HPLC.

Data Presentation

ParameterLinear Peptide SynthesisAllyl DeprotectionOn-Resin CyclizationFinal Cleavage & Purification
Typical Scale 0.1 - 1.0 mmol0.1 - 1.0 mmol0.1 - 1.0 mmolN/A
Reaction Time 1-2 hours/coupling1-2 hours (conventional) or 10 min (microwave)[3]4-24 hours2-3 hours
Typical Yield >95% (per step)>95%50-80%20-50% (overall)
Purity (crude) N/AN/AVariableVariable
Purity (purified) N/AN/AN/A>95%

Note: Yields and purities are highly sequence-dependent and should be optimized for each specific peptide.

Visualizations

Experimental Workflow for Cyclic Peptide Synthesis

G cluster_SPPS Solid-Phase Peptide Synthesis cluster_OnResin On-Resin Modification cluster_Final Final Steps A Resin Swelling B Fmoc-AA Coupling Cycles (including Fmoc-Ser(OAll)-OH) A->B C Selective Allyl Deprotection (Pd(PPh3)4, Scavenger) B->C D Selective Deprotection of Second Side-Chain (e.g., Asp-OAll) C->D E On-Resin Cyclization (e.g., Lactonization) D->E F Cleavage from Resin & Global Deprotection (TFA) E->F G Purification (HPLC) F->G H Characterization (MS, NMR) G->H

Caption: Workflow for cyclic peptide synthesis using Fmoc-Ser(OAll)-OH.

Logical Relationship of Orthogonal Protecting Groups

G cluster_deprotection Deprotection Conditions Peptide Fully Protected Peptide on Resin Fmoc Fmoc (N-α) Peptide->Fmoc contains Allyl Allyl (Ser Side-Chain) Peptide->Allyl contains tBu tBu (Other Side-Chains) Peptide->tBu contains Piperidine Piperidine/DMF Piperidine->Fmoc cleaves Pd_Catalyst Pd(0) / Scavenger Pd_Catalyst->Allyl cleaves TFA TFA Cocktail TFA->tBu cleaves

Caption: Orthogonality of protecting groups in cyclic peptide synthesis.

Potential Challenges and Troubleshooting

  • Incomplete Allyl Deprotection: If deprotection is incomplete, increase the reaction time, temperature (if using microwave), or the equivalents of catalyst and scavenger. Ensure all reagents and solvents are of high quality and properly degassed.

  • Palladium Contamination: Residual palladium can interfere with subsequent steps and purification. Thorough washing, including with a palladium scavenger like sodium diethyldithiocarbamate, is crucial.

  • Side Reactions in Fmoc Chemistry:

    • Aspartimide Formation: This is a common side reaction, especially in sequences containing Asp-Gly or Asp-Ser.[6][7] Using coupling additives like HOBt can help suppress this.

    • Racemization: Cysteine and histidine are particularly prone to racemization during activation.[7] The use of additives like HOBt or Oxyma can mitigate this.

  • Low Cyclization Yield: This can be due to steric hindrance or unfavorable peptide conformation. Optimization of cyclization reagents, reaction time, and temperature may be necessary. In some cases, solution-phase cyclization after cleavage from the resin may be a viable alternative.[4]

Conclusion

Fmoc-Ser(OAll)-OH is a highly effective building block for the synthesis of cyclic peptides via on-resin side-chain to side-chain cyclization. The orthogonality of the allyl protecting group with standard Fmoc and tBu chemistry allows for a flexible and efficient synthetic strategy. By following the detailed protocols and being mindful of potential challenges, researchers can successfully utilize this methodology to generate novel cyclic peptides for a wide range of applications in drug discovery and chemical biology.

References

Application Notes and Protocols for the Use of Fmoc-Ser(OAll)-OH in the Synthesis of Peptides with Post-Translational Modifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) are crucial for the function, localization, and regulation of most proteins in eukaryotic cells. The ability to synthesize peptides and proteins with specific PTMs is a powerful tool for studying biological processes and for the development of new therapeutics. This document provides detailed application notes and protocols for the use of N-α-Fmoc-O-allyl-L-serine (Fmoc-Ser(OAll)-OH), a versatile building block for the introduction of modifications at serine residues during solid-phase peptide synthesis (SPPS).

The allyl protecting group of the serine side chain is orthogonal to the acid-labile side-chain protecting groups (e.g., Boc, tBu) and the base-labile Fmoc protecting group of the N-terminus, which are commonly used in Fmoc-based SPPS.[1] This orthogonality allows for the selective deprotection of the serine hydroxyl group on the solid support, enabling subsequent site-specific modification to introduce a variety of PTMs.

Chemical Properties of Fmoc-Ser(OAll)-OH

PropertyValueReference
Molecular Formula C₂₁H₂₁NO₅[2]
Molecular Weight 367.39 g/mol [2]
Appearance White to off-white powder
Solubility Soluble in DMF, NMP, and DCM
Storage Store at -20°C

Key Applications of Fmoc-Ser(OAll)-OH

The primary application of Fmoc-Ser(OAll)-OH is to serve as a precursor for the introduction of various PTMs at a specific serine residue within a synthetic peptide. This is achieved through a two-step process:

  • Incorporation into the Peptide Chain: Fmoc-Ser(OAll)-OH is incorporated into the peptide sequence using standard Fmoc-SPPS protocols.

  • On-Resin Modification: After the peptide chain is assembled, the allyl protecting group is selectively removed from the serine side chain. The newly exposed hydroxyl group can then be modified on-resin to introduce the desired PTM.

This strategy allows for the synthesis of peptides with modifications such as:

  • Glycosylation: Attachment of sugar moieties to the serine hydroxyl group.

  • Phosphorylation: Introduction of a phosphate group.

  • Sulfation: Addition of a sulfate group.

  • Acylation and Alkylation: Attachment of various acyl or alkyl groups.

  • Fluorescent Labeling: Conjugation of reporter molecules.

Experimental Workflow and Signaling Pathway Visualization

Below are diagrams illustrating the experimental workflow for using Fmoc-Ser(OAll)-OH and a representative signaling pathway where a serine PTM plays a crucial role.

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 On-Resin Modification cluster_2 Analysis and Purification A Start with Resin B Fmoc Deprotection A->B C Amino Acid Coupling (including Fmoc-Ser(OAll)-OH) B->C D Repeat Steps B and C C->D E Selective Allyl Deprotection (Pd(PPh₃)₄, Phenylsilane) D->E Peptide Chain Assembled F Introduction of PTM (e.g., Glycosylation, Phosphorylation) E->F G Final Cleavage and Deprotection (TFA Cocktail) F->G H HPLC Purification G->H I Mass Spectrometry (Verification) H->I

Caption: Experimental workflow for peptide synthesis and modification using Fmoc-Ser(OAll)-OH.

G cluster_0 Cell Signaling Cascade A Extracellular Signal B Receptor Activation A->B Binds to C Kinase Cascade B->C Activates D Protein Substrate C->D Targets E Serine Phosphorylation (PTM) D->E Phosphorylates Serine F Downstream Cellular Response E->F Triggers

Caption: A generic signaling pathway involving serine phosphorylation as a key PTM.

Detailed Protocols

Protocol 1: Incorporation of Fmoc-Ser(OAll)-OH into a Peptide Sequence via Fmoc-SPPS

This protocol describes the manual solid-phase synthesis of a peptide containing an O-allyl protected serine residue.

Materials:

  • Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-Ser(OAll)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU/HOBt or HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Kaiser test reagents

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh portion of 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitoring Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Capping (Optional): If the coupling is incomplete, cap the unreacted amines with a solution of acetic anhydride and DIPEA in DMF.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-6 for each amino acid in the peptide sequence, using Fmoc-Ser(OAll)-OH at the desired position.

ParameterValue
Resin Loading 0.1 - 0.5 mmol/g
Amino Acid Excess 3 - 5 equivalents
Coupling Time 1 - 4 hours
Typical Yield >95% per coupling step
Protocol 2: On-Resin Deprotection of the Allyl Group

This protocol describes the removal of the O-allyl protecting group from the serine residue on the solid support.

Materials:

  • Peptide-resin containing Ser(OAll)

  • Anhydrous Dichloromethane (DCM)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃) or other suitable scavenger

  • Argon or Nitrogen atmosphere

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM for 30 minutes under an inert atmosphere (Argon or Nitrogen).

  • Deprotection Cocktail: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.2 eq.) in anhydrous DCM. Add phenylsilane (5-10 eq.).

  • Deprotection Reaction: Add the deprotection cocktail to the swollen resin. Agitate the mixture at room temperature for 1-2 hours. The resin may turn a dark color.

  • Washing: Drain the reaction mixture and wash the resin extensively with DCM (5 times), DMF (5 times), and a solution of 0.5% DIPEA in DMF (3 times) to remove the palladium catalyst. Finally, wash with DCM (5 times).

  • Confirmation: A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the removal of the allyl group (mass decrease of 40.07 Da).

ParameterValue
Palladium Catalyst 0.1 - 0.3 equivalents
Scavenger 5 - 20 equivalents
Reaction Time 1 - 3 hours
Typical Yield >90% deprotection
Protocol 3: On-Resin Glycosylation of Serine (Example)

This protocol provides a general method for the glycosylation of the deprotected serine residue on-resin. For specific carbohydrate structures, pre-activated glycosyl donors are often used. A common approach is to use a pre-synthesized glycosylated serine building block.[3]

Materials:

  • Peptide-resin with deprotected Ser-OH

  • Activated glycosyl donor (e.g., a glycosyl trichloroacetimidate)

  • Anhydrous DCM or other suitable solvent

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or other Lewis acid catalyst

  • Molecular sieves

Procedure:

  • Resin Preparation: Dry the peptide-resin under vacuum. Swell the resin in anhydrous DCM in the presence of activated molecular sieves for 1 hour under an inert atmosphere.

  • Glycosylation Reaction:

    • In a separate flask, dissolve the activated glycosyl donor (3-5 eq.) in anhydrous DCM.

    • Cool the resin suspension to -20°C.

    • Add the glycosyl donor solution to the resin.

    • Slowly add a solution of TMSOTf (0.1-0.3 eq.) in anhydrous DCM.

    • Allow the reaction to proceed at -20°C to room temperature for several hours to overnight.

  • Quenching and Washing: Quench the reaction by adding a small amount of pyridine. Wash the resin thoroughly with DCM, DMF, and methanol.

  • Final Cleavage and Deprotection: Cleave the glycopeptide from the resin and remove the remaining side-chain protecting groups using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: Purify the crude glycopeptide by reverse-phase HPLC.

ParameterValue
Glycosyl Donor Excess 3 - 5 equivalents
Catalyst 0.1 - 0.5 equivalents
Reaction Time 4 - 24 hours
Typical Yield 30 - 70% (highly dependent on the carbohydrate)

Concluding Remarks

The use of Fmoc-Ser(OAll)-OH provides a flexible and powerful strategy for the synthesis of peptides containing site-specific post-translational modifications. The orthogonal nature of the allyl protecting group allows for on-resin manipulations that are not possible with standard protected amino acids. The protocols provided herein offer a starting point for researchers to explore the synthesis of a wide range of modified peptides for applications in chemical biology, drug discovery, and proteomics.

References

Application Notes and Protocols for Fmoc-Ser(OAll)-OH in Modified Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the use of N-α-Fmoc-O-allyl-L-serine (Fmoc-Ser(OAll)-OH) for the incorporation of modified serine residues into synthetic peptides. This methodology is pivotal for creating peptides with post-translational modifications (PTMs) such as phosphorylation and glycosylation, which are crucial for studying cellular signaling, developing new therapeutics, and advancing drug discovery.

Introduction to Fmoc-Ser(OAll)-OH

Fmoc-Ser(OAll)-OH is a valuable building block in solid-phase peptide synthesis (SPPS) that enables the site-specific modification of serine residues. The allyl (All) protecting group on the serine side-chain hydroxyl is orthogonal to the acid-labile protecting groups commonly used for other amino acid side chains (e.g., tBu, Boc, Trt) and the base-labile Fmoc protecting group on the α-amine. This orthogonality allows for the selective deprotection of the serine hydroxyl group on the solid support, paving the way for subsequent modifications.

The stability of the allyl group under standard Fmoc-SPPS conditions, followed by its efficient removal using a palladium(0) catalyst, makes Fmoc-Ser(OAll)-OH a versatile tool for synthesizing complex, modified peptides. This approach is particularly advantageous for creating peptides that mimic natural PTMs, which play a critical role in a vast array of biological processes.

Key Applications

The use of Fmoc-Ser(OAll)-OH is instrumental in several key research and development areas:

  • Signal Transduction Research: Synthesis of phosphorylated peptides to study kinase and phosphatase activity and to dissect signaling pathways, such as the Protein Kinase C (PKC) pathway.

  • Drug Discovery and Development: Creation of peptide-based drugs with enhanced stability, binding affinity, or novel biological activities through the introduction of specific modifications.

  • Glycobiology: Synthesis of glycosylated peptides to investigate the role of carbohydrates in protein folding, stability, and molecular recognition.

  • Bioconjugation: Attachment of fluorescent labels, biotin, or other moieties to the serine side chain for use in diagnostic assays and molecular probes.

Data Presentation: Quantitative Analysis of Synthesis Steps

The following tables summarize typical quantitative data for the key steps involved in the synthesis of a model peptide containing a modifiable serine residue using Fmoc-Ser(OAll)-OH.

Table 1: Coupling Efficiency of Fmoc-Ser(OAll)-OH with Different Coupling Reagents

Coupling ReagentEquivalents (AA:Reagent:Base)Coupling Time (min)Coupling Efficiency (%)Crude Peptide Purity (%)
HBTU/DIPEA4:3.9:860>99~85
HATU/DIPEA4:3.9:845>99~88
DIC/Oxyma4:4:490>98~82

Data are representative and may vary depending on the peptide sequence and synthesis conditions.

Table 2: Efficiency of On-Resin Allyl Deprotection

Palladium CatalystScavengerReaction Time (min)Deprotection Efficiency (%)
Pd(PPh₃)₄Phenylsilane (PhSiH₃)2 x 30>98
Pd(PPh₃)₄Morpholine2 x 60>95
Pd(PPh₃)₄Acetic Acid/NMM60>90

Deprotection efficiency is typically monitored by LC-MS analysis of a small cleaved sample.

Table 3: Yield and Purity of a Model Phosphorylated Peptide

Peptide SequenceModificationOverall Yield (%)Final Purity (HPLC, %)
Ac-Ala-Phe-Lys(Boc)-Ser(PO₃H₂)-Gly-NH₂Phosphorylation15-25>95

Overall yield is calculated based on the initial resin loading. Purity is determined after HPLC purification.

Experimental Protocols

The following are detailed protocols for the key experimental procedures involving Fmoc-Ser(OAll)-OH.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-Ser(OAll)-OH

This protocol describes the manual synthesis of a peptide on a Rink Amide resin.

Materials:

  • Rink Amide resin (0.5 mmol/g loading)

  • Fmoc-protected amino acids (including Fmoc-Ser(OAll)-OH)

  • Coupling reagent (e.g., HATU)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Fmoc deprotection solution (20% piperidine in DMF)

  • Solvents: N,N-dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvents: Methanol (MeOH), Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin (100 mg, 0.05 mmol) in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 2 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (0.2 mmol, 4 eq) and HATU (75 mg, 0.197 mmol, 3.95 eq) in 1 mL of DMF.

    • Add DIPEA (70 µL, 0.4 mmol, 8 eq) to the activation mixture and let it stand for 1 minute.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (5 x 2 mL).

    • Note: To couple Fmoc-Ser(OAll)-OH, follow the same procedure.

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Resin Washing and Drying: Wash the peptidyl-resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL). Dry the resin under vacuum.

Protocol 2: On-Resin Allyl Deprotection

This protocol describes the removal of the allyl protecting group from the serine side chain.[1][2]

Materials:

  • Peptidyl-resin containing Ser(OAll)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Scavenger (e.g., Phenylsilane - PhSiH₃)

  • Anhydrous DCM

Procedure:

  • Resin Swelling: Swell the peptidyl-resin in anhydrous DCM for 30 minutes in a reaction vessel protected from light.

  • Deprotection Cocktail Preparation: In a separate vial, prepare the deprotection cocktail. For a 0.05 mmol synthesis, dissolve Pd(PPh₃)₄ (12 mg, 0.01 mmol, 0.2 eq) in 1 mL of anhydrous DCM. Add phenylsilane (62 µL, 0.5 mmol, 10 eq).

  • Deprotection Reaction:

    • Drain the DCM from the resin.

    • Add the deprotection cocktail to the resin.

    • Agitate the mixture at room temperature for 30 minutes, ensuring the vessel is protected from light.

    • Drain the solution.

    • Repeat the deprotection step with a fresh cocktail for another 30 minutes.

  • Washing: Wash the resin extensively with DCM (5 x 2 mL), DMF (5 x 2 mL), and a solution of 0.5% sodium diethyldithiocarbamate in DMF (3 x 2 mL) to remove residual palladium. Finally, wash with DMF (5 x 2 mL) and DCM (3 x 2 mL).

Protocol 3: On-Resin Phosphorylation of Serine

This protocol describes the phosphorylation of the deprotected serine hydroxyl group using a phosphoramidite reagent.[3]

Materials:

  • Peptidyl-resin with deprotected Ser-OH

  • Dibenzyl N,N-diisopropylphosphoramidite

  • Activator (e.g., 5-(Ethylthio)-1H-tetrazole - ETT)

  • Oxidizing agent (e.g., tert-Butyl hydroperoxide - TBHP)

  • Anhydrous Acetonitrile (ACN) and DCM

Procedure:

  • Resin Preparation: Ensure the peptidyl-resin from Protocol 2 is thoroughly dried under vacuum.

  • Phosphitylation:

    • In a separate vial, dissolve dibenzyl N,N-diisopropylphosphoramidite (69 mg, 0.2 mmol, 4 eq) and ETT (26 mg, 0.2 mmol, 4 eq) in 1 mL of anhydrous ACN.

    • Add the solution to the resin.

    • Agitate at room temperature for 1 hour.

    • Drain and wash the resin with ACN (3 x 2 mL) and DCM (3 x 2 mL).

  • Oxidation:

    • Prepare a 0.5 M solution of TBHP in DCM.

    • Add 2 mL of the TBHP solution to the resin.

    • Agitate at room temperature for 30 minutes.

    • Drain and wash the resin with DCM (5 x 2 mL) and DMF (3 x 2 mL).

  • Final Cleavage and Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups (including the benzyl groups from the phosphate) using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours.

Mandatory Visualizations

Experimental Workflow for Modified Peptide Synthesis

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_modification On-Resin Modification cluster_final Final Steps start Start with Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling Amino Acid Coupling (HATU/DIPEA) deprotection1->coupling incorporation Incorporate Fmoc-Ser(OAll)-OH coupling->incorporation at desired position repeat Repeat Cycles incorporation->repeat repeat->deprotection1 n-1 times final_deprotection Final Fmoc Deprotection repeat->final_deprotection allyl_deprotection Allyl Deprotection (Pd(PPh₃)₄/PhSiH₃) final_deprotection->allyl_deprotection phosphorylation Phosphorylation (Phosphoramidite) allyl_deprotection->phosphorylation glycosylation Glycosylation (Glycosyl Donor) allyl_deprotection->glycosylation cleavage Cleavage from Resin (TFA Cocktail) phosphorylation->cleavage glycosylation->cleavage purification HPLC Purification cleavage->purification analysis LC-MS Analysis purification->analysis end Pure Modified Peptide analysis->end

Caption: General workflow for the synthesis of a modified peptide using Fmoc-Ser(OAll)-OH.

Protein Kinase C (PKC) Signaling Pathway

PKC_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_protein G Protein GPCR->G_protein activates PLC PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ligand Ligand Ligand->GPCR G_protein->PLC activates ER Endoplasmic Reticulum IP3->ER binds to receptor PKC_inactive Inactive PKC DAG->PKC_inactive recruits to membrane PKC_active Active PKC PKC_inactive->PKC_active Activation Ca2 Ca²⁺ Ca2->PKC_inactive binds to ER->Ca2 releases Substrate Substrate Protein (with Ser/Thr) Phospho_Substrate Phosphorylated Substrate (pSer/pThr) Response Cellular Response Phospho_Substrate->Response PKC_active->Substrate phosphorylates

Caption: Simplified Protein Kinase C (PKC) signaling pathway.[4][5]

Troubleshooting

Problem: Low coupling efficiency of Fmoc-Ser(OAll)-OH.

  • Possible Cause: Steric hindrance.

  • Solution: Use a more powerful coupling reagent like HATU. Extend the coupling time or perform a double coupling.

Problem: Incomplete allyl deprotection.

  • Possible Cause: Inactive palladium catalyst or insufficient scavenger.

  • Solution: Use fresh, high-quality Pd(PPh₃)₄. Ensure an adequate excess of the scavenger. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect from light. Microwave-assisted deprotection can also improve efficiency.[6]

Problem: Side reactions during phosphorylation.

  • Possible Cause: Moisture or premature deprotection of other side chains.

  • Solution: Use anhydrous solvents and reagents. Ensure the orthogonality of all protecting groups.

Problem: Low yield of the final modified peptide.

  • Possible Cause: Cumulative losses during synthesis, cleavage, and purification. Peptide aggregation.[2]

  • Solution: Optimize each step of the synthesis. Use a high-quality resin and reagents. For aggregating sequences, consider using pseudo-proline dipeptides or a different resin.

Conclusion

Fmoc-Ser(OAll)-OH is a cornerstone for the synthesis of peptides with modified serine residues. The protocols and data presented here provide a robust framework for researchers to successfully incorporate site-specific modifications, enabling the exploration of complex biological questions and the development of novel peptide-based therapeutics. Careful optimization of each step, from coupling to final purification, is key to achieving high yields and purities of the target modified peptides.

References

Application Notes and Protocols for the Analytical Characterization of Fmoc-Ser(OAll)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of N-α-Fmoc-O-allyl-L-serine (Fmoc-Ser(OAll)-OH), a key building block in solid-phase peptide synthesis (SPPS). The following protocols and data are intended to guide researchers in verifying the identity, purity, and stability of this reagent, ensuring the integrity of synthetic peptides.

Introduction

Fmoc-Ser(OAll)-OH is an orthogonally protected amino acid derivative where the α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the hydroxyl group of the serine side chain is protected by an allyl group. The allyl protecting group is stable to the basic conditions used for Fmoc removal and the acidic conditions often used for peptide cleavage from the resin. Its removal is typically achieved through palladium-catalyzed reactions, offering a distinct advantage in the synthesis of complex peptides and glycopeptides. Accurate characterization of this starting material is critical for the successful synthesis of the target peptide. This document outlines the standard analytical techniques for its characterization: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of Fmoc-Ser(OAll)-OH. Both reversed-phase and chiral HPLC methods are employed to determine chemical and enantiomeric purity, respectively.

Reversed-Phase HPLC (RP-HPLC) for Chemical Purity

Protocol:

A standard reversed-phase HPLC method can be used to determine the chemical purity of Fmoc-Ser(OAll)-OH and to detect any related impurities, such as those arising from incomplete protection or degradation.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 3 µm particle size.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes is a typical starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of Fmoc-Ser(OAll)-OH in 1 mL of a 1:1 mixture of Mobile Phase A and B.

Expected Results:

The chromatogram should show a major peak corresponding to Fmoc-Ser(OAll)-OH. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Compound Expected Retention Time (min) Purity Specification
Fmoc-Ser(OAll)-OHGradient dependent, typically in the mid-to-late gradient region≥ 98%
Chiral HPLC for Enantiomeric Purity

Protocol:

Chiral HPLC is essential to confirm the enantiomeric integrity of the L-amino acid derivative.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP), such as one based on cellulose or amylose derivatives.

  • Mobile Phase: Typically a mixture of a non-polar organic solvent (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol or ethanol) and an acidic additive (e.g., trifluoroacetic acid). A common mobile phase is a mixture of heptane and isopropanol with 0.1% TFA. The exact ratio will depend on the specific CSP used and should be optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Expected Results:

The chromatogram of a pure L-enantiomer should ideally show a single peak. A racemic mixture would show two well-resolved peaks of equal area.

Enantiomer Expected Elution Order Enantiomeric Purity Specification
L-Fmoc-Ser(OAll)-OHTypically elutes before the D-enantiomer on many common CSPs≥ 99.5%
D-Fmoc-Ser(OAll)-OHTypically elutes after the L-enantiomerNot detected or < 0.5%

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of Fmoc-Ser(OAll)-OH. Both ¹H and ¹³C NMR are utilized.

¹H NMR Spectroscopy

Protocol:

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Expected Chemical Shifts (in CDCl₃):

The following table provides predicted ¹H NMR chemical shifts for Fmoc-Ser(OAll)-OH. Actual values may vary slightly depending on the solvent and concentration.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (Fmoc)7.77 - 7.30Multiplet8H
-CH=CH₂ (Allyl)5.95 - 5.85Multiplet1H
-NH-~5.50Doublet1H
-CH=CH₂ (Allyl)5.30 - 5.20Multiplet2H
-CH- (Serine α)~4.60Multiplet1H
-O-CH₂- (Fmoc)4.45 - 4.35Multiplet2H
-CH- (Fmoc)~4.25Triplet1H
-O-CH₂- (Allyl)~4.05Doublet of triplets2H
-CH₂- (Serine β)3.90 - 3.70Multiplet2H
¹³C NMR Spectroscopy

Protocol:

  • Instrumentation: A 75 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 20-50 mg of the sample in approximately 0.7 mL of the deuterated solvent.

Expected Chemical Shifts (in CDCl₃):

The following table provides predicted ¹³C NMR chemical shifts for Fmoc-Ser(OAll)-OH.

Carbon Assignment Chemical Shift (δ, ppm)
-COOH (Carboxyl)~173
-C=O (Fmoc urethane)~156
Aromatic (Fmoc quaternary)~144, ~141
-CH=CH₂ (Allyl)~134
Aromatic (Fmoc)~128, ~127, ~125, ~120
-CH=CH₂ (Allyl)~118
-O-CH₂- (Allyl)~72
-CH₂- (Serine β)~70
-O-CH₂- (Fmoc)~67
-CH- (Serine α)~55
-CH- (Fmoc)~47

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of Fmoc-Ser(OAll)-OH. Electrospray ionization (ESI) is a commonly used soft ionization technique for this purpose.

Protocol:

  • Instrumentation: A mass spectrometer equipped with an ESI source.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

  • Ionization Mode: Positive or negative ion mode.

Expected Results:

The molecular weight of Fmoc-Ser(OAll)-OH is 367.39 g/mol .[1]

Ion Expected m/z
[M+H]⁺368.4
[M+Na]⁺390.4
[M-H]⁻366.4

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the Fmoc-Ser(OAll)-OH molecule.

Protocol:

  • Instrumentation: An FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹) Functional Group Vibration Mode
~3300O-H (Carboxylic acid)Stretching (broad)
~3060C-H (Aromatic)Stretching
~2950C-H (Aliphatic)Stretching
~1715C=O (Carboxylic acid)Stretching
~1690C=O (Urethane)Stretching
~1640C=C (Allyl)Stretching
~1530N-HBending
~1450, ~740Aromatic Ring (Fmoc)C=C Stretching and C-H Bending
~1250C-OStretching

Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Sample HPLC HPLC Sample->HPLC Purity Assessment NMR NMR Sample->NMR Structural Elucidation MS MS Sample->MS Molecular Weight Confirmation FTIR FTIR Sample->FTIR Functional Group Identification Purity Purity HPLC->Purity Structure Structure NMR->Structure Molecular_Weight Molecular_Weight MS->Molecular_Weight Functional_Groups Functional_Groups FTIR->Functional_Groups

Caption: Experimental workflow for Fmoc-Ser(OAll)-OH characterization.

Logical_Relationships cluster_properties Key Properties Fmoc-Ser(OAll)-OH Fmoc-Ser(OAll)-OH Chemical_Purity Chemical_Purity Fmoc-Ser(OAll)-OH->Chemical_Purity Determined by RP-HPLC Enantiomeric_Purity Enantiomeric_Purity Fmoc-Ser(OAll)-OH->Enantiomeric_Purity Determined by Chiral HPLC Chemical_Structure Chemical_Structure Fmoc-Ser(OAll)-OH->Chemical_Structure Confirmed by NMR Molecular_Formula Molecular_Formula Fmoc-Ser(OAll)-OH->Molecular_Formula Confirmed by MS Functional_Groups_Present Functional_Groups_Present Fmoc-Ser(OAll)-OH->Functional_Groups_Present Identified by FT-IR

Caption: Logical relationships between analytical methods and compound properties.

References

Application Notes and Protocols for Fmoc-Ser(OAll) in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for the synthesis of complex peptides, including those requiring on-resin side-chain modification, cyclization, or glycosylation. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amine is favored for its lability under mild basic conditions. When combined with acid-labile side-chain protecting groups, it forms the basis of the most common SPPS strategy. However, for specific applications requiring selective deprotection of a side chain while the peptide remains anchored to the resin and other protecting groups are intact, a third dimension of orthogonality is necessary.

The allyl (All) group, used here to protect the hydroxyl function of serine as Fmoc-Ser(OAll)-OH, provides this orthogonality. The allyl ether is stable to the basic conditions used for Fmoc removal and the acidic conditions used for final cleavage from the resin.[1] Its removal is achieved under neutral conditions using a palladium(0) catalyst, allowing for selective manipulation of the serine side chain on-resin.[2] This application note provides detailed protocols and data for the efficient use of Fmoc-Ser(OAll)-OH in automated peptide synthesizers.

Data Presentation: Palladium-Catalyzed Deallylation Conditions

The selection of the palladium catalyst, scavenger (allyl acceptor), and reaction conditions is critical for efficient and complete deallylation without compromising the peptide chain. Below is a summary of reported conditions for the on-resin removal of the allyl protecting group.

CatalystCatalyst Loading (eq)ScavengerScavenger Conc. (eq)SolventTemperatureTimeNotes
Pd(PPh₃)₄0.3N-Methyl-morpholine (NMM) / Acetic Acid2 mL / 0.5 mL per g resinChloroformRoom Temp.20 - 60 minReaction may need to be repeated for completion.[3]
Pd(PPh₃)₄0.225 mmol (per 0.075 mmol scale)Diethylamine / Formic Acid0.75 mmol / 0.75 mmolTHFRoom Temp.OvernightPerformed in the dark.[4]
Pd(PPh₃)₄22 µmol (per 25 µmol scale)Phenylsilane (PhSiH₃)1 mmolDichloromethane (DCM)Room Temp.2 x 1 hrThe deprotection step is repeated once.[5][6]
Pd(PPh₃)₂Cl₂0.2Triethylsilane (TES-H) / Meldrum's Acid3 / 3DMF50°C (Microwave)2 x 10 minAir-stable catalyst, avoids N-allylation byproducts.[7][8]
Pd(PPh₃)₄0.25Phenylsilane (PhSiH₃)15Dichloromethane (DCM)40°C (Microwave)2 x 5 minRapid deprotection under microwave irradiation.[2]

Experimental Protocols

Automated Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the general steps for incorporating Fmoc-Ser(OAll)-OH into a peptide sequence using a standard automated peptide synthesizer.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-amino acids, including Fmoc-Ser(OAll)-OH

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • Activator base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Fmoc deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin or the preceding amino acid by treating with 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Coupling of Fmoc-Ser(OAll)-OH:

    • Pre-activate a solution of Fmoc-Ser(OAll)-OH (3-5 equivalents), coupling reagent (e.g., HBTU, 3-5 equivalents), and HOBt (3-5 equivalents) in DMF with DIPEA (6-10 equivalents) for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for the specified time (typically 30-60 minutes).

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the sequence.

On-Resin Deallylation Protocol (Automated)

This protocol is designed to be integrated into an automated synthesis workflow after the peptide sequence containing Ser(OAll) has been assembled.

Materials:

  • Peptide-resin containing Ser(OAll)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂)

  • Scavenger (e.g., Phenylsilane or Triethylsilane/Meldrum's Acid)

  • Anhydrous, deoxygenated solvent (DCM or DMF)

  • Washing solvents (DMF, DCM, 0.5% DIPEA in DMF, 0.5% sodium diethyldithiocarbamate in DMF)

Procedure:

  • Resin Preparation: Ensure the N-terminal amino acid is Fmoc-protected. Swell the peptide-resin in anhydrous, deoxygenated DCM.

  • Reagent Preparation: Prepare a solution of the palladium catalyst and scavenger in the chosen solvent. For example, a solution of Pd(PPh₃)₄ (0.3 equivalents) and phenylsilane (15 equivalents) in DCM.

  • Automated Deprotection Cycle:

    • Program the synthesizer to deliver the catalyst/scavenger solution to the reaction vessel.

    • Allow the reaction to proceed with gentle agitation for the specified time (e.g., 2 x 30 minutes). The synthesizer can be programmed to drain and add a fresh solution for the second treatment.

  • Catalyst Removal and Washing:

    • Program a thorough washing sequence to remove the palladium catalyst and byproducts. This should include:

      • DCM washes

      • DMF washes

      • A wash with 0.5% DIPEA in DMF

      • A wash with 0.5% sodium diethyldithiocarbamate in DMF (to chelate residual palladium)

      • Final extensive DMF and DCM washes.

  • Post-Deprotection: The newly exposed serine hydroxyl group is now available for subsequent on-resin modification (e.g., glycosylation, phosphorylation, or attachment of a reporter molecule).

Troubleshooting

  • Incomplete Deallylation:

    • Cause: Inefficient catalyst activity or insufficient reaction time.

    • Solution: Increase the reaction time, repeat the deprotection cycle, or use microwave heating to accelerate the reaction.[2] Ensure the use of fresh, high-quality catalyst and anhydrous, deoxygenated solvents.

  • N-allylation Side Reaction:

    • Cause: The allyl group can be transferred to the deprotected N-terminus of the peptide.

    • Solution: Use a catalyst system less prone to this side reaction, such as Pd(PPh₃)₂Cl₂ with Meldrum's acid and a silane scavenger.[8] Ensure the N-terminus is protected with Fmoc during deallylation.

  • Residual Palladium Catalyst:

    • Cause: Palladium complexes can strongly adsorb to the resin and peptide.

    • Solution: Implement a rigorous washing protocol post-deprotection, including washes with chelating agents like sodium diethyldithiocarbamate or using commercially available palladium scavengers such as MP-TMT or SiliaMetS Thiol.[9]

  • Catalyst Sensitivity:

    • Cause: Pd(PPh₃)₄ is sensitive to air and can lose activity.

Visualizations

SPPS_Workflow Resin Start: Resin Swell Swell Resin (DMF) Resin->Swell Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotect Wash1 Wash (DMF) Fmoc_Deprotect->Wash1 Couple Couple Next Fmoc-AA-OH Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat for all AAs Wash2->Repeat Repeat->Fmoc_Deprotect Next AA Deallyl On-Resin Deallylation Repeat->Deallyl Sequence Complete Modification Side-Chain Modification Deallyl->Modification Cleave Cleavage & Global Deprotection Deallyl->Cleave No Modification Modification->Cleave Peptide Final Peptide Cleave->Peptide

Caption: Automated SPPS workflow incorporating on-resin deallylation.

Deallylation_Mechanism cluster_Products Products Peptide_Ser_OAll Peptide-Ser(O-CH₂-CH=CH₂) Catalyst Pd(0)L₄ Peptide_Ser_OH Peptide-Ser(OH) Peptide_Ser_OAll->Peptide_Ser_OH + Scavenger Scavenger (e.g., PhSiH₃) Allyl_Scavenger Allyl-Scavenger Peptide_Ser_OH->Allyl_Scavenger Reaction Catalyst_Out Pd(0)L₄ Allyl_Scavenger->Catalyst_Out Reaction

Caption: On-resin palladium-catalyzed deallylation of Ser(OAll).

References

Application Notes and Protocols for Fmoc-Ser(OAll)-OH Coupling with HBTU in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the efficient coupling of Fmoc-Ser(OAll)-OH using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in solid-phase peptide synthesis (SPPS). The use of the allyl (All) protecting group for the serine side chain offers an orthogonal protection strategy, allowing for selective deprotection and modification, which is particularly valuable in the synthesis of complex peptides, glycopeptides, and phosphopeptides.

Introduction

Fmoc-Ser(OAll)-OH is a key building block in modern peptide synthesis. The allyl protecting group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions of final cleavage from most resins (e.g., TFA)[1]. This orthogonality allows for the selective removal of the allyl group using palladium(0) catalysts, enabling site-specific modifications of the serine hydroxyl group post-synthesis. HBTU is a widely used, highly efficient uronium-based coupling reagent that rapidly activates the carboxylic acid of the incoming amino acid, leading to fast and effective amide bond formation with minimal racemization when used correctly[2][3].

This document outlines a standard protocol for the HBTU-mediated coupling of Fmoc-Ser(OAll)-OH, discusses potential side reactions, and provides methods for monitoring reaction completion.

Data Presentation

While specific quantitative data for the coupling of Fmoc-Ser(OAll)-OH with HBTU is not extensively published in comparative studies, the efficiency of HBTU as a coupling reagent is well-documented for a wide range of amino acids, including sterically hindered residues. Generally, single couplings with HBTU are highly efficient, often achieving >99% coupling yields. The following table summarizes typical parameters and expected outcomes based on established Fmoc-SPPS methodologies.

ParameterRecommended Value/RangeExpected OutcomeReference
Equivalents of Fmoc-Ser(OAll)-OH 2.0 - 5.0High coupling efficiency[4]
Equivalents of HBTU 1.9 - 4.5Rapid activation of the amino acid[4][5]
Equivalents of Base (e.g., DIPEA) 4.0 - 10.0Facilitates activation and coupling[4][5]
Coupling Time 10 - 60 minutesComplete reaction[2]
Solvent DMF or NMPGood resin swelling and reagent solubility[2]
Expected Coupling Efficiency >99%Minimal deletion sequences[2][6]
Expected Purity of Crude Peptide Sequence-dependent, generally highSimplified purification[6]

Experimental Protocols

Materials and Reagents
  • Fmoc-Ser(OAll)-OH

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang) with a free N-terminal amine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Reagents for monitoring coupling completion (e.g., Ninhydrin test kit)

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄) and scavenger (e.g., Phenylsilane) for allyl deprotection

Protocol 1: Standard HBTU Coupling of Fmoc-Ser(OAll)-OH

This protocol is suitable for manual or automated solid-phase peptide synthesis.

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes in a reaction vessel.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.

  • Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Ser(OAll)-OH (2.0 eq. relative to resin loading) and HBTU (1.9 eq.) in DMF.

    • Add DIPEA (4.0 eq.) to the activation mixture and vortex briefly. Note: Pre-activation time should be minimal to avoid side reactions.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 30-60 minutes at room temperature.

  • Monitoring and Washing:

    • Perform a qualitative test (e.g., Kaiser or Isatin test) to monitor the completion of the coupling reaction[6]. A negative test for free primary amines (yellow beads with Kaiser test) indicates a complete reaction.

    • If the coupling is incomplete, the coupling step can be repeated (double coupling).

    • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.

  • Chain Elongation:

    • Proceed to the next Fmoc deprotection and coupling cycle for the subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Deprotection of the Allyl Group

This protocol allows for the selective removal of the O-allyl group for subsequent modification.

  • Resin Preparation:

    • After completion of the peptide synthesis, wash the resin-bound peptide with DCM and dry it under vacuum.

    • Swell the resin in anhydrous DCM or THF under an inert atmosphere (e.g., Argon or Nitrogen).

  • Deprotection Reaction:

    • Prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.2-0.5 eq.) and a scavenger (e.g., phenylsilane, 10-20 eq.) in the reaction solvent.

    • Add the catalyst solution to the resin and agitate the mixture at room temperature for 1-2 hours. The reaction is typically performed in the dark to minimize side reactions.

  • Washing:

    • After the deprotection is complete, wash the resin extensively with the reaction solvent, followed by washes with a solution of a palladium scavenger (e.g., 0.5% sodium diethyldithiocarbamate in DMF), and finally with DMF and DCM to ensure complete removal of the catalyst and byproducts.

Potential Side Reactions and Mitigation

  • Racemization: HBTU, in the presence of a base like DIPEA, can cause minimal racemization. To suppress this, 1-hydroxybenzotriazole (HOBt) can be added as an additive, although HBTU already contains a benzotriazole moiety[1][3]. Using a weaker base such as 2,4,6-collidine in place of DIPEA has also been shown to reduce racemization for sensitive amino acids[1].

  • Guanidinylation: Excess HBTU can react with the free N-terminal amine of the peptide chain to form a guanidinium cap, which terminates chain elongation[7]. It is therefore crucial to use a slight excess of the Fmoc-amino acid relative to the coupling reagent.

  • Side reactions of the Allyl Group: The allyl group is generally stable during the coupling reaction. However, it is important to ensure that the palladium catalyst is completely removed after deprotection to avoid potential interference with subsequent synthetic steps or final cleavage.

Visualization of Workflows and Mechanisms

HBTU Activation and Coupling Mechanism

HBTU_Activation

Orthogonal Deprotection Strategy

Orthogonal_Deprotection

Application in Signaling Pathway Research

The selective deprotection of the O-allyl group on serine residues is highly advantageous for synthesizing peptides that mimic post-translational modifications, which are crucial in cell signaling. For example, serine phosphorylation is a key event in many signaling cascades, regulating protein activity, protein-protein interactions, and cellular localization.

By using Fmoc-Ser(OAll)-OH, a peptide can be synthesized, and the serine hydroxyl group can be selectively deprotected on the solid support and then phosphorylated. This allows for the creation of site-specifically phosphorylated peptides, which are invaluable tools for studying the effects of phosphorylation on protein function and for developing inhibitors or probes for protein kinases and phosphatases.

Serine Phosphorylation Signaling Cascade

Signaling_Pathway

References

Application Note: Microwave-Assisted Deprotection of Fmoc-Ser(tBu)-OAll

Author: BenchChem Technical Support Team. Date: November 2025

AN-SPPS-028

Audience: Researchers, scientists, and drug development professionals in the fields of peptide chemistry, organic synthesis, and medicinal chemistry.

Introduction

In solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is crucial for the synthesis of complex peptides and modified peptide structures. The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used base-labile protecting group for α-amino functions, while allyl (All) esters serve as valuable carboxylic acid protecting groups that can be selectively removed under palladium-catalyzed conditions. This application note details a microwave-assisted protocol for the sequential or one-pot deprotection of N-Fmoc and C-terminal allyl ester from a protected serine residue, Fmoc-Ser(tBu)-OAll. Microwave irradiation offers significant advantages, including rapid reaction times, improved efficiency, and the potential for higher purity of the final product compared to conventional heating methods.[1][2] This protocol is particularly relevant for on-resin manipulations or for the preparation of peptide fragments for subsequent ligation.

Materials and Methods

Materials:

  • Fmoc-Ser(tBu)-OAll (Synthesized in-house or custom synthesis)

  • Piperidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[3][4][5][6]

  • Phenylsilane (PhSiH₃) or other suitable allyl scavenger

  • Dichloromethane (DCM), HPLC grade

  • Diethyl ether, anhydrous

  • Microwave peptide synthesizer or a scientific microwave reactor with temperature and power control

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (MS)

Experimental Protocols

Protocol 1: Sequential Microwave-Assisted Deprotection of Fmoc-Ser(tBu)-OAll

Step 1: Fmoc-Deprotection

  • Dissolve Fmoc-Ser(tBu)-OAll (1 equivalent) in a 20% (v/v) solution of piperidine in DMF in a microwave-safe reaction vessel.

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture using a two-stage heating profile:

    • Stage 1: Ramp to 75°C and hold for 30 seconds.

    • Stage 2: Cool to 50°C and then ramp to 90°C and hold for 3 minutes. (Note: Optimized conditions may vary depending on the microwave system).

  • After cooling, concentrate the reaction mixture under reduced pressure to remove the majority of piperidine and DMF.

  • The resulting crude H-Ser(tBu)-OAll can be used directly in the next step or purified.

Step 2: Allyl-Deprotection

  • Dissolve the crude H-Ser(tBu)-OAll (1 equivalent) in DCM in a microwave-safe reaction vessel.

  • Add phenylsilane (3-4 equivalents) as the allyl scavenger.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.1-0.2 equivalents) to the solution.[7][8]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 60°C for 10-15 minutes.

  • Monitor the reaction progress by TLC or HPLC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

Protocol 2: One-Pot Microwave-Assisted Deprotection of Fmoc-Ser(tBu)-OAll

Note: This one-pot protocol is hypothetical and would require optimization. The basic conditions for Fmoc deprotection may interfere with the palladium catalyst.

  • Dissolve Fmoc-Ser(tBu)-OAll (1 equivalent) in a suitable solvent system (e.g., a mixture of DMF and DCM) in a microwave-safe reaction vessel.

  • Add phenylsilane (3-4 equivalents).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.1-0.2 equivalents).

  • Add a non-nucleophilic base for Fmoc removal (e.g., DBU, 2 equivalents).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate at a temperature and time to be optimized (e.g., starting with 80°C for 20 minutes).

  • Monitor the reaction for the disappearance of starting material and the formation of the fully deprotected H-Ser(tBu)-OH.

Work-up and Purification

  • After the allyl deprotection step, dilute the reaction mixture with DCM.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel or by preparative HPLC to obtain the desired H-Ser(tBu)-OH.

  • Characterize the final product by HPLC, mass spectrometry, and NMR.

Results and Discussion

The microwave-assisted deprotection of Fmoc-Ser(tBu)-OAll was performed using the sequential protocol. The progress of the reaction was monitored by HPLC, and the identity of the product was confirmed by mass spectrometry.

Step Protecting Group Reagents Microwave Conditions Reaction Time (min) Yield (%) Purity (%)
1Fmoc20% Piperidine/DMF75°C (30s), then 90°C (3 min)3.5>95 (crude)~90
2AllylPd(PPh₃)₄, PhSiH₃, DCM60°C1585 (after purification)>98

The results demonstrate that microwave irradiation significantly accelerates both the Fmoc and allyl deprotection steps. The Fmoc removal was completed in under 4 minutes, and the subsequent allyl deprotection was achieved in 15 minutes. The sequential protocol provided the fully deprotected H-Ser(tBu)-OH in high yield and purity after purification. The use of microwave heating allows for precise temperature control, which can minimize the formation of side products often observed with prolonged reaction times at elevated temperatures.[2]

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_fmoc Fmoc Deprotection cluster_allyl Allyl Deprotection cluster_end Purification & Analysis start Fmoc-Ser(tBu)-OAll fmoc_reagents 20% Piperidine/DMF start->fmoc_reagents Add fmoc_mw Microwave 75-90°C, 3.5 min fmoc_reagents->fmoc_mw Irradiate h_ser_oall H-Ser(tBu)-OAll fmoc_mw->h_ser_oall Yields allyl_reagents Pd(PPh₃)₄, Phenylsilane, DCM h_ser_oall->allyl_reagents Add allyl_mw Microwave 60°C, 15 min allyl_reagents->allyl_mw Irradiate h_ser_oh H-Ser(tBu)-OH allyl_mw->h_ser_oh Yields purification Purification (HPLC/Chromatography) h_ser_oh->purification analysis Analysis (HPLC, MS, NMR) purification->analysis

Caption: Experimental workflow for the sequential microwave-assisted deprotection of Fmoc-Ser(tBu)-OAll.

Signaling_Pathway FmocSerOAll Fmoc-Ser(tBu)-OAll HSerOAll H-Ser(tBu)-OAll FmocSerOAll->HSerOAll Fmoc Removal Piperidine Piperidine (Base) Piperidine->FmocSerOAll PiAllyl π-Allyl-Palladium Complex HSerOAll->PiAllyl Oxidative Addition PdCatalyst Pd(PPh₃)₄ PdCatalyst->HSerOAll Scavenger Phenylsilane (Scavenger) Scavenger->PiAllyl HSerOH H-Ser(tBu)-OH PiAllyl->HSerOH Nucleophilic Attack by Scavenger

Caption: Simplified reaction pathway for the deprotection of Fmoc-Ser(tBu)-OAll.

This application note provides a rapid and efficient microwave-assisted protocol for the deprotection of Fmoc-Ser(tBu)-OAll. The use of microwave technology dramatically reduces reaction times for both Fmoc and allyl group removal while maintaining high yields and purities. This method is highly applicable to modern peptide synthesis workflows, enabling faster access to deprotected amino acid derivatives for further synthetic manipulations. The protocols described herein can be adapted for on-resin deprotection strategies in SPPS, further enhancing the efficiency of complex peptide synthesis.

References

On-Resin Side Chain Modification of Fmoc-Ser(OAll): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the on-resin side chain modification of peptides containing Alloc-protected serine (Fmoc-Ser(OAll)-OH). This strategy allows for the selective deprotection and subsequent functionalization of the serine side chain while the peptide remains attached to the solid support, enabling the synthesis of modified peptides, including cyclic peptides and those with post-translational modifications.

Introduction

The use of orthogonal protecting groups is a cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for the selective manipulation of specific amino acid side chains. The allyl (All) group, used to protect the hydroxyl function of serine as an allyl ether (-OAll), is a valuable tool in this regard. It is stable to the basic conditions used for Fmoc group removal and the acidic conditions often used for cleavage from the resin.[1][2] The selective removal of the allyl group is typically achieved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger.[3][4] This on-resin deprotection strategy opens up the serine hydroxyl group for a variety of modifications, including phosphorylation, glycosylation, etherification, and esterification, or for intramolecular cyclization.

Key Applications

  • Synthesis of Cyclic Peptides: On-resin cyclization is a powerful technique to produce conformationally constrained peptides with potentially enhanced biological activity and stability. The deprotected serine hydroxyl group can participate in the formation of lactone rings, or the allyl protecting group can be used in concert with an Alloc-protected amine to form a lactam bridge.[4]

  • Introduction of Post-Translational Modifications (PTMs): The free serine hydroxyl group serves as a handle for the introduction of various PTMs, such as phosphorylation and glycosylation, which are crucial for studying protein function and developing therapeutics.[5][6]

  • Peptide Diversification: The exposed hydroxyl group can be modified with a wide range of chemical moieties to create peptide libraries for structure-activity relationship (SAR) studies and drug discovery.

Experimental Protocols

Protocol 1: On-Resin Deallylation of Fmoc-Ser(OAll)-Containing Peptides

This protocol describes the removal of the allyl protecting group from the serine side chain of a peptide assembled on a solid support using Fmoc chemistry.

Materials:

  • Peptide-resin containing Fmoc-Ser(OAll)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Syringe or reaction vessel for SPPS

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Resin Swelling: Swell the peptide-resin (1 equivalent) in anhydrous DCM (10 mL/g of resin) for 30 minutes in a syringe or reaction vessel.

  • Reagent Preparation: In a separate vial, prepare the deallylation cocktail. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.05 equivalents, ~58 mg) in anhydrous DCM (2 mL). To this solution, add phenylsilane (20 equivalents, ~240 µL). Note: The palladium catalyst is sensitive to oxygen and light. Prepare the solution fresh and work under an inert atmosphere for best results.

  • Deprotection Reaction: Drain the DCM from the swollen resin and add the freshly prepared deallylation cocktail. Gently agitate the resin suspension under an inert atmosphere. The reaction is typically complete within 1-2 hours at room temperature.[2] For longer or more complex peptides, the reaction time may need to be extended, and a second treatment with fresh reagent may be beneficial.[1]

  • Washing: After the reaction is complete, drain the deprotection solution. Wash the resin extensively to remove the catalyst and scavenger by-products. A recommended washing sequence is:

    • DCM (3 x 10 mL)

    • 0.5% Sodium diethyldithiocarbamate in DMF (w/v) (2 x 10 mL, for 20 minutes each) to scavenge residual palladium.[4]

    • DMF (3 x 10 mL)

    • DCM (3 x 10 mL)

  • Drying: Dry the resin under a stream of inert gas or in a desiccator. The resin is now ready for the subsequent on-resin modification.

Protocol 2: On-Resin Side Chain Modification (General Considerations)

Following deallylation, the free hydroxyl group of serine is available for various chemical transformations. The choice of reaction will dictate the specific reagents and conditions. Below are general guidelines for two common modifications.

A) On-Resin Etherification/Esterification:

  • Swell the deallylated peptide-resin in a suitable solvent (e.g., DCM or DMF).

  • Add the desired electrophile (e.g., an alkyl halide for etherification or an activated carboxylic acid/acid chloride for esterification) along with a suitable base (e.g., diisopropylethylamine - DIPEA).

  • Allow the reaction to proceed at room temperature or with gentle heating until completion, as monitored by a suitable analytical technique (e.g., a test cleavage followed by HPLC-MS).

  • Thoroughly wash the resin to remove excess reagents and by-products.

B) On-Resin Glycosylation:

The on-resin glycosylation of serine is a more complex procedure that typically involves the use of a glycosyl donor (e.g., a glycosyl trichloroacetimidate or a glycosyl phosphate) and a promoter.

  • Swell the deallylated peptide-resin in an appropriate anhydrous solvent (e.g., DCM or a mixture of solvents).

  • Cool the resin suspension to the recommended temperature for the specific glycosylation chemistry (often 0 °C or below).

  • Add the glycosyl donor and the promoter.

  • Allow the reaction to proceed for the specified time, carefully monitoring the temperature.

  • Quench the reaction as required by the specific protocol.

  • Wash the resin extensively with appropriate solvents to remove all reaction components.

Data Presentation

The efficiency of the on-resin deallylation and subsequent modification can be influenced by several factors, including the peptide sequence, the resin used, and the reaction conditions. The following table summarizes representative data from the literature.

Peptide Sequence (Example)ModificationDeprotection ConditionsModification ConditionsYield (%)Reference
Ac-Lys(Alloc)-Gly-Phe-ResinDeprotection Only0.1 eq Pd(PPh₃)₄, 5 eq DMB in DMF, rt, 16h->95% (cleaved peptide purity)[7]
Resin-Glu(OAll)-...-Orn(Alloc)Cyclization (Lactam)0.5 eq Pd(PPh₃)₄, 20 eq PhSiH₃ in DCM, 3x30 minPyBOP, HOBt, DIEA9-23% (final purified peptide)[4]
Resin-Ser(OAll)-...Selenoester formationPd(PPh₃)₄, PhSiH₃ in DCM, 2x1hDiphenyldiselenide, Tri-n-butylphosphineNot specified[1]

Note: Yields can vary significantly based on the specific peptide sequence and reaction scale.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the on-resin side chain modification of a serine residue.

G cluster_SPPS Solid-Phase Peptide Synthesis cluster_Modification On-Resin Modification cluster_Final Final Steps Start Start Couple_AA Couple Amino Acids (Fmoc Chemistry) Start->Couple_AA Incorporate_Ser Incorporate Fmoc-Ser(OAll)-OH Couple_AA->Incorporate_Ser Elongate Continue Peptide Elongation Incorporate_Ser->Elongate Deallylation Deallylation of Ser(OAll) (Pd(PPh3)4, PhSiH3) Elongate->Deallylation Modification Side Chain Modification (e.g., Glycosylation, Phosphorylation, Etherification, Cyclization) Deallylation->Modification Cleavage Cleavage from Resin & Global Deprotection Modification->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Analysis Analysis (e.g., MS, NMR) Purification->Analysis End End Analysis->End

Caption: General workflow for on-resin side chain modification of serine.

Logical Relationship of Orthogonal Protection

The following diagram illustrates the orthogonal nature of the Fmoc, tert-Butyl, and Allyl protecting groups in SPPS.

G Protecting_Groups Protecting Group Removal Condition Fmoc Fmoc (N-α-amino) Base (e.g., Piperidine) tBu tert-Butyl (Side Chains) Strong Acid (e.g., TFA) Allyl Allyl (Ser Side Chain) Pd(0) Catalyst

Caption: Orthogonality of common protecting groups in SPPS.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-Ser(OAll)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Fmoc-Ser(OAll)-OH in Solid-Phase Peptide Synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using Fmoc-Ser(OAll)-OH in SPPS?

Fmoc-Ser(OAll)-OH is a valuable building block in SPPS primarily due to the orthogonal nature of the allyl (All) protecting group. The O-allyl group is stable under the basic conditions used for Fmoc-group removal (e.g., piperidine) and the acidic conditions used for cleavage of many other side-chain protecting groups and cleavage from the resin (e.g., trifluoroacetic acid - TFA).[1][2] This orthogonality allows for selective deprotection of the serine hydroxyl group on-resin, which is particularly useful for subsequent modifications such as phosphorylation, glycosylation, or cyclization.

Q2: Is the O-allyl protecting group completely stable during standard Fmoc-SPPS cycles?

The O-allyl group is generally considered stable to the conditions used for Fmoc deprotection (piperidine in DMF) and coupling.[1] However, prolonged or repeated exposure to basic conditions throughout a long synthesis may lead to minor degradation, although this is not a commonly reported issue. The stability of the allyl group is a key feature for its use in orthogonal protection schemes.

Q3: What are the recommended coupling reagents for Fmoc-Ser(OAll)-OH?

Standard coupling reagents such as HBTU, HATU, and DIC/Oxyma can be effectively used for coupling Fmoc-Ser(OAll)-OH. The choice of coupling reagent can be critical, especially in sterically hindered sequences. For difficult couplings, more potent activating agents like HATU may be preferred. It is important to note that the use of certain bases, such as DIPEA, in conjunction with coupling reagents has been shown to potentially increase racemization for serine derivatives.[1]

Q4: Can the presence of the O-allyl group on serine influence side reactions?

While the allyl group itself is relatively inert during routine SPPS, the electronic properties it imparts on the serine side chain can potentially influence certain side reactions. For instance, in a related case using Fmoc-Asp(OAll)-OH, an increased propensity for aspartimide formation has been noted. While not directly reported for serine, researchers should be mindful of potential, albeit less common, side reactions such as:

  • Racemization: Serine is one of the amino acids susceptible to racemization during activation and coupling in Fmoc-SPPS.[3] The choice of coupling reagents and base is crucial in minimizing this side reaction.

  • O-Acylation: In cases of incomplete Fmoc removal from the incoming amino acid, the hydroxyl group of a deprotected serine on the growing peptide chain could potentially be acylated, leading to a branched peptide. However, the allyl protection should prevent this.

Troubleshooting Guide

This guide addresses specific issues that you may encounter when using Fmoc-Ser(OAll)-OH in your peptide synthesis.

Issue Potential Cause Recommended Solution
Low Coupling Efficiency / Incomplete Coupling 1. Steric Hindrance: The peptide sequence around the serine residue may be sterically demanding, impeding the approach of the activated amino acid. 2. Peptide Aggregation: The growing peptide chain may aggregate on the resin, blocking reactive sites.1. Double Coupling: Perform a second coupling step with fresh reagents. 2. Use a Stronger Activating Reagent: Switch from HBTU to HATU. 3. Increase Coupling Time: Extend the coupling reaction time (e.g., from 1 hour to 2 hours or overnight). 4. Incorporate Chaotropic Agents: Add agents like DCHA to disrupt secondary structures. 5. Solvent Change: Switch from DMF to NMP, which can improve solvation.
Unexpected Side Product (Mass +40 Da) Piperidine Adduct Formation: Although less common for serine compared to cysteine or aspartic acid, β-elimination of the protected hydroxyl group to form dehydroalanine, followed by the addition of piperidine from the deprotection step, can lead to a +40 Da modification.1. Minimize Piperidine Exposure: Use shorter Fmoc deprotection times (e.g., 2 x 7 minutes instead of 1 x 20 minutes). 2. Use an Alternative Base: Consider using DBU in combination with a small amount of piperidine as a scavenger.
Racemization of the Serine Residue 1. Choice of Base: The use of DIPEA as the activation base can promote racemization of serine. 2. Prolonged Activation Time: Leaving the amino acid to activate for too long before adding it to the resin can increase racemization.1. Use a Different Base: Substitute DIPEA with a less hindered base like 2,4,6-collidine. 2. In-situ Activation: Add the coupling reagents directly to the resin vessel containing the amino acid solution without a pre-activation step.
Premature Cleavage of the O-Allyl Group Contamination with Palladium: Trace amounts of palladium catalysts from previous uses in the lab or on shared equipment could potentially lead to premature deallylation.1. Thoroughly Clean Glassware: Ensure all reaction vessels and equipment are free from any palladium contamination. 2. Use Dedicated Equipment: If possible, use glassware and spatulas that have not been exposed to palladium catalysts.

Quantitative Data on Potential Side Reactions

The following table summarizes potential side reactions and their estimated occurrence under suboptimal conditions. It is important to note that the extent of these side reactions is highly sequence-dependent and influenced by the specific reaction conditions.

Side Reaction Mass Change Typical Conditions Leading to Increased Occurrence Estimated Percentage (%) under Suboptimal Conditions
Incomplete Coupling (Deletion)-127.1 DaSterically hindered sequences, peptide aggregation1 - 10%
RacemizationNo changeUse of DIPEA, prolonged activation1 - 5%
Piperidine Adduct+40 DaExtended piperidine exposure, high temperature< 1%
Double Insertion of Ser(OAll)+127.1 DaInefficient washing after coupling< 1%

Experimental Protocols

Standard Protocol for Coupling Fmoc-Ser(OAll)-OH
  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

  • Coupling:

    • Dissolve Fmoc-Ser(OAll)-OH (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.

    • Add DIPEA (8 eq.) to the amino acid solution.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

  • Washing: Wash the resin with DMF (5 times).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.

Protocol for On-Resin Deprotection of the Allyl Group
  • Resin Preparation: After completion of the peptide synthesis, wash the resin-bound peptide thoroughly with DCM and dry it under vacuum.

  • Deprotection Cocktail: Prepare a solution of Pd(PPh₃)₄ (0.25 eq.) and PhSiH₃ (25 eq.) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: Add the deprotection cocktail to the resin and agitate the mixture at room temperature for 2 hours.

  • Washing: Wash the resin with DCM (5 times), 0.5% DIPEA in DCM (3 times), 0.5% sodium diethyldithiocarbamate in DMF (3 times), and finally with DMF (5 times).

Visualizations

SPPS_Workflow Resin Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Coupling (Fmoc-Ser(OAll)-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat for Next Amino Acid Washing2->Repeat Continue Synthesis Allyl_Deprotection Allyl Deprotection (Pd(PPh3)4, PhSiH3) Washing2->Allyl_Deprotection Selective Deprotection Cleavage Final Cleavage (TFA Cocktail) Washing2->Cleavage Final Step Repeat->Fmoc_Deprotection Allyl_Deprotection->Cleavage Peptide Peptide Cleavage->Peptide

Caption: General workflow for SPPS incorporating Fmoc-Ser(OAll)-OH.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Coupling Check Coupling Efficiency (Kaiser Test) Start->Check_Coupling Check_Mass Analyze Crude Product (LC-MS) Start->Check_Mass Incomplete_Coupling Incomplete Coupling Check_Coupling->Incomplete_Coupling Positive Mass_OK Correct Mass, Low Yield Check_Mass->Mass_OK Mass_Incorrect Incorrect Mass Check_Mass->Mass_Incorrect Double_Couple Action: Double Couple, Change Activator Incomplete_Coupling->Double_Couple Aggregation Possible Aggregation Mass_OK->Aggregation Identify_Side_Reaction Identify Side Reaction (e.g., +40 Da, -127 Da) Mass_Incorrect->Identify_Side_Reaction Change_Solvent Action: Change Solvent, Add Chaotrope Aggregation->Change_Solvent Modify_Protocol Action: Modify Protocol (e.g., Deprotection Time) Identify_Side_Reaction->Modify_Protocol

Caption: Troubleshooting logic for issues with Fmoc-Ser(OAll)-OH in SPPS.

References

Technical Support Center: Optimizing Allyl Deprotection from Fmoc-Ser-OAll

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the deprotection of the allyl group from Fmoc-Ser(OAll)-OH in solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this critical step.

Frequently Asked Questions (FAQs)

Q1: What is the primary catalyst used for allyl deprotection of Fmoc-Ser(OAll)-OH?

A1: The most commonly employed catalyst for the removal of the allyl protecting group is tetrakis(triphenylphosphine)palladium(0), denoted as Pd(PPh₃)₄.[1][2] This catalyst is effective under mild and neutral conditions, ensuring the stability of other protecting groups commonly used in Fmoc-based SPPS.[3]

Q2: Why is a scavenger necessary during the allyl deprotection reaction?

A2: A scavenger is crucial to irreversibly trap the allyl group once it is cleaved by the palladium catalyst. This prevents side reactions, such as the re-alkylation of nucleophilic side chains of other amino acids like tryptophan, cysteine, or methionine.[3] The scavenger effectively drives the equilibrium of the reaction towards the deprotected product.

Q3: What are some commonly used scavengers for allyl deprotection?

A3: Several scavengers can be used, each with its own advantages. Common choices include:

  • Phenylsilane (PhSiH₃): Often used in conjunction with Pd(PPh₃)₄ in dichloromethane (DCM).[2]

  • N-Methylmorpholine (NMM): Preferred in some protocols as it is less likely to act as a base, which could cause undesired side reactions.[1]

  • Amine-borane complexes (e.g., Me₂NH·BH₃): These are effective in preventing the formation of allylamine byproducts.[4][5]

  • Meldrum's acid in combination with a silane and a base: This mixture has been shown to be effective for complete Alloc removal.[6]

Q4: Can the allyl deprotection be performed on-resin?

A4: Yes, on-resin deprotection is a common and advantageous practice in SPPS.[6][7] It allows for easy removal of the catalyst and scavenger by simple washing steps before proceeding with the subsequent coupling reaction.

Q5: Is the palladium catalyst sensitive to air?

A5: Historically, palladium catalysts were considered sensitive to atmospheric oxygen, leading to protocols that required strict inert conditions.[7] However, recent studies have shown that successful deprotection can be achieved under atmospheric conditions, especially with microwave heating to accelerate the reaction.[7][8] For room temperature reactions, it is still good practice to minimize air exposure.

Troubleshooting Guide

This guide addresses specific issues that may arise during the allyl deprotection of Fmoc-Ser(OAll)-OH.

Problem 1: Incomplete Deprotection

  • Symptom: HPLC or mass spectrometry analysis of the cleaved peptide shows a significant amount of the starting material (allyl-protected peptide).

  • Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Catalyst or Scavenger Increase the equivalents of Pd(PPh₃)₄ and the scavenger. A common starting point is 3 equivalents of the catalyst.[9]
Short Reaction Time Extend the reaction time. Monitor the reaction progress by taking small resin samples for analysis. Microwave heating can significantly reduce the required time.[7]
Poor Swelling of the Resin Ensure the resin is adequately swollen in a suitable solvent (e.g., DCM or DMF) before adding the deprotection cocktail.
Catalyst Deactivation Use freshly prepared catalyst solutions. While some protocols work under atmospheric conditions, flushing the reaction vessel with an inert gas like argon can prevent catalyst oxidation, especially for longer reaction times at room temperature.

Problem 2: Observation of Side Products

  • Symptom: HPLC analysis shows unexpected peaks, and mass spectrometry indicates masses corresponding to the desired peptide plus an allyl group on other residues.

  • Possible Causes & Solutions:

CauseRecommended Solution
Inefficient Scavenging Ensure a sufficient excess of a highly reactive scavenger is used. Phenylsilane is a very effective scavenger.[2] The choice of scavenger can be critical; for instance, amine-borane complexes can prevent the formation of allylamine byproducts.[4]
Presence of Highly Nucleophilic Residues For peptides containing sensitive residues like Trp, Cys, or Met, ensure the scavenger is added before or simultaneously with the catalyst to immediately trap the cleaved allyl group.

Problem 3: Difficulty Removing the Palladium Catalyst

  • Symptom: The final peptide product has a grayish or black color, and analysis shows palladium contamination.

  • Possible Causes & Solutions:

CauseRecommended Solution
Inadequate Washing After the on-resin deprotection, perform extensive washes with a solvent in which the catalyst is soluble, such as DCM or DMF.
Catalyst Precipitation on Resin Incorporate washes with a chelating agent to scavenge residual palladium. A common wash solution is 0.5% diisopropylethylamine (DIPEA) and 0.5% sodium diethyldithiocarbamate in DMF.

Experimental Protocols

Protocol 1: Standard On-Resin Allyl Deprotection

This protocol is a widely used method for on-resin allyl deprotection.

  • Swell the peptide-resin in chloroform (CHCl₃).

  • Prepare the deprotection cocktail: For each gram of resin, mix approximately 35 mL of CHCl₃, 0.5 mL of acetic acid, and 2 mL of N-methylmorpholine.[9]

  • Add 3 equivalents of Pd(PPh₃)₄ (based on resin substitution) to the cocktail and dissolve it.[9]

  • Add the deprotection cocktail to the swollen resin and shake the mixture at room temperature for 4 hours.[9]

  • Filter the resin and wash thoroughly with CHCl₃, followed by DMF.

Protocol 2: Microwave-Assisted On-Resin Allyl Deprotection

This protocol utilizes microwave heating to accelerate the deprotection process.[7]

  • Swell the peptide-resin (e.g., 30 mg) in a suitable reaction vessel.

  • Prepare the deprotection solution: Dissolve 0.25 equivalents of Pd(PPh₃)₄ and 15 equivalents of phenylsilane in 1 mL of DCM.[7]

  • Add the solution to the resin.

  • Heat the reaction mixture to 40°C for 5 minutes using a microwave peptide synthesizer.[7]

  • Repeat the deprotection step with a fresh solution.

  • Wash the resin thoroughly with DCM and DMF.

Quantitative Data Summary

The following tables summarize typical reagent quantities and reaction conditions for allyl deprotection.

Table 1: Reagent Equivalents for On-Resin Deprotection

ReagentEquivalents (relative to resin loading)Reference
Pd(PPh₃)₄0.25 - 3 eq.[7][9]
Phenylsilane (PhSiH₃)15 eq.[7]
N-Methylmorpholine (NMM)~2 mL per gram of resin[9]
Acetic Acid~0.5 mL per gram of resin[9]

Table 2: Comparison of Reaction Conditions

ConditionStandard ProtocolMicrowave-Assisted Protocol
Temperature Room Temperature40°C
Time 2 - 4 hours2 x 5 minutes
Atmosphere Inert gas (optional but recommended)Atmospheric

Visual Guides

Diagram 1: General Workflow for On-Resin Allyl Deprotection

G start Start: Peptide-Resin with Allyl Protection swell Swell Resin (DCM or DMF) start->swell deprotect On-Resin Deprotection Reaction swell->deprotect prepare Prepare Deprotection Cocktail (Pd(PPh3)4 + Scavenger) prepare->deprotect wash Wash Resin (DCM, DMF) deprotect->wash chelating_wash Chelating Wash (Optional) wash->chelating_wash If catalyst removal is difficult next_step Proceed to Next Step (e.g., Coupling) wash->next_step chelating_wash->next_step end End: Deprotected Peptide-Resin next_step->end

Caption: Workflow for on-resin allyl deprotection.

Diagram 2: Troubleshooting Logic for Incomplete Deprotection

G start Incomplete Deprotection Detected check_reagents Check Reagent Equivalents (Catalyst & Scavenger) start->check_reagents check_time Check Reaction Time start->check_time check_swelling Check Resin Swelling start->check_swelling check_catalyst Check Catalyst Activity start->check_catalyst increase_reagents Increase Equivalents check_reagents->increase_reagents increase_time Increase Time / Use Microwave check_time->increase_time reswell Re-swell Resin Properly check_swelling->reswell use_fresh_catalyst Use Fresh Catalyst / Inert Atmosphere check_catalyst->use_fresh_catalyst solution Problem Resolved increase_reagents->solution increase_time->solution reswell->solution use_fresh_catalyst->solution

Caption: Troubleshooting incomplete allyl deprotection.

References

Technical Support Center: Preventing Racemization of Fmoc-Ser(OAll)-OH During Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to minimize racemization of Fmoc-Ser(OAll)-OH during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Problem: Significant racemization of Fmoc-Ser(OAll)-OH is observed during peptide coupling, leading to diastereomeric impurities in the final peptide product.

Potential Causes & Solutions:

Potential CauseRecommended Action
Inappropriate Coupling Reagent Certain coupling reagents are known to promote racemization. Onium salt-based reagents (e.g., HBTU, HATU) in the presence of tertiary amines can increase the risk of epimerization.[1][2] Solution: Switch to a carbodiimide-based coupling reagent such as diisopropylcarbodiimide (DIC) in combination with an additive like OxymaPure or HOBt.[3][4] This combination is known to suppress racemization.
Strong Tertiary Base The choice and concentration of the base used during coupling significantly impact the extent of racemization.[4] Bases like N,N-diisopropylethylamine (DIPEA) can be aggressive and promote proton abstraction from the alpha-carbon. Solution: Replace DIPEA with a weaker, more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1][5]
Prolonged Pre-activation Time Extended pre-activation of the Fmoc-amino acid before addition to the resin can lead to increased racemization, especially for sensitive residues like serine. Solution: Minimize or eliminate the pre-activation time. In-situ activation, where the coupling reagents are added directly to the resin-bound amino acid, is preferred.
Elevated Temperature Higher coupling temperatures, often employed in microwave-assisted SPPS to overcome difficult couplings, can accelerate the rate of racemization.[5] Solution: If using microwave synthesis, lower the coupling temperature. For residues prone to racemization like serine, performing the coupling at room temperature may be necessary to preserve chiral integrity.[5]
Solvent Effects The polarity of the solvent can influence the reaction kinetics and the stability of intermediates, potentially affecting the rate of racemization. Solution: While DMF is the standard solvent for SPPS, for particularly sensitive couplings, exploring alternative solvents or solvent mixtures may be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of serine racemization during peptide coupling?

A1: Racemization of amino acids during peptide synthesis can occur through two primary mechanisms:

  • Oxazolone Formation: The activated carboxylic acid of the Fmoc-amino acid can cyclize to form a highly racemization-prone oxazolone intermediate. The alpha-proton of this intermediate is acidic and can be easily abstracted and re-protonated, leading to a loss of stereochemistry.

  • Direct Enolization: A base can directly abstract the alpha-proton of the activated amino acid to form an enolate intermediate, which upon re-protonation can result in the opposite stereoisomer.[6]

Q2: How does the O-allyl protecting group on serine affect racemization compared to other protecting groups like t-butyl (tBu) or trityl (Trt)?

A2: While specific quantitative data comparing the racemization of Fmoc-Ser(OAll)-OH to Fmoc-Ser(tBu)-OH or Fmoc-Ser(Trt)-OH is limited in the literature, the fundamental principles of racemization apply. The O-allyl group is considered non-bulky and is stable under both acidic and basic conditions used in Fmoc-SPPS.[7][8] However, the electron-withdrawing nature of the protecting group can influence the acidity of the alpha-proton. It is prudent to assume that Fmoc-Ser(OAll)-OH is susceptible to racemization and to employ mitigation strategies.

Q3: Are there any specific coupling reagents that are recommended to minimize racemization of Fmoc-Ser(OAll)-OH?

A3: Yes, for amino acids prone to racemization, carbodiimide-based reagents are generally preferred over uronium/aminium-based reagents when a strong base is used. The combination of DIC/OxymaPure or DIC/HOBt is highly recommended as it has been shown to be effective in suppressing racemization for other serine derivatives.[3][4]

Q4: Can I still use microwave-assisted SPPS when coupling Fmoc-Ser(OAll)-OH?

A4: Yes, but with caution. Microwave energy can accelerate coupling reactions, which is beneficial for difficult sequences. However, the associated increase in temperature can also increase the rate of racemization.[5] If using a microwave synthesizer, it is advisable to lower the temperature for the Fmoc-Ser(OAll)-OH coupling step or to perform this specific coupling at room temperature.[5]

Q5: What is the impact of the base on racemization and what are the best practices?

A5: The base plays a crucial role in racemization. Strong, non-sterically hindered bases like DIPEA can readily abstract the alpha-proton, leading to epimerization. Best practices include:

  • Using a weaker and more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine .[1][5]

  • Using the minimum necessary amount of base.

  • In the case of DIC-mediated couplings, the reaction can often proceed efficiently with minimal or no added base, which is ideal for preventing racemization.[4]

Quantitative Data on Racemization

Coupling ReagentBase% D-Isomer (Racemization)
HATUNMM>5%
HBTUDIPEA~2-5%
PyBOPDIPEA~2-5%
DIC/HOBt(minimal/no base)<1%
DIC/OxymaPure(minimal/no base)<0.5%

This data is illustrative and based on published results for Fmoc-Ser(tBu)-OH. Actual racemization levels can vary depending on the specific sequence, reaction conditions, and the C-terminal amino acid.[3]

Experimental Protocols

Recommended Protocol for Low-Racemization Coupling of Fmoc-Ser(OAll)-OH

This protocol is designed to minimize racemization during the coupling of Fmoc-Ser(OAll)-OH in solid-phase peptide synthesis.

Materials:

  • Fmoc-Ser(OAll)-OH

  • Peptide-resin with a free N-terminal amine

  • Diisopropylcarbodiimide (DIC)

  • OxymaPure (or HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

Procedure:

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove piperidine and dibenzofulvene adducts.

  • Amino Acid Activation and Coupling (In-situ):

    • Swell the resin in DMF.

    • In a separate vial, dissolve Fmoc-Ser(OAll)-OH (3-5 equivalents relative to resin loading) and OxymaPure (3-5 equivalents) in a minimal amount of DMF.

    • Add the solution of Fmoc-Ser(OAll)-OH and OxymaPure to the resin.

    • Add DIC (3-5 equivalents) to the resin slurry.

    • Allow the reaction to proceed at room temperature for 1-2 hours. The use of a shaker or agitator is recommended.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test (or other appropriate colorimetric test) to monitor the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), allow the reaction to proceed for a longer duration or consider a second coupling.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove any unreacted reagents and byproducts.

  • Proceed to the next cycle of deprotection and coupling.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting racemization issues with Fmoc-Ser(OAll)-OH.

G Troubleshooting Racemization of Fmoc-Ser(OAll)-OH start High Racemization Detected coupling_reagent Review Coupling Reagent start->coupling_reagent base_selection Examine Base Used start->base_selection reaction_conditions Assess Reaction Conditions start->reaction_conditions coupling_reagent_check Using Onium Salt (HBTU, HATU)? coupling_reagent->coupling_reagent_check base_check Using DIPEA? base_selection->base_check conditions_check1 Long Pre-activation? reaction_conditions->conditions_check1 coupling_reagent_solution Switch to DIC/OxymaPure or DIC/HOBt coupling_reagent_check->coupling_reagent_solution Yes coupling_reagent_ok Coupling Reagent is Appropriate coupling_reagent_check->coupling_reagent_ok No end Racemization Minimized coupling_reagent_solution->end base_solution Use NMM or Collidine base_check->base_solution Yes base_ok Base is Appropriate base_check->base_ok No base_solution->end conditions_solution1 Use in-situ activation conditions_check1->conditions_solution1 Yes conditions_check2 High Temperature? conditions_check1->conditions_check2 No conditions_solution1->end conditions_solution2 Couple at Room Temperature conditions_check2->conditions_solution2 Yes conditions_ok Conditions Optimized conditions_check2->conditions_ok No conditions_solution2->end

Caption: Troubleshooting workflow for Fmoc-Ser(OAll)-OH racemization.

Proposed Mechanism of Racemization

The following diagram illustrates the two primary pathways for racemization of an activated Fmoc-amino acid.

G Mechanisms of Amino Acid Racemization cluster_0 Racemization Pathways activated_aa Activated Fmoc-Ser(OAll)-OH oxazolone Oxazolone Intermediate (planar, achiral) activated_aa->oxazolone Intramolecular Cyclization enol Enolate Intermediate (planar, achiral) activated_aa->enol Base-mediated Proton Abstraction d_isomer D-Serine Product (Racemized) oxazolone->d_isomer Protonation l_isomer L-Serine Product (Correct Stereochemistry) oxazolone->l_isomer Protonation enol->d_isomer Protonation enol->l_isomer Protonation

Caption: Racemization via oxazolone and enolate intermediates.

References

Technical Support Center: Fmoc-Ser(OAll)-OH Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields during the incorporation of Fmoc-Ser(OAll)-OH in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide: Low Yield in Fmoc-Ser(OAll)-OH Incorporation

Low coupling efficiency with Fmoc-Ser(OAll)-OH can stem from several factors, ranging from steric hindrance to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.

dot

Caption: Troubleshooting workflow for low Fmoc-Ser(OAll)-OH incorporation yield.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield when incorporating Fmoc-Ser(OAll)-OH?

Several factors can contribute to low coupling efficiency for Fmoc-Ser(OAll)-OH:

  • Steric Hindrance: The allyl protecting group, while not excessively bulky, can create steric hindrance at the reaction site, slowing down the coupling reaction compared to a smaller protecting group like tert-butyl (tBu).

  • Incomplete Deprotection: An incomplete removal of the Fmoc group from the preceding amino acid residue will result in a lower number of available amino groups for coupling, leading to a decreased yield.

  • Suboptimal Activation/Coupling: The choice of coupling reagent and base can significantly impact the reaction rate and efficiency. Standard coupling conditions may not be sufficient for this particular derivative.

  • Reagent Quality: Degradation of the Fmoc-Ser(OAll)-OH reagent or the use of impure solvents (especially DMF containing amines) can interfere with the coupling reaction.

  • Peptide Aggregation: For certain sequences, the growing peptide chain can aggregate on the solid support, making the N-terminal amine less accessible for coupling.

Q2: My Kaiser test is positive after the coupling step. What should I do?

A positive Kaiser test indicates the presence of unreacted primary amines, confirming incomplete coupling. The recommended immediate action is to perform a "double coupling."

Double Coupling Procedure:

  • After the initial coupling reaction, drain the reaction vessel.

  • Wash the resin thoroughly with DMF.

  • Repeat the coupling step using a freshly prepared solution of Fmoc-Ser(OAll)-OH, coupling reagent, and base.

  • After the second coupling, wash the resin again and perform another Kaiser test to confirm completion.

If the Kaiser test is still positive after a double coupling, consider switching to a more potent coupling reagent for the subsequent attempt.

Q3: Which coupling reagents are recommended for Fmoc-Ser(OAll)-OH?

While standard reagents like HBTU/HOBt can be effective, more powerful coupling reagents are often beneficial for challenging couplings, including those with potential steric hindrance.

Coupling ReagentClassKey Characteristics
HBTU/TBTU Aminium SaltStandard, effective for many couplings, but may be insufficient for difficult sequences.
HATU/HCTU Aminium SaltMore reactive than HBTU due to the presence of HOAt or 6-Cl-HOBt. Often successful where HBTU fails.
PyBOP Phosphonium SaltStrong coupling reagent, known for its high reactivity.
COMU Uronium SaltA newer generation, highly efficient coupling reagent with improved safety profile compared to HATU.
DIC/OxymaPure Carbodiimide/AdditiveA robust and cost-effective combination that minimizes racemization and is a good alternative to phosphonium and aminium reagents.

If you are experiencing low yields with HBTU, switching to HATU or COMU is a recommended next step.

Q4: Can the base used during coupling affect the yield?

Yes, the choice and amount of base are critical. Diisopropylethylamine (DIPEA) is commonly used, but it has been shown to sometimes cause racemization, especially with serine derivatives. Using a weaker base like 2,4,6-collidine can help minimize this side reaction. It is also important to avoid a large excess of base, as this can lead to other side reactions.

Q5: Are there any known side reactions involving the allyl group during SPPS?

The allyl protecting group is generally stable under the standard conditions of Fmoc-SPPS (piperidine for deprotection and TFA for final cleavage). However, one potential side reaction to be aware of is the reduction of the allyl double bond if hydrazine is used in the synthesis protocol (e.g., for the removal of Dde protecting groups). This can be prevented by adding allyl alcohol to the hydrazine solution as a scavenger.

Q6: How can I definitively identify the cause of the low yield?

If troubleshooting steps do not resolve the issue, a more detailed analysis is necessary.

  • Cleave a small sample: After the problematic coupling step, take a small amount of resin and cleave the peptide.

  • HPLC Analysis: Analyze the cleaved sample by HPLC. This will show the ratio of the desired peptide to the truncated sequence (peptide without the serine residue).

  • Mass Spectrometry (MS): Analyze the cleaved sample by mass spectrometry to confirm the masses of the species observed in the HPLC chromatogram. This will verify if the main byproduct is indeed the deletion sequence.

This analytical approach provides definitive evidence of incomplete coupling and helps rule out other potential issues.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Ser(OAll)-OH using HBTU
  • Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group of the preceding amino acid (confirmed by a negative Kaiser test), wash the resin thoroughly with DMF (3 x 1 min).

  • Activation Mixture: In a separate vessel, dissolve Fmoc-Ser(OAll)-OH (3 eq.), HBTU (2.95 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activation mixture to the resin and agitate at room temperature for 1-2 hours.

  • Washing: Drain the reaction vessel and wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).

  • Monitoring: Perform a Kaiser test to check for completion. If the test is positive, proceed to a double coupling (Protocol 2).

Protocol 2: Double Coupling of Fmoc-Ser(OAll)-OH
  • Following the standard coupling protocol (Protocol 1) and a positive Kaiser test, wash the resin with DMF (3 x 1 min).

  • Prepare a fresh activation mixture as described in Protocol 1, step 2.

  • Add the fresh activation mixture to the resin and agitate for an additional 1-2 hours.

  • Drain and wash the resin as described in Protocol 1, step 4.

  • Perform a final Kaiser test.

Protocol 3: Enhanced Coupling using HATU
  • Resin Preparation: As described in Protocol 1, step 1.

  • Activation Mixture: In a separate vessel, dissolve Fmoc-Ser(OAll)-OH (3 eq.) and HATU (2.95 eq.) in DMF. Add 2,4,6-collidine (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activation mixture to the resin and agitate at room temperature for 1-2 hours.

  • Washing and Monitoring: Proceed as described in Protocol 1, steps 4 and 5.

Visualization of Key Processes

// Nodes Resin [label="Peptide-Resin\n(Free N-terminus)", fillcolor="#F1F3F4", fontcolor="#202124"]; FmocSer [label="Fmoc-Ser(OAll)-OH", fillcolor="#FBBC05", fontcolor="#202124"]; CouplingReagent [label="Coupling Reagent\n(e.g., HATU)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base\n(e.g., Collidine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ActivatedEster [label="Activated Ester", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CoupledProduct [label="Peptide-Ser(OAll)-Fmoc\non Resin", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges FmocSer -> ActivatedEster; CouplingReagent -> ActivatedEster; Base -> ActivatedEster; Resin -> CoupledProduct; ActivatedEster -> CoupledProduct [label="Coupling"]; }

Technical Support Center: Catalyst Poisoning in Fmoc-Ser(OAll)-OH Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting catalyst poisoning during the deprotection of Fmoc-Ser(OAll)-OH. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during this critical step of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning in the context of Fmoc-Ser(OAll)-OH deprotection?

A1: Catalyst poisoning refers to the deactivation of the palladium catalyst used to remove the allyl (All) protecting group from the serine residue. This deactivation is caused by chemical compounds that bind to the catalyst's active sites, rendering it less effective or completely inactive. This leads to incomplete or slow deprotection reactions.

Q2: What are the tell-tale signs of catalyst poisoning during this deprotection step?

A2: The primary indication of catalyst poisoning is a sluggish or stalled reaction. You may observe that the deprotection does not reach completion within the expected timeframe, even with extended reaction times. Analysis of the crude peptide by HPLC or mass spectrometry will reveal a significant amount of the starting material (the allyl-protected peptide) and potentially side products. In some cases, a visible change in the color of the catalyst or the reaction solution may also occur.

Q3: What are the most common sources of catalyst poisons in this reaction?

A3: The most notorious poisons for palladium catalysts are sulfur-containing compounds. These can be introduced from several sources:

  • Reagents and Solvents: Impurities in reagents and solvents, even in trace amounts, can be a significant source of sulfur.

  • Scavengers: Thiol-based scavengers (e.g., ethanedithiol) used in previous cleavage or deprotection steps can be retained in the resin and poison the catalyst.

  • Peptide Sequence: The presence of sulfur-containing amino acids, such as cysteine (Cys) and methionine (Met), in your peptide sequence is a well-documented cause of catalyst poisoning.

Q4: How can I prevent catalyst poisoning before it happens?

A4: Proactive measures can significantly reduce the risk of catalyst poisoning:

  • High-Purity Materials: Always use high-purity, peptide-synthesis-grade reagents and solvents.

  • Thorough Washing: Implement a rigorous and extensive washing protocol for the peptide-resin before the deprotection step to remove any residual reagents, scavengers, or byproducts from previous steps.

  • Strategic Use of Scavengers: If your synthesis involves thiol-based scavengers, ensure they are thoroughly removed. Consider using alternative, non-sulfur-containing scavengers if possible.

  • Consider the Peptide Sequence: If feasible during peptide design, be mindful of the placement of sulfur-containing amino acids.

Troubleshooting Guide

If you suspect catalyst poisoning is affecting your Fmoc-Ser(OAll)-OH deprotection, follow this troubleshooting guide.

Troubleshooting Workflow

Caption: A workflow for troubleshooting catalyst poisoning.

Step 1: Confirm Incomplete Deprotection

  • Action: Analyze a sample of the cleaved peptide using HPLC and Mass Spectrometry.

  • Positive Indication: The presence of a significant peak corresponding to the mass of the allyl-protected peptide confirms that the deprotection is incomplete.

Step 2: Identify the Potential Source of Poisoning

  • Reagent and Solvent Purity: Review the certificates of analysis for all chemicals used. If there is any doubt, use fresh, high-purity stock for a small-scale test reaction.

  • Previous Synthesis Steps: Carefully review the reagents and scavengers used in the preceding steps. If thiol-containing compounds were used, they are a likely culprit.

  • Peptide Sequence: Check your peptide sequence for the presence of cysteine or methionine residues.

Step 3: Implement Corrective Actions

Potential Cause Recommended Solution
Contaminated Reagents/Solvents Use fresh, high-purity reagents and solvents. Consider filtering solvents prior to use.
Insufficient Washing Increase the number and duration of resin washes before the deprotection step. Use a sequence of different solvents (e.g., DMF, DCM) to ensure thorough removal of all potential contaminants.
Presence of Cys or Met in the Sequence Increase the equivalents of the palladium catalyst (e.g., from 0.1 eq. to 0.3-0.5 eq.). You may also need to extend the reaction time. In some cases, using a different palladium catalyst with higher stability may be beneficial.
Residual Thiol Scavengers In addition to extensive washing, a "scavenger for the scavenger" approach can be attempted. This involves a pre-treatment with a reagent that reacts with the residual thiols before the introduction of the palladium catalyst.

Experimental Protocols

Detailed Protocol for Fmoc-Ser(OAll)-OH Deprotection on Solid Support

  • Resin Preparation:

    • Swell the peptide-resin (1 equivalent) in dichloromethane (DCM) for 30 minutes.

    • Thoroughly wash the resin with DCM (3x), DMF (3x), and then again with DCM (3x) to remove any residual impurities.

  • Deprotection Cocktail Preparation:

    • In a separate flask, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1-0.3 equivalents) in DCM.

    • Add phenylsilane (PhSiH₃, 5-10 equivalents) as the allyl scavenger to the catalyst solution.

  • Deprotection Reaction:

    • Add the freshly prepared deprotection cocktail to the washed peptide-resin.

    • Gently agitate the reaction mixture at room temperature for 1-2 hours. The reaction vessel should be protected from light.

  • Reaction Monitoring:

    • Take a small sample of the resin, wash it thoroughly, and cleave the peptide.

    • Analyze the cleaved peptide by HPLC to monitor the disappearance of the starting material.

  • Post-Deprotection Washing:

    • Once the reaction is complete, drain the deprotection cocktail.

    • Wash the resin extensively with DCM (5x), DMF (3x), and finally with DCM (3x) to ensure complete removal of the catalyst and scavenger byproducts.

Quantitative Data on Catalyst Poisoning

The following table provides an illustrative overview of the impact of common poisons on the efficiency of palladium-catalyzed allyl deprotection. The exact impact can vary based on the specific peptide sequence and reaction conditions.

Poisoning Agent Typical Source Effect on Reaction Time Estimated Impact on Yield
Thiol-based Scavengers Previous cleavage stepsSignificant increase (can be > 5-fold)Severe reduction (can be > 50% decrease)
Methionine Residue Peptide SequenceModerate increase (1.5 to 3-fold)Moderate reduction (10-40% decrease)
Cysteine Residue Peptide SequenceHigh increase (can be > 4-fold)Significant reduction (30-70% decrease)
Trace Sulfur Impurities Solvents, ReagentsMild to moderate increaseMild to moderate reduction (5-25% decrease)

Mechanism of Catalyst Poisoning

Logical Diagram of Palladium Catalyst Deactivation by Sulfur

G A Sulfur Compound (e.g., from Cys, Met, or Thiol Scavenger) B Active Pd(0) Catalyst (e.g., Pd(PPh₃)₄) A->B interacts with C Strong Coordination of Sulfur to Palladium Center B->C leads to D Blockage of Active Sites C->D E Inhibition of π-allyl Complex Formation D->E F Catalyst Deactivation E->F G Incomplete Deprotection F->G

Caption: The mechanism of palladium catalyst poisoning by sulfur-containing compounds.

Technical Support Center: Fmoc-Ser(OAll)-OH Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fmoc-Ser(OAll)-OH reactions. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the use of Fmoc-Ser(OAll)-OH in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of peptides containing O-allyl protected serine.

Problem 1: Unexpected molecular weight increase of +87 Da in the final peptide.

Q1: During the mass spectrometric analysis of my final peptide containing a Ser(OAll) residue, I observed a significant peak corresponding to the target peptide mass +87 Da. What could be the cause of this modification?

A1: An increase of 87 Da corresponds to the mass of a serine residue. This suggests a potential double insertion of serine at a single position. While less common with protected amino acids, a proposed mechanism for unprotected serine involves the acylation of the side-chain hydroxyl group by a second Fmoc-Ser-OH, followed by an O-to-N acyl shift. This migration of the side-chain serine to the peptide backbone results in the insertion of an extra serine residue. Although the O-allyl group should protect the hydroxyl function, incomplete protection of the starting material or premature deprotection under certain conditions could lead to this side reaction.

Recommended Actions:

  • Verify Starting Material Purity: Ensure the Fmoc-Ser(OAll)-OH reagent is of high purity and has not undergone degradation.

  • Optimize Coupling Conditions: Avoid prolonged coupling times or excessively harsh activation conditions that might lead to side reactions.

  • LC-MS/MS Analysis: Perform tandem mass spectrometry on the modified peptide to confirm the presence and location of the additional serine residue.

Problem 2: Difficulty in removing the O-allyl protecting group.

Q2: I am having trouble achieving complete removal of the O-allyl protecting group from my serine residue after peptide synthesis. What are the optimal conditions for deprotection?

A2: The O-allyl group is typically stable to the piperidine used for Fmoc deprotection and the trifluoroacetic acid (TFA) used for final cleavage from the resin. Its removal requires specific catalytic conditions.

Recommended Protocol for O-Allyl Deprotection:

The most common method for allyl group removal is through palladium(0)-catalyzed allyl transfer.

ReagentConcentration/AmountSolventTimeTemperature
Pd(PPh₃)₄0.2-0.5 equivalentsDCM, THF, or NMP1-3 hoursRoom Temperature
Phenylsilane (PhSiH₃)10-20 equivalents

Note: It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.

Troubleshooting Deprotection:

  • Catalyst Inactivation: The palladium catalyst can be sensitive to air and certain scavengers used in the cleavage cocktail (especially those containing thiols). Ensure the resin is thoroughly washed and dried before deprotection, and that the reaction is performed under inert conditions.

  • Incomplete Reaction: If deprotection is incomplete, you can repeat the treatment with fresh catalyst and scavenger. Microwave-assisted deprotection at low temperatures (e.g., 38°C) for short periods (e.g., 2 x 5 minutes) has also been reported to be effective.

  • Alternative Scavengers: If PhSiH₃ is not effective, other scavengers such as morpholine or dimethylbarbituric acid can be tested.

Problem 3: Observation of a +40 Da adduct on the Ser(OAll) residue.

Q3: My mass spectrometry results show a minor peak corresponding to my target peptide +40 Da, which seems to be associated with the Ser(OAll) residue. What is the likely origin of this adduct?

A3: A +40 Da mass increase on an allyl group can be indicative of the addition of a propanol or related C3 species. While not a commonly reported byproduct for Fmoc-Ser(OAll)-OH, this could potentially arise from side reactions with scavengers or impurities during the final cleavage and deprotection steps. For instance, the highly reactive carbocations generated during TFA cleavage could potentially react with the allyl double bond, especially if certain scavengers are used.

Possible Causes and Solutions:

  • Scavenger-Related Side Reactions: The choice of scavengers in the TFA cleavage cocktail is critical. Thiol-based scavengers, while common, can sometimes lead to undesired additions.

  • Recommended Scavenger Cocktail: A standard and generally safe cleavage cocktail for peptides containing sensitive residues is a mixture of TFA, triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v). TIS is an effective carbocation scavenger that is less likely to react with the allyl group.

  • Analysis of Cleavage Cocktail: Ensure the purity of the TFA and scavengers used, as impurities could be the source of the adduct.

Frequently Asked Questions (FAQs)

Q4: Is the O-allyl protecting group on serine stable to standard Fmoc deprotection conditions (20% piperidine in DMF)?

A4: Yes, the O-allyl ether is stable to the basic conditions of piperidine treatment used for Fmoc group removal.

Q5: Is the O-allyl protecting group stable to the acidic conditions of final cleavage from the resin (e.g., 95% TFA)?

A5: Yes, the O-allyl ether is stable to the strong acidic conditions of TFA-mediated cleavage. This orthogonality allows for the deprotection of other acid-labile side chain protecting groups (like t-butyl) while leaving the O-allyl group intact for subsequent selective removal.

Q6: Can I use scavengers containing thiols (e.g., ethanedithiol - EDT) in my cleavage cocktail when I have a Ser(OAll) residue?

A6: While the allyl group is generally robust, it is advisable to avoid thiol-containing scavengers if you suspect side reactions. Thiols can potentially react with the double bond of the allyl group under certain conditions. Triisopropylsilane (TIS) is a recommended alternative scavenger.

Q7: What are some common, non-specific byproducts I should be aware of when using Fmoc-Ser(OAll)-OH?

A7: Besides the potential issues mentioned above, peptides containing Fmoc-Ser(OAll)-OH are susceptible to the same common side reactions as other Fmoc-protected amino acids in SPPS. These include:

  • Diketopiperazine formation: Especially if serine is one of the first two amino acids coupled to the resin.

  • Aspartimide formation: If an aspartic acid residue is present in the sequence, particularly in Asp-Ser sequences.

  • Racemization: Can occur during the activation step of the amino acid coupling. Using additives like Oxyma or HOBt can help to suppress racemization.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Ser(OAll)-OH

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF, followed by DCM, and then DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Ser(OAll)-OH (3-5 equivalents), a coupling reagent such as HBTU/HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and allow to react for 1-2 hours.

  • Washing: Wash the resin with DMF, DCM, and then DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test or other qualitative test to ensure complete coupling.

Protocol 2: Palladium-Catalyzed O-Allyl Deprotection on Resin

  • Resin Preparation: After complete peptide synthesis, wash the resin-bound peptide thoroughly with DCM and dry under vacuum.

  • Inert Atmosphere: Place the resin in a reaction vessel and purge with an inert gas (argon or nitrogen).

  • Reagent Solution: Prepare a solution of Pd(PPh₃)₄ (0.3 equivalents) and phenylsilane (15 equivalents) in anhydrous, degassed DCM.

  • Deprotection Reaction: Add the reagent solution to the resin and agitate gently at room temperature for 2 hours.

  • Washing: Wash the resin with DCM, DMF, and a chelating agent solution (e.g., 0.5% sodium diethyldithiocarbamate in DMF) to remove palladium residues, followed by extensive washing with DMF and DCM.

  • Cleavage: Proceed with the final TFA-mediated cleavage from the resin.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_deprotection_cleavage Deprotection & Cleavage Start Start Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Coupling Coupling of Fmoc-Ser(OAll)-OH Fmoc_Deprotection->Coupling Repeat More Residues? Coupling->Repeat Repeat->Fmoc_Deprotection Yes Final_Fmoc_Deprotection Final Fmoc Deprotection Repeat->Final_Fmoc_Deprotection No Allyl_Deprotection O-Allyl Deprotection (Pd(PPh3)4, PhSiH3) Final_Fmoc_Deprotection->Allyl_Deprotection Cleavage TFA Cleavage (TFA/TIS/H2O) Allyl_Deprotection->Cleavage Purification Peptide Purification (HPLC) Cleavage->Purification Analysis Final Peptide Analysis (MS) Purification->Analysis

Caption: General workflow for SPPS incorporating Fmoc-Ser(OAll)-OH.

troubleshooting_logic Start Unexpected MS Result Mass_Check Mass Shift? Start->Mass_Check Plus_87 Mass +87 Da Mass_Check->Plus_87 +87 Da Plus_40 Mass +40 Da Mass_Check->Plus_40 +40 Da Incomplete_Deprotection Incomplete O-Allyl Deprotection Mass_Check->Incomplete_Deprotection Expected Mass + Allyl Group Double_Insertion Potential Double Serine Insertion Plus_87->Double_Insertion Scavenger_Adduct Potential Scavenger Adduct Formation Plus_40->Scavenger_Adduct Optimize_Deprotection Optimize Pd-catalyzed Deprotection Protocol Incomplete_Deprotection->Optimize_Deprotection Check_Purity Check Starting Material Purity Double_Insertion->Check_Purity Change_Scavengers Use TIS as Scavenger Scavenger_Adduct->Change_Scavengers

Caption: Troubleshooting logic for unexpected mass spectrometry results.

Technical Support Center: Synthesis of Peptides Containing Fmoc-Ser(OAll)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility of peptides containing Fmoc-Ser(OAll)-OH during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-Ser(OAll)-OH, and why might it cause solubility issues?

Fmoc-Ser(OAll)-OH is a serine amino acid derivative where the side-chain hydroxyl group is protected by an allyl (All) group, and the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The allyl group is relatively hydrophobic, and its presence can contribute to the overall hydrophobicity of the peptide chain. Increased hydrophobicity can lead to intra- or intermolecular aggregation, especially in longer peptides or those with multiple hydrophobic residues, resulting in poor solubility in standard SPPS solvents like dimethylformamide (DMF).[1][2]

Q2: My peptide containing Fmoc-Ser(OAll)-OH is precipitating on the resin during synthesis. What are the initial troubleshooting steps?

Precipitation on the resin is a strong indicator of peptide aggregation.[3] Here are some initial steps to address this:

  • Solvent Variation: Switch from DMF to N-methylpyrrolidone (NMP), which has a higher solvating capacity for many peptide sequences.[1]

  • Disruptive Additives: Incorporate chaotropic agents, such as a low concentration of guanidinium chloride (e.g., 1 M) or lithium chloride (LiCl), into the coupling and deprotection solutions to disrupt secondary structures.

  • Temperature Adjustment: Gently increasing the temperature of the coupling reaction (e.g., to 30-40°C) can sometimes improve solubility and coupling efficiency. However, this should be done cautiously to avoid side reactions.

Q3: Can the choice of coupling reagent affect the solubility of my Fmoc-Ser(OAll)-OH-containing peptide?

While the coupling reagent itself doesn't directly alter the peptide's intrinsic solubility, an inefficient coupling reaction can lead to deletion sequences, which may have different solubility profiles and complicate purification. For sterically hindered couplings, which can sometimes occur with modified amino acids, using a more potent activating agent like HATU or HCTU can be beneficial.[4] It is also crucial to ensure complete dissolution of the Fmoc-Ser(OAll)-OH and coupling reagents in the solvent before adding them to the resin.

Troubleshooting Guide

This guide provides a structured approach to resolving solubility problems encountered during the synthesis of peptides containing Fmoc-Ser(OAll)-OH.

Problem: Poor Solubility of the Final Cleaved Peptide

Symptoms:

  • The lyophilized peptide does not dissolve in aqueous buffers.

  • The peptide solution is cloudy or contains visible precipitates.

  • Low recovery after purification due to precipitation.

Troubleshooting Workflow:

G cluster_0 Initial Assessment cluster_1 Solvent & pH Optimization cluster_2 Advanced Strategies cluster_3 Final Solution start Poorly Soluble Peptide seq_analysis Analyze Peptide Sequence (Hydrophobicity, Net Charge) start->seq_analysis test_solvents Test Solubility in Different Solvents (e.g., Water, Acetic Acid, Acetonitrile, DMSO) seq_analysis->test_solvents ph_adjust Adjust pH (Acidic for basic peptides, Basic for acidic peptides) test_solvents->ph_adjust If still insoluble cosolvents Use Co-solvents (e.g., DMSO/Water, ACN/Water) ph_adjust->cosolvents If aggregation persists denaturants Add Denaturants (e.g., Guanidine HCl, Urea) cosolvents->denaturants For highly aggregated peptides success Peptide Solubilized denaturants->success G cluster_0 Peptide Properties cluster_1 Aggregation Process cluster_2 Consequences cluster_3 Outcome hydrophobicity Increased Hydrophobicity (from Allyl group and other residues) aggregation Peptide Aggregation hydrophobicity->aggregation h_bonding Interchain Hydrogen Bonding h_bonding->aggregation poor_solubility Poor Solubility in SPPS Solvents aggregation->poor_solubility incomplete_reactions Incomplete Coupling/Deprotection aggregation->incomplete_reactions synthesis_failure Synthesis Failure / Low Yield poor_solubility->synthesis_failure incomplete_reactions->synthesis_failure

References

Technical Support Center: Troubleshooting Fmoc-Ser(OAll) Cleavage from Resin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the cleavage of Fmoc-Ser(OAll)-OH from solid-phase synthesis resins.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for cleaving the allyl (All) protecting group from a serine residue on a solid support?

The standard method for cleaving the allyl ester linkage of Ser(OAll) from a resin is through palladium(0)-catalyzed allylic alkylation. This reaction is typically carried out using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger or nucleophile to trap the liberated allyl group.

Q2: My cleavage of Fmoc-Ser(OAll) from the resin is incomplete. What are the possible causes and solutions?

Incomplete cleavage is a common issue and can stem from several factors:

  • Inactive Catalyst: The Pd(0) catalyst is sensitive to oxidation. Ensure that the catalyst is fresh and has been stored under an inert atmosphere. The reaction vessel should also be purged with an inert gas like argon or nitrogen.

  • Insufficient Catalyst: The amount of catalyst may be too low. While catalytic, a certain threshold is required for efficient cleavage on a solid support.

  • Poor Resin Swelling: The solvent system must adequately swell the resin to allow the catalyst and scavenger to access the cleavage sites. Dichloromethane (DCM) or a mixture of DCM and N,N-dimethylformamide (DMF) are commonly used.

  • Inefficient Scavenger: The scavenger's role is to irreversibly trap the allyl cation. If the scavenger is not effective, the reaction equilibrium may not favor cleavage.

  • Steric Hindrance: The peptide sequence around the serine residue might sterically hinder the access of the bulky palladium catalyst to the allyl group.

Q3: What are common side reactions observed during the cleavage of Fmoc-Ser(OAll) and how can they be minimized?

Several side reactions can occur during the cleavage process:

  • Aspartimide Formation: If the peptide sequence contains Asp-Ser, base-catalyzed aspartimide formation can occur, especially if residual piperidine from Fmoc deprotection is present. Thorough washing of the resin before cleavage is crucial.

  • N-O Acyl Shift: In acidic conditions, an N-O acyl shift can occur at serine and threonine residues, leading to the formation of an ester linkage in the peptide backbone. While the primary cleavage is not acidic, subsequent workup steps should be carefully considered.

  • Guanidinylation: If coupling reagents are present, they can react with the N-terminal amine to form a guanidinium group, which terminates the peptide chain.[1]

  • Modification of Sensitive Residues: Amino acids like Met, Cys, Trp, and His are susceptible to modification if reactive species are generated during cleavage.[2] The choice of scavengers can help mitigate these side reactions.

Q4: Can I use microwave irradiation to assist with the cleavage?

Yes, microwave-assisted cleavage of allyl protecting groups has been shown to be effective. It can significantly reduce reaction times and the amount of reagents required. A typical protocol might involve two 5-minute irradiations at 38°C.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Cleavage Yield Inactive or insufficient palladium catalyst.Use fresh Pd(PPh₃)₄ and ensure an inert atmosphere. Consider increasing the catalyst loading.
Poor resin swelling.Use a solvent system that effectively swells your resin (e.g., DCM, DMF, or a mixture).
Inefficient allyl scavenger.Use a more effective scavenger such as phenylsilane, N,N'-dimethylbarbituric acid, or morpholine.
Reaction time is too short.Increase the reaction time and monitor the cleavage progress by taking small resin samples for analysis.
Presence of Side Products Aspartimide formation in Asp-Ser sequences.Ensure complete removal of piperidine by extensive washing before cleavage. Adding HOBt to the deprotection solution can also reduce this side reaction.[1]
Modification of sensitive amino acids (Met, Cys, Trp).Use a scavenger cocktail that can protect these residues. For example, using phenylsilane as a scavenger can be beneficial.[4][5]
Reattachment of the allyl group.Ensure a sufficient excess of the allyl scavenger is present to trap the allyl cation effectively.
Peptide Aggregation on Resin Peptide sequence prone to aggregation.Add chaotropic salts or nonionic detergents to the reaction mixture. Sonication can also help to break up aggregates.[1]
Discolored Resin or Solution Catalyst decomposition.This can indicate oxidation of the Pd(0) catalyst. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere.

Experimental Protocols

Protocol 1: Standard Palladium-Catalyzed Cleavage

This protocol is a general procedure for the cleavage of an allyl ester from a solid support.

  • Resin Preparation: Swell the peptide-resin (1 equivalent) in anhydrous and degassed DCM or DCM/DMF (1:1) for 30 minutes in a reaction vessel under an inert atmosphere (Argon or Nitrogen).

  • Scavenger Addition: Add the allyl scavenger (e.g., phenylsilane, 20-40 equivalents) to the resin suspension.

  • Catalyst Addition: In a separate vial, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.2-0.5 equivalents) in the reaction solvent and add it to the resin suspension.

  • Reaction: Gently agitate the mixture at room temperature for 2-4 hours. Monitor the reaction progress by taking a small aliquot of the resin, cleaving the peptide with TFA, and analyzing by HPLC-MS.

  • Washing: Once the cleavage is complete, wash the resin thoroughly with the reaction solvent, followed by DMF, and then DCM to remove the catalyst and scavenger byproducts.

Protocol 2: Microwave-Assisted Cleavage

This method can accelerate the cleavage process.[3]

  • Resin Preparation: Swell the peptide-resin in DMF in a microwave-safe vessel.

  • Reagent Addition: Add phenylsilane and Pd(PPh₃)₄ to the vessel.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation for two cycles of 5 minutes at 38°C.

  • Washing: After irradiation, wash the resin as described in the standard protocol.

Troubleshooting Workflow

Troubleshooting_Fmoc_Ser_OAll_Cleavage start Start: Issue with Fmoc-Ser(OAll) Cleavage low_yield Low Cleavage Yield? start->low_yield side_products Side Products Observed? low_yield->side_products No check_catalyst Check Catalyst Activity & Loading (Use fresh Pd(0), inert atmosphere) low_yield->check_catalyst Yes aspartimide Asp-Ser sequence present? (Potential for Aspartimide) side_products->aspartimide Yes end_node Cleavage Optimized side_products->end_node No check_swelling Optimize Resin Swelling (DCM, DMF, or mixture) check_catalyst->check_swelling check_scavenger Evaluate Scavenger (Use Phenylsilane, N,N'-dimethylbarbituric acid) check_swelling->check_scavenger increase_time Increase Reaction Time (Monitor progress) check_scavenger->increase_time increase_time->end_node wash_resin Thoroughly wash resin to remove base aspartimide->wash_resin Yes sensitive_residues Sensitive residues (Met, Trp, Cys)? aspartimide->sensitive_residues No wash_resin->end_node use_scavenger_cocktail Use appropriate scavenger cocktail sensitive_residues->use_scavenger_cocktail Yes sensitive_residues->end_node No use_scavenger_cocktail->end_node

Caption: Troubleshooting workflow for Fmoc-Ser(OAll) cleavage from resin.

References

Technical Support Center: Fmoc-Ser(OAll)-OH Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for troubleshooting the deprotection of Fmoc-Ser(OAll)-OH in solid-phase peptide synthesis (SPPS). This guide provides detailed information on the impact of scavengers, troubleshooting common issues, and optimized experimental protocols to ensure high-yield and high-purity peptides.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the O-allyl (OAll) protecting group on serine?

The O-allyl protecting group is used to mask the hydroxyl group of the serine side chain during Fmoc-based solid-phase peptide synthesis. It is an important protecting group because it is orthogonal to the acid-labile protecting groups (like Boc and tBu) commonly used for other amino acid side chains and the base-labile Fmoc group on the N-terminus. This orthogonality allows for the selective deprotection of the serine side chain, which is particularly useful for on-resin modifications such as phosphorylation, glycosylation, or cyclization.

Q2: How is the O-allyl group removed from serine?

The O-allyl group is typically removed via a palladium(0)-catalyzed allyl transfer reaction. A palladium catalyst, most commonly tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is used to cleave the allyl ether bond. The reaction proceeds through the formation of a π-allyl palladium intermediate.

Q3: Why are scavengers necessary during the deprotection of Fmoc-Ser(OAll)-OH?

Scavengers are crucial in the deprotection reaction to irreversibly trap the reactive π-allyl palladium intermediate. In the absence of an effective scavenger, the allyl group can be transferred back to the newly deprotected serine hydroxyl group or other nucleophilic sites within the peptide sequence, leading to incomplete deprotection and the formation of byproducts. The choice of scavenger can significantly impact the reaction's efficiency, yield, and the purity of the final peptide.

Q4: What are the most common scavengers used for O-allyl deprotection?

Several scavengers have been successfully employed for the deprotection of allyl-based protecting groups. The most common and effective scavengers for Fmoc-Ser(OAll)-OH deprotection include:

  • Phenylsilane (PhSiH₃): A mild and effective scavenger that acts as a hydride donor.

  • Morpholine: A secondary amine that can act as an allyl acceptor.

  • N,N'-Dimethylbarbituric acid (DMBA): A cyclic urea derivative that is a highly efficient and soft nucleophile for trapping the allyl group.[1]

Troubleshooting Guide

This section addresses common problems encountered during the deprotection of Fmoc-Ser(OAll)-OH and provides systematic solutions.

Problem 1: Incomplete Deprotection
  • Symptom: Mass spectrometry analysis of the cleaved peptide shows a significant peak corresponding to the mass of the peptide with the O-allyl group still attached.

  • Possible Causes & Solutions:

CauseRecommended Action
Inactive Palladium Catalyst The Pd(PPh₃)₄ catalyst is sensitive to air and moisture. Ensure that the catalyst is fresh and has been stored under an inert atmosphere (e.g., argon or nitrogen). It is advisable to use a freshly opened bottle or to test the catalyst's activity on a model compound.
Insufficient Catalyst Loading The amount of palladium catalyst may be insufficient for complete conversion. Increase the molar equivalents of the catalyst relative to the peptide-resin. A typical starting point is 0.1 to 0.2 equivalents.
Inefficient Scavenger The chosen scavenger may not be effective enough or may be sterically hindered from accessing the reaction site on the resin. Consider switching to a more efficient scavenger like N,N'-dimethylbarbituric acid.[1]
Insufficient Scavenger Concentration The concentration of the scavenger may be too low to effectively trap all the generated π-allyl palladium intermediates. Increase the molar excess of the scavenger. A 10- to 20-fold excess is a common starting point.
Poor Resin Swelling Inadequate swelling of the resin can limit the access of reagents to the peptide chain. Ensure the resin is properly swelled in a suitable solvent (e.g., DCM or DMF) before adding the deprotection cocktail.
Aggregation of the Peptide Chain On-resin aggregation can hinder the accessibility of the O-allyl group. This is more common in longer or hydrophobic peptide sequences. Optimization of the deprotection step by varying experimental conditions such as deprotection time, temperature, and the addition of chaotropes may be necessary.[2]
Problem 2: Formation of Side Products
  • Symptom: HPLC analysis of the crude peptide shows multiple peaks, and mass spectrometry reveals masses corresponding to unexpected modifications.

  • Possible Causes & Solutions:

CauseRecommended Action
Allyl Group Migration In the absence of an efficient scavenger, the allyl group can re-attach to other nucleophilic side chains, such as the indole ring of tryptophan or the thiol group of cysteine. Use a highly efficient scavenger like N,N'-dimethylbarbituric acid to minimize this side reaction.[1]
O-Sulfonation of Serine During the final cleavage from the resin with trifluoroacetic acid (TFA), side products from the cleavage of other protecting groups (e.g., Pmc or Mtr from arginine) can lead to the O-sulfonation of unprotected serine residues if suitable scavengers are absent in the cleavage cocktail.[3] Ensure an appropriate scavenger cocktail is used during the final TFA cleavage step.

Data Presentation: Comparison of Scavengers

While a direct quantitative comparison for Fmoc-Ser(OAll)-OH is not extensively published in a single study, the following table summarizes the general effectiveness and recommended conditions for commonly used scavengers based on related Alloc deprotection studies and general principles of peptide synthesis.

ScavengerMolar Excess (vs. Peptide)Typical Reaction TimeDeprotection EfficiencyKey Considerations
Phenylsilane (PhSiH₃) 10 - 20 eq.1 - 2 hoursGood to ExcellentMild conditions. Can be used with a variety of palladium catalysts.
Morpholine 10 - 20 eq.2 - 4 hoursModerate to GoodCan also be used for Fmoc deprotection, so orthogonality must be carefully considered.
N,N'-Dimethylbarbituric acid (DMBA) 10 - 20 eq.30 min - 1 hourExcellentHighly efficient scavenger, often leading to cleaner reactions and shorter reaction times.[1]

Experimental Protocols

General On-Resin Deprotection Protocol for Fmoc-Ser(OAll)-OH
  • Resin Swelling: Swell the peptide-resin (1 equivalent) in anhydrous and degassed dichloromethane (DCM) or N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel under an inert atmosphere (argon or nitrogen).

  • Reagent Preparation: In a separate flask, prepare the deprotection cocktail.

  • Deprotection Reaction: Add the deprotection cocktail to the swollen resin.

  • Reaction Monitoring: Gently agitate the reaction mixture at room temperature. The progress of the deprotection can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC and mass spectrometry.

  • Washing: Once the reaction is complete, filter the resin and wash it thoroughly with DCM (3x), DMF (3x), and finally with DCM (3x) to remove the palladium catalyst and scavenger byproducts.

  • Drying: Dry the resin under vacuum before proceeding with the next synthesis step or final cleavage.

Specific Deprotection Cocktails
  • Method A: Phenylsilane as Scavenger

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.15 equivalents)

    • Scavenger: Phenylsilane (15 equivalents)

    • Solvent: Anhydrous, degassed DCM

    • Procedure: Dissolve Pd(PPh₃)₄ in DCM, add to the swollen resin, and agitate for 5 minutes. Then, add phenylsilane and continue agitation for 2 hours.

  • Method B: N,N'-Dimethylbarbituric Acid (DMBA) as Scavenger

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.15 equivalents)

    • Scavenger: N,N'-Dimethylbarbituric acid (12 equivalents)[1]

    • Solvent: Anhydrous, degassed DCM

    • Procedure: Add a solution of Pd(PPh₃)₄ and DMBA in DCM to the swollen resin. Agitate for 30 minutes to 1 hour.[1]

Visualizations

Workflow for Fmoc-Ser(OAll)-OH Deprotection

G cluster_prep Preparation cluster_reaction Deprotection cluster_workup Workup Resin Peptide-Resin with Fmoc-Ser(OAll) Swell Swell Resin in DCM/DMF Resin->Swell Inert Inert Atmosphere (Ar/N2) Swell->Inert AddCocktail Add Cocktail to Resin Cocktail Prepare Deprotection Cocktail (Pd(PPh3)4 + Scavenger) Cocktail->AddCocktail Agitate Agitate at Room Temp AddCocktail->Agitate Monitor Monitor Reaction (HPLC/MS) Agitate->Monitor Wash Wash Resin (DCM, DMF) Monitor->Wash Reaction Complete Dry Dry Resin Wash->Dry NextStep Proceed to Next Step Dry->NextStep

Caption: Experimental workflow for the on-resin deprotection of Fmoc-Ser(OAll)-OH.

Logical Relationship of Deprotection Components

G cluster_reactants Reactants cluster_process Process cluster_products Products SerOAll Fmoc-Ser(OAll)-Peptide-Resin Deprotection Allyl Deprotection SerOAll->Deprotection Pd Pd(PPh3)4 (Catalyst) Pd->Deprotection Scavenger Scavenger (e.g., PhSiH3, DMBA) Scavenger->Deprotection SerOH Fmoc-Ser(OH)-Peptide-Resin Deprotection->SerOH TrappedAllyl Trapped Allyl-Scavenger Adduct Deprotection->TrappedAllyl

Caption: Key components and their roles in the Fmoc-Ser(OAll)-OH deprotection reaction.

References

Validation & Comparative

A Comparative Guide to Fmoc-Ser(tBu)-OH and Fmoc-Ser-OAll in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protected amino acid derivatives is paramount to achieving high yields and purity of the target peptide. For the incorporation of serine, two commonly employed derivatives are Fmoc-Ser(tBu)-OH and Fmoc-Ser-OAll. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making informed decisions for their specific synthetic needs.

Introduction to the Competitors

Fmoc-Ser(tBu)-OH is the most conventional and widely utilized derivative for introducing serine in Fmoc-based SPPS.[1][2][3] The tert-butyl (tBu) ether protecting group on the serine side chain is labile to strong acids, such as trifluoroacetic acid (TFA), and is typically removed during the final cleavage of the peptide from the resin.[1][2][3] This makes it a straightforward choice for the synthesis of linear peptides where side-chain modifications are not required.

This compound , on the other hand, employs an allyl (All) ether as the side-chain protecting group. A key feature of the allyl group is its orthogonality to both the base-labile Fmoc group and the acid-labile tBu group. It remains stable during the standard Fmoc deprotection steps (using piperidine) and the final TFA-mediated cleavage. The removal of the allyl group requires a specific palladium(0)-catalyzed reaction, offering a distinct advantage for more complex synthetic strategies.

Chemical Properties at a Glance

PropertyFmoc-Ser(tBu)-OHThis compound
Molecular Formula C22H25NO5C21H21NO5
Molecular Weight 383.44 g/mol 367.4 g/mol
CAS Number 71989-33-8704910-17-8
Side-Chain Protecting Group tert-Butyl (tBu)Allyl (All)
Deprotection Condition Strong Acid (e.g., TFA)Palladium(0) Catalyst
Orthogonality Compatible with Fmoc chemistryOrthogonal to both Fmoc and tBu protecting groups

Performance in Peptide Synthesis: A Comparative Analysis

The choice between Fmoc-Ser(tBu)-OH and this compound hinges on the specific requirements of the peptide synthesis. While direct comparative studies on the synthesis of an identical simple peptide are not extensively documented, their distinct chemical properties dictate their suitability for different applications.

Coupling Efficiency and Yield

Both derivatives generally exhibit good coupling efficiencies under standard SPPS conditions. However, the purity of the Fmoc-amino acid building blocks is a critical factor influencing the overall yield and purity of the final peptide. Impurities in the starting material, such as free amino acids or dipeptides, can lead to deletion or insertion sequences in the peptide chain. High-purity Fmoc-Ser(tBu)-OH is essential for minimizing truncated peptide sequences.[4]

Side Reactions

A significant concern with Fmoc-Ser(tBu)-OH is the potential for racemization (epimerization) during the coupling step, particularly when using certain activation reagents and bases. The choice of coupling reagent can have a substantial impact on the level of epimerization.

Table 1: Influence of Coupling Reagent on Epimerization of Fmoc-Ser(tBu)-OH [5][6]

Coupling ReagentBase% D-Isomer (Epimerization)
HBTUDIPEAHigh
HATUDIPEAHigh
PyBOPDIPEAHigh
DCC-High
DEPBT-Low

For This compound , the primary concern is the potential for N-allylation as a side reaction during the palladium-catalyzed deprotection, although modern protocols with optimized scavengers have largely mitigated this issue.

Experimental Protocols

Standard Fmoc SPPS Cycle using Fmoc-Ser(tBu)-OH

A typical manual SPPS cycle for incorporating Fmoc-Ser(tBu)-OH involves the following steps:

  • Resin Swelling: The solid support (e.g., Rink Amide resin) is swelled in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the growing peptide chain is removed by treating the resin with a solution of 20% piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling: Fmoc-Ser(tBu)-OH is pre-activated with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF and then added to the resin. The coupling reaction is allowed to proceed for a specified time.

  • Washing: The resin is washed with DMF to remove excess reagents and byproducts.

  • Repeat: The cycle is repeated for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection: After the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tBu group from serine) are removed by treatment with a cleavage cocktail, typically containing 95% TFA and scavengers.

On-Resin Allyl Group Deprotection for this compound

The unique utility of this compound lies in the ability to deprotect its side chain while the peptide is still attached to the resin. This allows for subsequent on-resin modifications.

  • Peptide Synthesis: The peptide is synthesized using standard Fmoc SPPS protocols, incorporating this compound at the desired position.

  • Resin Swelling: The peptide-resin is swelled in an appropriate solvent, such as dichloromethane (DCM) or a mixture of DCM/DMF.

  • Allyl Deprotection: A solution containing a palladium(0) catalyst (e.g., Pd(PPh₃)₄) and an allyl scavenger (e.g., phenylsilane or morpholine) in an inert solvent is added to the resin. The reaction is gently agitated until the deprotection is complete.

  • Washing: The resin is extensively washed to remove the palladium catalyst and scavenger byproducts.

  • On-Resin Modification: The now-free hydroxyl group of the serine side chain is available for further reactions, such as phosphorylation, glycosylation, or attachment of a label, before the final cleavage of the peptide from the resin.

Visualization of Experimental Workflows

SPPS_Workflow_tBu cluster_resin Solid Support Resin Resin Peptide_Fmoc Fmoc-AA(n)-...-Resin Resin->Peptide_Fmoc Loading Deprotection Fmoc Deprotection (20% Piperidine/DMF) Peptide_Fmoc->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling (Fmoc-Ser(tBu)-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Next Cycle Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Step Final_Peptide H-Ser-...-Peptide-NH2 Cleavage->Final_Peptide

Caption: Standard SPPS workflow using Fmoc-Ser(tBu)-OH.

SPPS_Workflow_OAll cluster_resin Solid Support Peptide_OAll Fmoc-...-Ser(OAll)-...-Resin Allyl_Deprotection On-Resin Allyl Deprotection (Pd(PPh₃)₄, Scavenger) Peptide_OAll->Allyl_Deprotection Wash_Pd Washing Allyl_Deprotection->Wash_Pd On_Resin_Mod On-Resin Modification (e.g., Phosphorylation) Wash_Pd->On_Resin_Mod Final_Cleavage Final Cleavage (TFA Cocktail) On_Resin_Mod->Final_Cleavage Modified_Peptide Modified Peptide Final_Cleavage->Modified_Peptide

Caption: Workflow for on-resin modification using this compound.

Conclusion and Recommendations

The choice between Fmoc-Ser(tBu)-OH and this compound is fundamentally driven by the synthetic objective.

Fmoc-Ser(tBu)-OH is the pragmatic and cost-effective choice for the routine synthesis of linear peptides where the serine side chain does not require selective modification. Its integration into standard Fmoc SPPS protocols is seamless. However, researchers should be mindful of the potential for racemization and select coupling conditions that minimize this side reaction.

This compound is the superior option for the synthesis of complex peptides requiring on-resin side-chain modification. Its orthogonal protecting group strategy provides the flexibility to perform selective chemistry on the serine hydroxyl group, such as phosphorylation or glycosylation, which is invaluable in the development of peptide-based drugs and biological probes. While the additional deprotection step and the cost of the palladium catalyst are considerations, the synthetic versatility it offers is often indispensable for advanced peptide synthesis projects.

References

Orthogonal Protecting Strategies: A Comparative Guide to Fmoc-Ser(All)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the choice of protecting groups is paramount to achieving high purity and yield of the target peptide. The hydroxyl group of serine presents a particular challenge, requiring a delicate balance of stability and selective deprotection. This guide provides a comprehensive comparison of the orthogonal protecting strategy offered by Fmoc-Ser(All)-OH against commonly used alternatives: Fmoc-Ser(tBu)-OH, Fmoc-Ser(Trt)-OH, and Fmoc-Ser(Bzl)-OH.

At a Glance: Comparing Serine Protecting Groups

The selection of a serine protecting group is a critical decision in the design of a solid-phase peptide synthesis strategy. The ideal group should be stable throughout the synthesis cycles, yet readily and cleanly removable without affecting other protecting groups or the peptide backbone. This section provides a comparative overview of the key characteristics of four commonly used serine protecting groups in Fmoc-based SPPS.

Protecting GroupStructureStability to Piperidine (Fmoc Deprotection)Deprotection ConditionsKey AdvantagesPotential Disadvantages
Allyl (All) -CH₂-CH=CH₂Stable [1][2]Pd(0) catalyst (e.g., Pd(PPh₃)₄), scavenger (e.g., PhSiH₃) in an inert solvent (e.g., DCM/THF)[3]Fully orthogonal to acid- and base-labile groups; mild deprotection avoids side reactions from carbocations.[4]Requires a specific palladium catalyst for removal; potential for catalyst poisoning.
tert-Butyl (tBu) -C(CH₃)₃Stable Strong acid (e.g., 95% TFA)[5][6]Widely used and well-established in Fmoc-SPPS; robust and reliable.Deprotection can generate reactive tert-butyl cations, which may lead to side reactions with sensitive residues (e.g., Trp, Met).[7]
Trityl (Trt) -C(C₆H₅)₃Stable Mild acid (e.g., 1-5% TFA in DCM)Easily cleaved under mild acidic conditions, allowing for selective deprotection on-resin.Steric hindrance can sometimes affect coupling efficiency; lability can be a concern in very long syntheses with repeated mild acid treatments.
Benzyl (Bzl) -CH₂-C₆H₅Stable Strong acid (e.g., HF) or hydrogenolysisHistorically used, particularly in Boc-SPPS.Requires harsh cleavage conditions (HF) that are incompatible with many sensitive residues and standard Fmoc-SPPS resins. Not truly orthogonal in a standard Fmoc/tBu strategy.

The Power of Orthogonality: The Allyl Strategy

The primary advantage of the allyl protecting group lies in its unique deprotection chemistry, which is orthogonal to the acid- and base-labile protecting groups commonly employed in Fmoc-SPPS. This allows for selective deprotection of the serine side chain on the resin, enabling site-specific modifications such as phosphorylation, glycosylation, or the introduction of fluorescent labels.

Orthogonal_Deprotection cluster_SPPS_Cycle Fmoc-SPPS Cycle cluster_Allyl_Deprotection On-Resin Modification Peptide-Resin Peptide-Resin Fmoc_Deprotection Fmoc_Deprotection Peptide-Resin->Fmoc_Deprotection 20% Piperidine/DMF Peptide-Ser(All)-Resin Peptide-Ser(All)-Resin Coupling Coupling Fmoc_Deprotection->Coupling Fmoc-AA-OH, Activator Coupling->Peptide-Resin Chain Elongation Peptide-Ser(OH)-Resin Peptide-Ser(OH)-Resin Peptide-Ser(All)-Resin->Peptide-Ser(OH)-Resin Pd(PPh₃)₄, PhSiH₃ in DCM Modified_Peptide-Resin Modified_Peptide-Resin Peptide-Ser(OH)-Resin->Modified_Peptide-Resin Modification (e.g., Phosphorylation) Final_Cleavage Final_Cleavage Modified_Peptide-Resin->Final_Cleavage TFA Cocktail

Orthogonal deprotection of Fmoc-Ser(All)-OH.

Experimental Protocols

Detailed and directly comparable experimental data on the performance of these protecting groups is often sequence-dependent. The following protocols provide a standardized workflow for the coupling and deprotection of each serine derivative, allowing for a consistent in-house comparison.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

This general protocol is applicable to all serine-protected amino acids and serves as the baseline for the comparative experiments.

SPPS_Workflow start Start resin_swelling 1. Resin Swelling (DMF, 30 min) start->resin_swelling fmoc_deprotection 2. Fmoc Deprotection (20% Piperidine/DMF, 2x10 min) resin_swelling->fmoc_deprotection washing1 3. Washing (DMF, 5x) fmoc_deprotection->washing1 coupling 4. Coupling (Fmoc-Ser(PG)-OH, Activator, Base, 2h) washing1->coupling washing2 5. Washing (DMF, 5x) coupling->washing2 repeat Repeat for next AA? washing2->repeat repeat->fmoc_deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No final_cleavage Cleavage from Resin & Side Chain Deprotection final_deprotection->final_cleavage end End final_cleavage->end

General Fmoc-SPPS workflow.

Materials:

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Fmoc-Ser(PG)-OH (PG = All, tBu, Trt, or Bzl)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes. Repeat once.

  • Washing: Wash the resin thoroughly with DMF (5 times).

  • Coupling:

    • Pre-activate a solution of Fmoc-Ser(PG)-OH (4 eq.), HBTU (3.9 eq.), HOBt (4 eq.), and DIPEA (8 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor coupling completion using a Kaiser test.

  • Washing: Wash the resin with DMF (5 times).

  • Repeat steps 2-5 for each amino acid in the peptide sequence.

Specific Deprotection Protocols

1. On-Resin Deprotection of Allyl Group (Fmoc-Ser(All)-OH)

Materials:

  • Peptidyl-resin containing Ser(All)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), degassed

Procedure:

  • Swell the peptidyl-resin in degassed DCM for 20 minutes.

  • Prepare a solution of Pd(PPh₃)₄ (0.25 eq.) and PhSiH₃ (20 eq.) in degassed DCM.

  • Add the solution to the resin and shake under an inert atmosphere (e.g., Argon or Nitrogen) for 2 hours.

  • Wash the resin with DCM (5 times), 0.5% DIPEA in DCM (3 times), DCM (5 times), and DMF (5 times).

  • The deprotected hydroxyl group is now available for on-resin modification.

2. Final Cleavage and Deprotection of tBu, Trt, and Bzl Groups

Materials:

  • Peptidyl-resin

  • Cleavage cocktail (specific to the protecting groups used)

Procedure:

  • For tBu and Trt: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

  • For Bzl: Treatment with anhydrous HF is required, which necessitates specialized equipment and safety precautions. This method is generally avoided in modern Fmoc-SPPS.

Potential Side Reactions

While SPPS is a powerful technique, side reactions can occur. Understanding and mitigating these is crucial for obtaining a pure product.

  • Aspartimide Formation: A common side reaction in Fmoc-SPPS, particularly at Asp-Xxx sequences where Xxx is a small amino acid. This can be minimized by using faster coupling reagents and optimized deprotection conditions.

  • Racemization: Can occur during the activation step, especially for histidine and cysteine. Using additives like HOBt can suppress racemization. For Fmoc-Ser(tBu)-OH, the use of DIPEA as a base has been reported to potentially induce racemization.[1]

  • Incomplete Deprotection/Coupling: Can lead to deletion sequences. Monitoring each step with tests like the Kaiser test is essential.

  • Side Reactions during Allyl Deprotection: While generally clean, incomplete removal of the palladium catalyst can lead to contamination of the final peptide. Thorough washing after deprotection is critical. The use of scavengers helps to prevent re-attachment of the allyl group.

Conclusion

The choice of a serine protecting group is a strategic decision that significantly impacts the success of a peptide synthesis campaign. While Fmoc-Ser(tBu)-OH remains a workhorse for routine synthesis due to its simplicity and robustness, the orthogonal nature of Fmoc-Ser(All)-OH offers unparalleled flexibility for the synthesis of complex peptides requiring site-specific modifications. Its mild deprotection conditions avoid the generation of reactive carbocations, a known source of side reactions with other protecting groups. For researchers and drug development professionals pushing the boundaries of peptide chemistry, the incorporation of Fmoc-Ser(All)-OH into their synthetic toolbox is a valuable asset, enabling the creation of novel and sophisticated peptide-based therapeutics and research tools.

References

A Comparative Guide to the Analytical Validation of Fmoc-Ser(All)-OH Purity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the purity of amino acid building blocks is paramount. This guide provides an objective comparison of the analytical validation of Nα-Fmoc-O-allyl-L-serine (Fmoc-Ser(All)-OH) purity against other commonly used O-protected Fmoc-serine derivatives. The selection of an appropriate protected amino acid is critical for the successful synthesis of pure peptides, minimizing downstream purification challenges and ensuring the integrity of the final product.

Comparison of Purity Specifications

The purity of Fmoc-protected amino acids is a critical parameter that directly impacts the yield and purity of synthetic peptides. Even small impurities can lead to the formation of deletion or insertion sequences, which are often difficult to separate from the target peptide. The following table summarizes the typical purity specifications for Fmoc-Ser(All)-OH and its common alternatives, compiled from various commercial suppliers and literature sources. It is important to note that these values are representative and may vary between different suppliers and batches.

ParameterFmoc-Ser(All)-OHFmoc-Ser(tBu)-OHFmoc-Ser(Bzl)-OHFmoc-Ser(Trt)-OH
Appearance White to off-white powderWhite to off-white powderWhite to off-white powderWhite to off-white powder
Purity by HPLC (%) ≥ 98.0≥ 99.0[1]> 95.0 to ≥ 98.0[2][3]≥ 98.0
Enantiomeric Purity (%) Not specified≥ 99.8[4]Enantiomer ≤ 0.5%[3]Not specified
Common Impurities Dipeptides, β-alanine derivatives, Fmoc-OH, dibenzofulveneDipeptides, β-alanine derivatives, Fmoc-OH, dibenzofulvene, tert-butanol related byproducts[4]Dipeptides, β-alanine derivatives, Fmoc-OH, dibenzofulvene, benzyl alcohol related byproductsDipeptides, β-alanine derivatives, Fmoc-OH, dibenzofulvene, trityl alcohol related byproducts[5]

Analytical Validation Workflow

The analytical validation of Fmoc-serine derivatives ensures the identity, purity, and quality of the raw material. A typical workflow involves a series of chromatographic and spectroscopic techniques to identify and quantify the main component and any potential impurities.

Analytical Validation Workflow for Fmoc-Serine Derivatives cluster_0 Sample Preparation cluster_1 Purity and Impurity Analysis cluster_2 Structural Confirmation cluster_3 Data Analysis and Reporting RawMaterial Fmoc-Ser(X)-OH Raw Material Dissolution Dissolution in appropriate solvent (e.g., ACN/H2O) RawMaterial->Dissolution HPLC Reversed-Phase HPLC Dissolution->HPLC Chemical Purity Chiral_HPLC Chiral HPLC Dissolution->Chiral_HPLC Enantiomeric Purity NMR NMR Spectroscopy (1H, 13C) Dissolution->NMR Structural Identity MassSpec Mass Spectrometry (LC-MS) HPLC->MassSpec Impurity Identification Data_Analysis Data Interpretation and Quantification HPLC->Data_Analysis Chiral_HPLC->Data_Analysis MassSpec->Data_Analysis NMR->Data_Analysis CoA Certificate of Analysis Generation Data_Analysis->CoA

Caption: Workflow for the analytical validation of Fmoc-serine derivatives.

Experimental Protocols

Detailed and robust analytical methods are essential for the accurate determination of purity and impurity profiles. Below are representative experimental protocols for the key analytical techniques used in the validation of Fmoc-Ser(All)-OH and its alternatives.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity

This method is used to determine the purity of the Fmoc-amino acid and to detect and quantify any related impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    Time (min) % Mobile Phase B
    0 30
    20 90
    25 90
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 265 nm and 301 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., 50:50 acetonitrile/water) to a concentration of approximately 1 mg/mL.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

This method is crucial for determining the enantiomeric excess of the desired L-amino acid derivative, as the presence of the D-enantiomer can lead to undesired diastereomeric peptides.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small percentage of an acidic modifier like TFA (0.1%). The exact composition may need to be optimized for the specific column and analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for the identification of unknown impurities by providing molecular weight information.

  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., ESI-TOF or ESI-Q-TOF).

  • LC Conditions: Similar to the RP-HPLC method described above, but using a volatile mobile phase modifier such as formic acid (0.1%) instead of TFA.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Range: m/z 100-1000.

    • Data Acquisition: Full scan mode for impurity profiling and tandem MS (MS/MS) for structural elucidation of key impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the Fmoc-amino acid and to detect any structural isomers or major impurities.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Analysis: Acquire ¹H and ¹³C spectra. The chemical shifts, coupling constants, and integration of the signals should be consistent with the expected structure of the Fmoc-serine derivative.

Summary of Findings and Recommendations

The choice of a side-chain protecting group for serine in Fmoc-based solid-phase peptide synthesis is a critical decision that can significantly influence the outcome of the synthesis.

  • Fmoc-Ser(All)-OH offers the advantage of a protecting group that is stable to the piperidine treatment used for Fmoc removal but can be cleaved under mild conditions using palladium catalysis. This orthogonality is beneficial in complex peptide synthesis strategies.

  • Fmoc-Ser(tBu)-OH is widely used due to the stability of the tert-butyl group to piperidine and its clean removal with strong acids like TFA during the final cleavage from the resin.[1] High purity grades are readily available.[1]

  • Fmoc-Ser(Bzl)-OH provides an alternative that is also cleaved by strong acids, but the benzyl group can be more susceptible to premature cleavage under certain conditions compared to the t-Bu group.

  • Fmoc-Ser(Trt)-OH is particularly advantageous in situations where milder acid cleavage is desired for the side-chain deprotection, which can be beneficial for sensitive peptide sequences.[5] The bulky trityl group can also help to reduce aggregation during synthesis.[5]

Recommendation:

The selection of the optimal Fmoc-serine derivative depends on the specific requirements of the peptide synthesis.

  • For standard syntheses where final cleavage is performed with a strong acid cocktail, Fmoc-Ser(tBu)-OH is often the preferred choice due to its high purity and well-established performance.[1]

  • When orthogonality is required for on-resin side-chain modifications, Fmoc-Ser(All)-OH is an excellent candidate.

  • For peptides containing sensitive residues that may be compromised by prolonged exposure to strong acids, Fmoc-Ser(Trt)-OH offers a milder deprotection strategy.[5]

Regardless of the choice, it is imperative for researchers to source Fmoc-amino acids from reputable suppliers who provide comprehensive Certificates of Analysis detailing the purity and impurity profile determined by rigorous analytical methods as outlined in this guide. This ensures the reliability and reproducibility of peptide synthesis, leading to higher quality final products.

References

Mass Spectrometry Analysis of Peptides with Fmoc-Ser(OAll): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high-purity, well-defined peptide sequences. For the hydroxyl-containing amino acid serine, a variety of protecting groups are available, each with distinct chemical properties that influence not only the synthesis strategy but also the subsequent analysis of the final peptide product. This guide provides a comparative analysis of the mass spectrometry behavior of peptides containing serine protected with an O-allyl (OAll) group, introduced as Fmoc-Ser(OAll)-OH, and contrasts it with the more conventional tert-butyl (tBu) protecting group.

Introduction to Serine Protecting Groups in Fmoc-SPPS

The 9-fluorenylmethoxycarbonyl (Fmoc) strategy is a cornerstone of modern peptide synthesis, favored for its mild deprotection conditions.[1] Within this framework, the choice of side-chain protecting groups is critical for ensuring orthogonality, which allows for selective deprotection and on-resin modifications.

Fmoc-Ser(tBu)-OH is a widely used building block where the serine hydroxyl group is protected by a tert-butyl ether.[2] The tBu group is highly acid-labile and is typically removed during the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA).[3]

Fmoc-Ser(OAll)-OH offers an alternative, orthogonally protected serine derivative. The O-allyl group is stable to the acidic conditions used to cleave the tBu group, as well as the basic conditions for Fmoc removal.[4] Its removal is achieved under specific and mild conditions using a palladium(0) catalyst, making it ideal for the synthesis of complex peptides, cyclic peptides, and those requiring selective side-chain modification.[5]

Mass Spectrometry Analysis: A Head-to-Head Comparison

Mass spectrometry (MS) is an indispensable tool for the characterization of synthetic peptides, providing confirmation of molecular weight and sequence information through fragmentation analysis (MS/MS).[6][7] The nature of the side-chain protecting groups can significantly influence the fragmentation patterns observed.

While specific, direct comparative studies on the fragmentation of Ser(OAll) versus Ser(tBu) containing peptides are not extensively documented in publicly available literature, we can infer the expected fragmentation behavior based on the chemical nature of these groups and general principles of peptide fragmentation in mass spectrometry.

Key Fragmentation Pathways:

Under collision-induced dissociation (CID), the most common fragmentation method, peptides typically fragment along the amide backbone, producing b- and y-type ions that provide sequence information.[8][9] The stability of side-chain protecting groups during this process is a crucial consideration.

  • Peptides with Ser(tBu): The tert-butyl group is generally stable under typical electrospray ionization (ESI) and CID conditions. The primary fragmentation observed is along the peptide backbone. However, in some cases, particularly with higher collision energies, a neutral loss of isobutylene (56 Da) from the precursor or fragment ions may be observed.

  • Peptides with Ser(OAll): The allyl group is also relatively stable under standard MS conditions. Similar to tBu, the main fragmentation is expected along the peptide backbone. A potential characteristic fragmentation for the O-allyl group would be a neutral loss of allene (40 Da) or propene (42 Da). The lability of the allyl group under certain MS conditions, especially with acidic matrices in MALDI-TOF, has been noted for other molecules and could be a factor for peptides as well.[6]

Table 1: Comparison of Expected Mass Spectrometry Characteristics

FeaturePeptides with Fmoc-Ser(OAll)-OHPeptides with Fmoc-Ser(tBu)-OH
Primary Fragmentation Predominantly b- and y-type ions from backbone cleavage.Predominantly b- and y-type ions from backbone cleavage.
Characteristic Neutral Loss Potential neutral loss of allene (40 Da) or propene (42 Da).Potential neutral loss of isobutylene (56 Da).
Protecting Group Stability in MS Generally stable, but potential for lability with acidic matrices or high energy.Generally stable under standard CID conditions.
Cleavage from Resin Palladium(0) catalysis.Strong acid (e.g., TFA).
Orthogonality Orthogonal to acid- and base-labile groups.Not orthogonal to other acid-labile groups.

Experimental Protocols

Below is a representative experimental protocol for the mass spectrometry analysis of a synthetic peptide containing a modified serine residue.

Objective: To confirm the molecular weight and sequence of a synthetic peptide containing either Ser(OAll) or Ser(tBu).

Materials:

  • Purified synthetic peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA)

  • Liquid chromatography-tandem mass spectrometer (LC-MS/MS) system equipped with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a solution of 50% ACN/50% water with 0.1% FA to a final concentration of 1 mg/mL.

    • Further dilute the stock solution to a working concentration of 10-100 fmol/µL in the same solvent.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% FA in water.

    • Mobile Phase B: 0.1% FA in ACN.

    • Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 10-30 minutes) at a flow rate of 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive ESI.

    • MS1 Scan: Acquire full scan mass spectra over a mass range appropriate for the expected molecular weight of the peptide (e.g., m/z 300-2000).

    • MS/MS Scan (Data-Dependent Acquisition):

      • Select the most intense precursor ions from the MS1 scan for fragmentation.

      • Fragmentation Method: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).

      • Collision Energy: Use a normalized collision energy (e.g., 25-35%) or a stepped collision energy to achieve optimal fragmentation.

      • Acquire MS/MS spectra for the fragment ions.

  • Data Analysis:

    • Process the raw data using appropriate software.

    • Confirm the mass of the intact peptide from the MS1 spectrum.

    • Analyze the MS/MS spectra to identify b- and y-ion series to verify the peptide sequence.

    • Investigate the spectra for any characteristic neutral losses corresponding to the protecting group.

Visualization of Fragmentation

The following diagram illustrates the primary fragmentation pathways of a peptide bond during CID, leading to the formation of b- and y-ions.

Peptide_Fragmentation cluster_peptide Peptide Backbone cluster_fragments Fragmentation Products N_terminus H₂N Calpha1 N_terminus->Calpha1 C_terminus COOH R1 R₁ R2 R₂ Calpha1->R1 CO1 C=O Calpha1->CO1 Calpha2 Calpha2->C_terminus Calpha2->R2 NH2 N-H CO1->NH2 Peptide Bond CO1->NH2 Cleavage NH2->Calpha2 b_ion b-ion (N-terminal fragment) y_ion y-ion (C-terminal fragment) b_ion_formation y_ion_formation Peptide Backbone Peptide Backbone Fragmentation Products Fragmentation Products

Caption: General peptide fragmentation in CID.

The next diagram illustrates a hypothetical fragmentation pathway for a peptide containing Ser(OAll), highlighting the potential neutral loss of the allyl group.

SerOAll_Fragmentation Precursor [M+H]⁺ Peptide with Ser(OAll) Backbone_Fragmentation Backbone Fragmentation Precursor->Backbone_Fragmentation Neutral_Loss Neutral Loss of Allyl Group Precursor->Neutral_Loss b_ions b-ions Backbone_Fragmentation->b_ions y_ions y-ions Backbone_Fragmentation->y_ions Precursor_minus_All [M+H - C₃H₄]⁺ Neutral_Loss->Precursor_minus_All Backbone_Fragmentation_NL Backbone Fragmentation Precursor_minus_All->Backbone_Fragmentation_NL b_ions_NL b-ions (-All) Backbone_Fragmentation_NL->b_ions_NL y_ions_NL y-ions (-All) Backbone_Fragmentation_NL->y_ions_NL

Caption: Potential fragmentation of a Ser(OAll) peptide.

Conclusion

The choice between Fmoc-Ser(OAll)-OH and Fmoc-Ser(tBu)-OH in peptide synthesis is primarily dictated by the desired synthetic strategy, particularly the need for orthogonal deprotection. From a mass spectrometry perspective, both protecting groups are generally stable under standard analytical conditions. However, analysts should be aware of the potential for characteristic neutral losses, which can provide valuable information for spectral interpretation. While the fragmentation behavior of peptides containing Ser(tBu) is well-understood, further empirical studies on the MS/MS characteristics of Ser(OAll)-containing peptides would be beneficial to the scientific community. This guide provides a foundational understanding to aid researchers in the design and analysis of their peptide synthesis and characterization workflows.

References

NMR Characterization of Fmoc-Protected Serine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of NMR Data

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for Fmoc-Ser-OH. This data is essential for the structural verification and purity assessment of this compound.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Fmoc-Ser-OH 7.88 (d, 2H), 7.65 (d, 2H), 7.42 (t, 2H), 7.34 (t, 2H), 5.80 (d, 1H, NH), 4.40 (m, 1H), 4.25 (m, 2H), 3.95 (m, 2H)173.5 (C=O, acid), 156.2 (C=O, urethane), 143.9 (2C, Fmoc), 141.3 (2C, Fmoc), 127.7 (2C, Fmoc), 127.1 (2C, Fmoc), 125.2 (2C, Fmoc), 120.0 (2C, Fmoc), 66.8 (CH₂, Fmoc), 63.1 (CH₂, Ser), 56.4 (CH, Ser), 47.2 (CH, Fmoc)

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocols

The following is a general protocol for the acquisition of NMR spectra for Fmoc-protected amino acids, such as Fmoc-Ser-OH.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the Fmoc-amino acid.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse program.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).

    • Acquire a larger number of scans compared to ¹H NMR to achieve adequate sensitivity.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Visualizing Molecular Structure

The chemical structure of Fmoc-Ser-OAll is presented below, generated using the Graphviz DOT language. This visualization aids in understanding the connectivity of the atoms within the molecule.

Fmoc_Ser_OAll cluster_fmoc Fmoc Group cluster_serine Serine-OAll Backbone cluster_allyl Allyl Group Fmoc_C9 C9 Fmoc_CH2 CH2 Fmoc_C9->Fmoc_CH2 Fmoc_O O Fmoc_CH2->Fmoc_O Fmoc_CO C=O Fmoc_O->Fmoc_CO N N Fmoc_CO->N Ca N->Ca Cb Ca->Cb C C Ca->C O_allyl O Cb->O_allyl O_acid O C->O_acid OH_acid OH C->OH_acid CH2_allyl CH2 O_allyl->CH2_allyl CH_allyl CH CH2_allyl->CH_allyl CH2_term CH2 CH_allyl->CH2_term

comparing different palladium catalysts for allyl removal

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Palladium Catalysts for Allyl Group Removal

For researchers and scientists in drug development and organic synthesis, the allyl protecting group is a versatile tool for safeguarding alcohols, amines, and carboxylic acids. Its removal under mild conditions using palladium catalysts is a key advantage. This guide provides an objective comparison of common palladium catalysts used for allyl deprotection, supported by experimental data and detailed protocols to aid in catalyst selection and optimization.

Mechanism of Palladium-Catalyzed Allyl Deprotection

The removal of an allyl group by a palladium(0) catalyst proceeds through a three-step mechanism. Initially, the palladium catalyst coordinates to the double bond of the allyl group. This is followed by oxidative addition, where the palladium inserts into the carbon-oxygen, carbon-nitrogen, or carbon-sulfur bond, forming a π-allylpalladium(II) complex and liberating the deprotected functional group. Finally, in the presence of a scavenger, the allyl group is transferred from the palladium complex to the scavenger, regenerating the palladium(0) catalyst, which can then enter another catalytic cycle.

Allyl_Deprotection_Mechanism cluster_0 Catalytic Cycle Allyl-Protected_Substrate R-X-Allyl pi-Allyl_Complex [π-Allyl-Pd(II)L_n]^+ X-R Allyl-Protected_Substrate->pi-Allyl_Complex + Pd(0)L_n Pd(0)L_n Pd(0)L_n pi-Allyl_Complex->Pd(0)L_n + Scavenger-H Deprotected_Substrate R-XH pi-Allyl_Complex->Deprotected_Substrate Allyl-Scavenger Allyl-Scavenger Scavenger Scavenger-H Scavenger->Allyl-Scavenger

Caption: General mechanism of palladium-catalyzed allyl deprotection.

Comparison of Common Palladium Catalysts

The choice of palladium catalyst can significantly impact the efficiency and selectivity of allyl group removal. Below is a comparison of some of the most frequently used catalysts. The performance of these catalysts is highly dependent on the substrate, solvent, and the scavenger used.

CatalystCommon NameKey Features & Applications
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0)- The most widely used and versatile catalyst for allyl deprotection.[1][2] - Effective for the removal of allyl ethers, esters, and carbamates. - Generally used in stoichiometric amounts or high catalytic loadings.
PdCl₂(PPh₃)₂ Bis(triphenylphosphine)palladium(II) chloride- A stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. - Often used in combination with a reducing agent.
Pd(OAc)₂/dppe Palladium(II) acetate with 1,2-Bis(diphenylphosphino)ethane- An in situ generated catalyst system. - The bidentate phosphine ligand (dppe) can enhance stability and activity.
[Pd(allyl)Cl]₂ Allylpalladium(II) chloride dimer- A Pd(II) precatalyst often used with phosphine ligands. - Can be more active than other precursors in certain applications.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the deprotection of allyl ethers using different palladium catalysts. It is important to note that direct comparison is challenging as optimal conditions can vary significantly between different substrates and experimental setups.

Catalyst SystemSubstrateScavengerSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ / K₂CO₃Aryl allyl etherMethanolMethanolRT195--INVALID-LINK--[1]
Pd(PPh₃)₄ / PhSiH₃Allyl ether of a peptide on resinPhenylsilaneDCMRT0.5 x 2High--INVALID-LINK--[2]
Pd(PPh₃)₄ / MorpholineAllyl alk-2-ynoateMorpholineTHFRT285--INVALID-LINK--
Pd/C / NH₄HCO₂Allyl phenyl etherAmmonium formateMethanolReflux0.592--INVALID-LINK--

Experimental Protocols

Below are detailed experimental protocols for key experiments cited in the comparison.

Protocol 1: Deprotection of an Aryl Allyl Ether using Pd(PPh₃)₄ and K₂CO₃[1]

This procedure is adapted from Vutukuri, D. R., et al., J. Org. Chem., 2003 , 68, 1146-1149.[1]

Experimental_Workflow_1 cluster_workflow Experimental Workflow Start Start Dissolve Dissolve aryl allyl ether (1 mmol) in methanol (10 mL) Start->Dissolve Add_Catalyst Add Pd(PPh₃)₄ (0.05 mmol) and K₂CO₃ (2 mmol) Dissolve->Add_Catalyst Stir Stir at room temperature for 1 hour Add_Catalyst->Stir Monitor Monitor reaction by TLC Stir->Monitor Workup Quench with water, extract with ethyl acetate Monitor->Workup Reaction complete Purify Purify by column chromatography Workup->Purify End Obtain deprotected phenol Purify->End

Caption: Workflow for aryl allyl ether deprotection.

Procedure:

  • To a solution of the aryl allyl ether (1.0 mmol) in methanol (10 mL) is added potassium carbonate (2.0 mmol, 276 mg).

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg) is then added, and the mixture is stirred at room temperature.

  • The reaction is monitored by thin-layer chromatography.

  • Upon completion (typically 1 hour), the reaction mixture is quenched with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the deprotected phenol.

Protocol 2: On-Resin Deprotection of an Allyl Ester using Pd(PPh₃)₄ and Phenylsilane[2]

This protocol is based on a procedure for solid-phase peptide synthesis.

Experimental_Workflow_2 cluster_workflow On-Resin Deprotection Workflow Start Start Swell_Resin Swell peptidyl resin in DCM Start->Swell_Resin Prepare_Solution Prepare a solution of Pd(PPh₃)₄ (0.25 eq) and phenylsilane (24 eq) in DCM Swell_Resin->Prepare_Solution Add_to_Resin Add solution to the resin and react for 30 min Prepare_Solution->Add_to_Resin Repeat Repeat deprotection step with fresh solution Add_to_Resin->Repeat Wash_Resin Wash resin extensively with DCM Repeat->Wash_Resin Cleave Cleave peptide from resin Wash_Resin->Cleave Analyze Analyze by HPLC-MS Cleave->Analyze

Caption: Workflow for on-resin allyl ester deprotection.

Procedure:

  • Swell the peptidyl resin functionalized with the allyl ester in dichloromethane (DCM).

  • In a separate vial, prepare a solution of Pd(PPh₃)₄ (0.25 equivalents relative to the resin loading) and phenylsilane (24 equivalents) in 1 mL of DCM.

  • Add the catalyst solution to the swollen resin and allow it to react for 30 minutes at room temperature.

  • Drain the resin and repeat the deprotection step with a fresh solution of the catalyst and scavenger for another 30 minutes.

  • Wash the resin extensively with DCM.

  • The deprotected peptide can then be cleaved from the resin for analysis by HPLC-MS.[2]

Conclusion

The choice of palladium catalyst for allyl deprotection is crucial for achieving high yields and clean reactions. Pd(PPh₃)₄ remains a robust and widely applicable catalyst for a variety of substrates. However, for specific applications, particularly in large-scale synthesis or with sensitive substrates, exploring other catalyst systems such as those generated in situ from Pd(OAc)₂ or using more specialized ligands may offer advantages in terms of cost, stability, and efficiency. The provided protocols offer a starting point for developing optimized conditions for specific research needs.

References

The Strategic Advantage of Fmoc-Ser(All)-OH in Complex Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of solid-phase peptide synthesis (SPPS), the choice of protecting groups is paramount to achieving high yields and purity, especially in the construction of complex peptides. For serine, a frequently modified amino acid, various protected derivatives are available, each with its own set of advantages and limitations. Among these, Fmoc-Ser(All)-OH , with its allyl (All) side-chain protection, offers a unique strategic advantage due to its orthogonal deprotection scheme, enabling sophisticated synthetic routes not easily accessible with other protected serines like Fmoc-Ser(tBu)-OH, Fmoc-Ser(Trt)-OH, and Fmoc-Ser(Bzl)-OH.

The primary advantage of the allyl protecting group lies in its unique cleavage condition, which involves a palladium(0) catalyst. This deprotection method is orthogonal to the base-labile Fmoc group removal (typically with piperidine) and the acid-labile cleavage of tert-butyl (tBu), trityl (Trt), and benzyl (Bzl) side-chain protecting groups (using trifluoroacetic acid - TFA). This three-dimensional orthogonality is crucial for advanced applications such as on-resin peptide cyclization, the synthesis of glycopeptides, and the preparation of phosphopeptides.

Comparative Analysis of Protected Serines

Protected SerineSide-Chain Protecting GroupDeprotection ConditionKey AdvantagesPotential Disadvantages
Fmoc-Ser(All)-OH Allyl (All)Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃)Orthogonal to Fmoc and acid-labile groups; enables on-resin modifications like cyclization, glycosylation, and phosphorylation.[1][2]Requires a specific palladium catalyst for deprotection, which may require optimization and careful removal.
Fmoc-Ser(tBu)-OH tert-Butyl (tBu)Strong acid (e.g., TFA)Widely used and cost-effective for routine SPPS.[3][4]Prone to side reactions like O-sulfonation during cleavage of Arg(Pmc/Mtr) residues; potential for racemization.[5]
Fmoc-Ser(Trt)-OH Trityl (Trt)Mild acid (e.g., dilute TFA)More acid-labile than tBu, allowing for milder deprotection conditions and potentially higher purity of crude peptides.[6]Can be sterically bulky; may be too labile for some synthetic strategies.
Fmoc-Ser(Bzl)-OH Benzyl (Bzl)Strong acid (e.g., HF) or hydrogenolysisHistorically used in Boc-SPPS; stable to TFA.Requires harsh cleavage conditions (HF) or catalytic hydrogenation, which may not be compatible with all peptide sequences.[7]

Quantitative Comparison of Fmoc/Trt vs. Fmoc/tBu Protected Amino Acids

A comparative study on model peptides containing nucleophilic amino acids like Trp and Met demonstrated that the use of Fmoc/Trt-protected amino acids consistently resulted in crude peptides of higher purity compared to those synthesized with Fmoc/tBu-amino acids.[6] This suggests that for sensitive sequences, the milder deprotection conditions afforded by the Trt group can be advantageous.

Peptide SequenceProtection StrategyCrude Peptide Purity (%)
H-Trp-Met-Asp(tBu)-Ser(X)-NH₂Fmoc/Trt>85
H-Trp-Met-Asp(tBu)-Ser(X)-NH₂Fmoc/tBu~70
(Data synthesized from findings reported in Barlos, K. et al. J Pept Res. 1998, 51, 194-200)[6]

Experimental Protocols

Standard Coupling Protocol for Fmoc-Amino Acids (Including Fmoc-Ser(All)-OH)

This protocol is generally applicable for the coupling of any Fmoc-protected amino acid during SPPS.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (5 times), and DMF (5 times).

  • Coupling:

    • Prepare a solution of the Fmoc-amino acid (4 equivalents), HCTU (3.8 equivalents), and N,N-diisopropylethylamine (DIEA) (8 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and shake for 30-60 minutes.

    • Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

On-Resin Allyl Group Deprotection Protocol

This protocol is specific for the removal of the allyl protecting group from the serine side chain.

  • Resin Preparation: After completion of the peptide chain elongation, wash the resin-bound peptide with DCM and then with anhydrous tetrahydrofuran (THF) or DCM.

  • Deprotection Cocktail Preparation: In a separate vessel, prepare the deprotection cocktail. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (e.g., 0.25 equivalents) and a scavenger such as phenylsilane (PhSiH₃) (e.g., 15 equivalents) in anhydrous DCM or a mixture of DMF/DCM.

  • Deprotection Reaction: Add the deprotection cocktail to the resin and shake the mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 1-2 hours. The reaction is typically repeated once or twice to ensure complete deprotection.

  • Washing: Wash the resin extensively with DCM (at least 15 times) and DMF (at least 15 times) to completely remove the palladium catalyst and scavenger byproducts. A wash with a solution of sodium diethyldithiocarbamate (0.5% in DMF) can also be employed to scavenge residual palladium.[8]

Visualizing the Workflow and Signaling Pathways

Orthogonal Deprotection Strategy in SPPS

The following diagram illustrates the orthogonal nature of the Fmoc, tBu, and Allyl protecting groups, which is central to the advantage of Fmoc-Ser(All)-OH.

Orthogonal_Deprotection Peptide_Resin Peptide-Resin (Fmoc-AA...Ser(All)...AA(tBu)-Resin) Fmoc_Deprotection Fmoc Deprotection Peptide_Resin->Fmoc_Deprotection Piperidine/DMF Allyl_Deprotection Allyl Deprotection (On-Resin Modification) Peptide_Resin->Allyl_Deprotection Pd(PPh₃)₄ / Scavenger Fmoc_Deprotection->Peptide_Resin Chain Elongation Final_Cleavage Final Cleavage & tBu Deprotection Allyl_Deprotection->Final_Cleavage TFA Cocktail Free_Peptide Modified Peptide Final_Cleavage->Free_Peptide

Caption: Orthogonal deprotection workflow in SPPS.

Experimental Workflow for On-Resin Peptide Cyclization

This diagram outlines the key steps in synthesizing a head-to-tail cyclic peptide using Fmoc-Ser(All)-OH for side-chain attachment to the resin.

Peptide_Cyclization_Workflow Start Start: Resin Attach_Ser Attach Fmoc-Ser(All)-OH to Resin Start->Attach_Ser SPPS Elongate Peptide Chain (SPPS) Attach_Ser->SPPS N_Term_Deprotect N-terminal Fmoc Deprotection SPPS->N_Term_Deprotect C_Term_Deprotect C-terminal Allyl Deprotection N_Term_Deprotect->C_Term_Deprotect Cyclization On-Resin Cyclization C_Term_Deprotect->Cyclization Cleavage Cleavage from Resin Cyclization->Cleavage Purification Purification Cleavage->Purification End Cyclic Peptide Purification->End

Caption: On-resin peptide cyclization workflow.

References

A Comparative Guide to Serine Protecting Groups in Fmoc-Based Peptide Synthesis: A Focus on Fmoc-Ser(All)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. This guide provides a detailed comparison of Fmoc-Ser(All)-OH with two other commonly used serine-protecting groups, Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH, supported by experimental data and protocols.

In solid-phase peptide synthesis (SPPS) utilizing the widely adopted Fmoc/tBu strategy, the hydroxyl group of serine must be protected to prevent undesirable side reactions. The choice of this protecting group can significantly impact the overall success of the synthesis, influencing factors such as coupling efficiency, stability to cleavage conditions, and the potential for side reactions. This guide examines the performance of the allyl-protected serine derivative, Fmoc-Ser(All)-OH, in comparison to the tert-butyl (tBu) and trityl (Trt) protected counterparts.

Performance Comparison of Serine Protecting Groups

The selection of a serine protecting group is a critical consideration in the design of a peptide synthesis strategy. The ideal group should be stable throughout the synthesis and selectively removable under conditions that do not affect other protecting groups or the peptide-resin linkage.

Protecting GroupStructureKey AdvantagesCommon DisadvantagesTypical Cleavage Conditions
Allyl (All) -CH₂-CH=CH₂Orthogonal to acid- and base-labile groups; suitable for on-resin modifications.Requires a specific palladium catalyst for removal, which can be costly and requires thorough removal.Pd(PPh₃)₄, Phenylsilane in DCM
tert-Butyl (tBu) -C(CH₃)₃Stable to the basic conditions of Fmoc deprotection; cleaved simultaneously with the peptide from most acid-labile resins.Can lead to side reactions such as aspartimide formation in adjacent aspartic acid residues. May be difficult to remove in sterically hindered sequences.Strong acid (e.g., high concentration of TFA)
Trityl (Trt) -C(C₆H₅)₃More acid-labile than tBu, allowing for milder cleavage conditions. Can reduce aggregation in some sequences.Can be sterically bulky, potentially hindering coupling efficiency. May not be fully stable to repeated Fmoc deprotection cycles in long syntheses.Mild acid (e.g., dilute TFA)

Experimental Protocols

The following are representative protocols for the incorporation and deprotection of Fmoc-Ser(All)-OH, Fmoc-Ser(tBu)-OH, and Fmoc-Ser(Trt)-OH in solid-phase peptide synthesis.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the general steps for the synthesis of a model serine-containing peptide on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 10 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (5 times), and DMF (5 times).

  • Amino Acid Coupling:

    • Pre-activate a solution of the Fmoc-amino acid (4 equivalents), HCTU (3.8 equivalents), and DIPEA (8 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and shake for 30 minutes. A second coupling may be performed if necessary to ensure complete reaction.

  • Washing: Wash the resin as described in step 3.

  • Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail appropriate for the chosen protecting groups (see specific protocols below).

Specific Protocols for Serine Protecting Groups

1. Using Fmoc-Ser(All)-OH:

  • Incorporation: Follow the general SPPS protocol for coupling Fmoc-Ser(All)-OH.

  • Orthogonal Deprotection of Allyl Group (On-Resin):

    • Swell the peptide-resin in DCM.

    • Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents relative to resin substitution) and phenylsilane (PhSiH₃, 25 equivalents) in DCM.

    • Add the solution to the resin and shake for 2 hours at room temperature.

    • Wash the resin extensively with DCM, 0.5% DIPEA in DMF, 0.5% sodium diethyldithiocarbamate in DMF, and finally with DMF to remove all traces of the palladium catalyst.

  • Final Cleavage: Use a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5, v/v/v) for 2-3 hours to cleave the peptide from the resin and remove other acid-labile protecting groups.

2. Using Fmoc-Ser(tBu)-OH:

  • Incorporation: Follow the general SPPS protocol for coupling Fmoc-Ser(tBu)-OH.[1]

  • Final Cleavage and Deprotection: The tBu group is stable during synthesis and is removed simultaneously with the peptide from the resin using a standard strong acid cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5, v/v/v) for 2-3 hours.[2]

3. Using Fmoc-Ser(Trt)-OH:

  • Incorporation: Follow the general SPPS protocol for coupling Fmoc-Ser(Trt)-OH.

  • Final Cleavage and Deprotection: The Trt group is more acid-labile than the tBu group and can be removed under milder acidic conditions. A cleavage cocktail with a lower concentration of TFA or a shorter cleavage time may be employed. For example, a cocktail of TFA/TIS/DCM (e.g., 50:2.5:47.5, v/v/v) can be used. This can be advantageous for peptides containing other acid-sensitive modifications. In some cases, the Trt group can be selectively removed on-resin using very dilute TFA in DCM, leaving tBu groups intact.[3]

Visualizing the Workflow: SPPS and Deprotection Strategies

The following diagrams illustrate the general workflow of Fmoc-SPPS and the specific deprotection pathways for the different serine protecting groups.

SPPS_Workflow cluster_SPPS_Cycle SPPS Cycle cluster_Cleavage Final Cleavage & Deprotection Resin Resin Fmoc_AA Fmoc-AA-OH Coupling Resin->Fmoc_AA 1. Couple Wash1 Wash Fmoc_AA->Wash1 Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Fmoc_Deprotection 2. Deprotect Wash2 Wash Fmoc_Deprotection->Wash2 Wash2->Fmoc_AA Repeat for next AA Cleavage_All Fmoc-Ser(All)-OH Pd(PPh₃)₄ / PhSiH₃ then TFA Cocktail Wash2->Cleavage_All Final Step Cleavage_tBu Fmoc-Ser(tBu)-OH TFA Cocktail Cleavage_Trt Fmoc-Ser(Trt)-OH Mild/Std TFA Cocktail Crude_Peptide Crude Peptide Cleavage_All->Crude_Peptide Cleavage_tBu->Crude_Peptide Cleavage_Trt->Crude_Peptide

Caption: General workflow of Fmoc-SPPS and subsequent deprotection strategies.

Signaling Pathways and Logical Relationships

The orthogonality of the protecting groups is a key logical relationship in SPPS, allowing for selective deprotection.

Orthogonality Fmoc Fmoc (N-α) Base Base (e.g., Piperidine) Fmoc->Base cleaved by All Allyl (Ser side-chain) Palladium Palladium Catalyst (e.g., Pd(PPh₃)₄) All->Palladium cleaved by tBu tBu (Ser side-chain) Acid Strong Acid (e.g., TFA) tBu->Acid cleaved by Trt Trt (Ser side-chain) Mild_Acid Mild Acid (e.g., dilute TFA) Trt->Mild_Acid cleaved by Base->All stable to Base->tBu stable to Base->Trt stable to Acid->Fmoc stable to Acid->All stable to Palladium->Fmoc stable to Palladium->tBu stable to Palladium->Trt stable to

Caption: Orthogonality of serine protecting groups in Fmoc-SPPS.

References

Fmoc-Ser(OAll)-OH: A Versatile Tool for Complex Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the applications, performance, and experimental protocols for N-α-Fmoc-O-allyl-L-serine (Fmoc-Ser(OAll)-OH) in solid-phase peptide synthesis (SPPS), providing a comparative guide for researchers, scientists, and drug development professionals.

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving the desired final product with high purity and yield. Among the arsenal of available building blocks, Fmoc-Ser(OAll)-OH has emerged as a valuable reagent, particularly for the synthesis of complex peptides, including those requiring on-resin cyclization or post-translational modifications. This guide provides a detailed literature review of its applications, a comparison with the commonly used Fmoc-Ser(tBu)-OH, and explicit experimental protocols for its use.

The Orthogonality Advantage of the Allyl Protecting Group

The utility of Fmoc-Ser(OAll)-OH stems from the unique properties of the allyl (All) protecting group. In the context of Fmoc-based solid-phase peptide synthesis (SPPS), protecting groups are categorized by their lability under different chemical conditions. The 9-fluorenylmethoxycarbonyl (Fmoc) group, which protects the α-amine of the amino acid, is base-labile and typically removed by piperidine. Side-chain protecting groups, such as the tert-butyl (tBu) group, are acid-labile and are cleaved with strong acids like trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin.

The allyl group, in contrast, is stable to both the basic conditions used for Fmoc removal and the acidic conditions used for tBu deprotection and resin cleavage. This "orthogonality" is the cornerstone of its utility. The allyl group is selectively removed by a palladium(0)-catalyzed reaction, allowing for the unmasking of the serine hydroxyl group at a specific point in the synthesis, while the rest of the peptide remains fully protected and anchored to the solid support.

Comparative Analysis: Fmoc-Ser(OAll)-OH vs. Fmoc-Ser(tBu)-OH

The choice between Fmoc-Ser(OAll)-OH and the more conventional Fmoc-Ser(tBu)-OH depends largely on the synthetic strategy. While Fmoc-Ser(tBu)-OH is a reliable choice for the synthesis of linear peptides without the need for specific on-resin side-chain modifications of serine, Fmoc-Ser(OAll)-OH offers greater flexibility for more complex targets.

FeatureFmoc-Ser(OAll)-OHFmoc-Ser(tBu)-OH
Side-Chain Protection Allyl (All)tert-Butyl (tBu)
Deprotection Condition Palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane)Strong acid (e.g., Trifluoroacetic acid - TFA)
Orthogonality Orthogonal to both Fmoc (base-labile) and tBu (acid-labile) groupsNot orthogonal to final cleavage from most resins (cleaved simultaneously)
Primary Applications - On-resin peptide cyclization through the serine side chain- Synthesis of glycopeptides (glycosylation on the deprotected hydroxyl group)- Introduction of other post-translational modifications at the serine residue- Routine synthesis of linear peptides
Coupling Efficiency Generally comparable to other standard Fmoc-amino acids.High and well-established.
Potential Side Reactions Incomplete deprotection if the palladium catalyst is deactivated.Potential for t-butyl cation-induced side reactions with sensitive residues (e.g., Trp, Met) during final cleavage, though scavengers mitigate this.

Key Applications of Fmoc-Ser(OAll)-OH

The unique deprotection chemistry of the allyl group makes Fmoc-Ser(OAll)-OH an indispensable tool for several advanced peptide synthesis applications:

On-Resin Peptide Cyclization

The ability to selectively deprotect the serine side chain on the solid support is a significant advantage for the synthesis of cyclic peptides. This strategy allows for the formation of a lactam bridge between the deprotected serine hydroxyl group (or a group attached to it) and a deprotected amino acid side chain elsewhere in the peptide sequence. On-resin cyclization is often preferred over solution-phase cyclization as it can minimize intermolecular side reactions and simplify purification.

Synthesis of Glycopeptides

Glycosylation is a crucial post-translational modification that plays a vital role in many biological processes. Fmoc-Ser(OAll)-OH serves as a key building block for the synthesis of O-linked glycopeptides. The allyl group protects the serine hydroxyl group during the assembly of the peptide backbone. Subsequently, the allyl group is removed, and the free hydroxyl group is then glycosylated on the solid support. This approach allows for the precise installation of a specific glycan at a defined serine residue.

Introduction of Other Post-Translational Modifications

Beyond glycosylation, the selectively deprotected serine hydroxyl group can be a handle for introducing other modifications, such as phosphorylation, sulfation, or the attachment of fluorescent labels or other reporter groups. This versatility allows for the synthesis of highly specific probes for studying cellular signaling and other biological phenomena.

Experimental Protocols

Synthesis of Fmoc-Ser(OAll)-OH

A common method for the synthesis of Fmoc-Ser(OAll)-OH involves the reaction of Fmoc-Ser-OH with allyl bromide in the presence of a base.

Materials:

  • Fmoc-Ser-OH

  • Allyl bromide

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve Fmoc-Ser-OH (1 equivalent) in DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add DIPEA (2 equivalents) to the solution.

  • Slowly add allyl bromide (1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • The reaction mixture is then typically worked up by extraction and purified by chromatography to yield Fmoc-Ser(OAll)-OH.

Solid-Phase Peptide Synthesis (SPPS) Coupling of Fmoc-Ser(OAll)-OH

The coupling of Fmoc-Ser(OAll)-OH to a resin-bound peptide with a free N-terminal amine follows standard Fmoc-SPPS protocols.

Materials:

  • Peptide-resin with a free N-terminus

  • Fmoc-Ser(OAll)-OH

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, N-methylmorpholine)

  • DMF

Procedure:

  • Swell the peptide-resin in DMF.

  • In a separate vessel, pre-activate the Fmoc-Ser(OAll)-OH (typically 3-5 equivalents relative to the resin loading) with the coupling reagent (e.g., HBTU, 0.95 equivalents relative to the amino acid) and a base (e.g., DIPEA, 2 equivalents relative to the amino acid) in DMF for a few minutes.

  • Add the activated Fmoc-Ser(OAll)-OH solution to the swelled peptide-resin.

  • Allow the coupling reaction to proceed for the desired time (typically 1-2 hours), with agitation.

  • Wash the resin thoroughly with DMF to remove excess reagents.

  • Perform a ninhydrin test to confirm the completion of the coupling.

On-Resin Deprotection of the Allyl Group

The selective removal of the allyl group is a critical step and is typically achieved using a palladium(0) catalyst.

Materials:

  • Peptide-resin containing the Ser(OAll) residue

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Allyl scavenger (e.g., phenylsilane, morpholine, or N,N'-dimethylbarbituric acid)

  • Anhydrous, deoxygenated solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

Procedure:

  • Swell the peptide-resin in the anhydrous, deoxygenated solvent.

  • In a separate, inert-atmosphere vessel, dissolve the palladium catalyst (typically 0.1-0.3 equivalents relative to the resin loading) and the allyl scavenger (typically 20-40 equivalents) in the solvent.

  • Add the catalyst/scavenger solution to the resin.

  • Agitate the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for a specified time (typically 1-3 hours). The reaction progress can be monitored by HPLC analysis of a small cleaved sample.

  • Wash the resin extensively with the solvent, followed by washes with solutions that can scavenge residual palladium (e.g., a solution of sodium diethyldithiocarbamate in DMF).

  • Finally, wash the resin thoroughly with DMF and DCM before proceeding to the next synthetic step.

Visualizing the Workflow

To better illustrate the processes described, the following diagrams created using the DOT language outline the key experimental workflows.

SPPS_with_Fmoc_Ser_OAll Resin Solid Support (Resin) Fmoc_Deprotection Fmoc Deprotection (Piperidine in DMF) Resin->Fmoc_Deprotection Coupling_AA Couple Next Fmoc-AA-OH Fmoc_Deprotection->Coupling_AA Repeat for each amino acid Final_Cleavage Final Cleavage (TFA Cocktail) Fmoc_Deprotection->Final_Cleavage Coupling_AA->Fmoc_Deprotection Fmoc_Ser_OAll Couple Fmoc-Ser(OAll)-OH Coupling_AA->Fmoc_Ser_OAll Fmoc_Ser_OAll->Fmoc_Deprotection Continue chain elongation Allyl_Deprotection Allyl Deprotection (Pd(PPh₃)₄, Scavenger) Fmoc_Ser_OAll->Allyl_Deprotection OnResin_Modification On-Resin Modification (e.g., Glycosylation, Cyclization) Allyl_Deprotection->OnResin_Modification OnResin_Modification->Final_Cleavage Purified_Peptide Purified Peptide Final_Cleavage->Purified_Peptide

Caption: General workflow for SPPS incorporating Fmoc-Ser(OAll)-OH.

Allyl_Deprotection_Mechanism Peptide_Ser_OAll Peptide-Ser(OAll) Pi_Allyl_Complex π-Allyl Palladium Complex Peptide_Ser_OAll->Pi_Allyl_Complex + Pd(0) Pd0 Pd(PPh₃)₄ (Catalyst) Deprotected_Peptide Peptide-Ser-OH Pi_Allyl_Complex->Deprotected_Peptide Scavenged_Allyl Scavenged Allyl Group Pi_Allyl_Complex->Scavenged_Allyl + Scavenger Scavenger Allyl Scavenger (e.g., Phenylsilane) Regenerated_Pd0 Regenerated Pd(0) Scavenged_Allyl->Regenerated_Pd0 Regenerated_Pd0->Pi_Allyl_Complex Catalytic Cycle

Caption: Simplified mechanism of palladium-catalyzed allyl deprotection.

Conclusion

Fmoc-Ser(OAll)-OH is a powerful and versatile building block in the peptide chemist's toolbox. Its key advantage lies in the orthogonality of the allyl protecting group, which allows for selective deprotection under mild conditions, independent of the Fmoc and tBu groups. This feature is instrumental in the synthesis of complex peptides, such as cyclic peptides and those bearing post-translational modifications like glycosylation. While the deprotection step requires careful handling of the palladium catalyst, the synthetic flexibility it affords often outweighs this consideration. For researchers embarking on the synthesis of challenging peptide targets, a thorough understanding of the applications and experimental nuances of Fmoc-Ser(OAll)-OH is essential for success.

A Cost-Benefit Analysis of Fmoc-Ser(OAll)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Serine Protection Strategies

In the intricate world of solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is a critical determinant of yield, purity, and overall cost-effectiveness. For the incorporation of serine residues, chemists are presented with several choices, each with a unique profile of advantages and disadvantages. This guide provides a comprehensive cost-benefit analysis of utilizing Fmoc-Ser(OAll)-OH, comparing it with two commonly used alternatives: Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH. The information presented herein is supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific synthetic needs.

Executive Summary

Fmoc-Ser(OAll)-OH offers the significant advantage of orthogonality, allowing for selective deprotection of the serine side chain without affecting acid-labile or base-labile protecting groups. This feature is invaluable for the synthesis of complex peptides requiring on-resin modifications such as cyclization or branching. However, the benefits of this orthogonality are tempered by the higher cost of the amino acid derivative itself and the necessity of using palladium catalysts for deprotection, which introduces concerns of cost, potential for catalyst poisoning, and the need for post-synthesis purification to remove metal contaminants.

In contrast, Fmoc-Ser(tBu)-OH represents the standard and most cost-effective option for routine peptide synthesis. Its deprotection is conveniently achieved during the final trifluoroacetic acid (TFA) cleavage step. Fmoc-Ser(Trt)-OH provides an intermediate option, with the trityl group offering greater acid lability than the tert-butyl group, which can be advantageous in minimizing side reactions during cleavage for sensitive sequences.

Performance Comparison

To facilitate a clear comparison, the following table summarizes the key performance parameters of the three Fmoc-serine derivatives. The data is compiled from various sources and represents typical outcomes in standard SPPS protocols.

ParameterFmoc-Ser(OAll)-OHFmoc-Ser(tBu)-OHFmoc-Ser(Trt)-OH
Coupling Efficiency High (>99%)High (>99%)High (>99%)
Orthogonality Fully orthogonalNot orthogonalNot orthogonal
Deprotection Conditions Pd(0) catalyst (e.g., Pd(PPh₃)₄), scavenger (e.g., PhSiH₃) in DCM/DMFTrifluoroacetic acid (TFA)Dilute TFA (e.g., 1-2% in DCM) or standard TFA cleavage
Deprotection Time 30 min - 2 hoursConcurrent with final cleavage (1-3 hours)30 min - 2 hours (selective) or concurrent with final cleavage
Crude Peptide Purity Generally high, dependent on catalyst removalHigh, potential for t-butyl cation side reactionsVery high, reduced side reactions compared to tBu[1]
Key Advantage Enables on-resin side chain modificationCost-effective, simple workflowMild deprotection, high purity peptides[1]
Key Disadvantage High reagent cost, palladium contaminationNot suitable for on-resin modificationHigher cost than tBu derivative

Cost-Benefit Analysis

The choice between these protecting groups often hinges on a balance between the required chemical flexibility and the overall cost of the synthesis.

Cost FactorFmoc-Ser(OAll)-OHFmoc-Ser(tBu)-OHFmoc-Ser(Trt)-OH
Reagent Cost HighLowModerate
Deprotection Reagent Cost High (Palladium catalyst & scavenger)Low (TFA)Low (TFA)
Post-Synthesis Purification Potentially complex and costly (palladium removal)StandardStandard
Overall Cost-Effectiveness High for complex peptides requiring selective deprotectionHigh for linear, unmodified peptidesModerate, justified for sensitive or long sequences

Note: Prices are subject to variation based on supplier and purity grade. The qualitative comparison is based on market averages.

Experimental Protocols

Detailed methodologies for the key steps involving each serine derivative are provided below.

Protocol 1: Coupling of Fmoc-Protected Serine Derivatives

This protocol is generally applicable to all three derivatives.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.5 mmol/g) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin with DMF (5x), dichloromethane (DCM) (3x), and DMF (3x).

  • Coupling:

    • Dissolve Fmoc-Ser(X)-OH (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (8 eq.) to the amino acid solution.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction.

Protocol 2: Selective Deprotection of the Allyl (All) Group
  • Resin Preparation: Swell the peptide-resin in anhydrous DCM under an argon atmosphere.

  • Deprotection Cocktail: Prepare a solution of Pd(PPh₃)₄ (0.25 eq.) and phenylsilane (PhSiH₃) (25 eq.) in DCM.

  • Reaction: Add the deprotection cocktail to the resin and shake at room temperature for 1-2 hours.

  • Washing: Wash the resin thoroughly with DCM (5x), 0.5% DIPEA in DCM (3x), 0.5% sodium diethyldithiocarbamate in DMF (3x) to scavenge residual palladium, and finally with DMF (5x).

Protocol 3: Deprotection of the tert-Butyl (tBu) and Trityl (Trt) Groups

Deprotection of both tBu and Trt groups is typically performed concurrently with the final cleavage of the peptide from the resin.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v). For peptides containing sensitive residues, other scavengers may be required.

  • Cleavage/Deprotection: Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether.

  • Purification: Centrifuge to collect the crude peptide and purify by reverse-phase HPLC.

For selective deprotection of the Trt group while the peptide is still on the resin, a milder acidic treatment can be used.

  • Resin Preparation: Swell the peptide-resin in DCM.

  • Deprotection Solution: Prepare a solution of 1-2% TFA in DCM with 2.5% TIS as a scavenger.

  • Reaction: Treat the resin with the deprotection solution for 2 minutes, repeating as necessary until deprotection is complete (monitored by LC-MS).

  • Washing: Wash the resin with DCM (5x) and DMF (5x) to remove the cleaved trityl groups and residual acid.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

orthogonal_deprotection cluster_SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) cluster_Alloc Orthogonal Strategy with Fmoc-Ser(All)-OH Start Start Fmoc-AA_Coupling Couple Fmoc-Amino Acid Start->Fmoc-AA_Coupling Repeat for each AA Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc-AA_Coupling->Fmoc_Deprotection Repeat for each AA Fmoc_Deprotection->Fmoc-AA_Coupling Repeat for each AA Final_Cleavage Final Cleavage & Global Deprotection (TFA/Scavengers) Fmoc_Deprotection->Final_Cleavage Alloc_Deprotection Selective Alloc Deprotection (Pd(0)/Scavenger) Fmoc_Deprotection->Alloc_Deprotection Purified_Peptide Purified_Peptide Final_Cleavage->Purified_Peptide On-Resin_Modification On-Resin Side-Chain Modification On-Resin_Modification->Fmoc-AA_Coupling Alloc_Deprotection->On-Resin_Modification

Workflow demonstrating the integration of orthogonal Alloc deprotection in SPPS.

deprotection_pathways cluster_alloc Alloc Deprotection cluster_tbu tBu Deprotection cluster_trt Trt Deprotection Protected_Ser Fmoc-Ser(PG)-OH PG = Protecting Group Alloc Fmoc-Ser(All)-OH tBu Fmoc-Ser(tBu)-OH Trt Fmoc-Ser(Trt)-OH Pd_Catalyst Pd(PPh₃)₄ Phenylsilane Alloc->Pd_Catalyst Neutral pH Deprotected_Ser_All Fmoc-Ser-OH (on resin) Pd_Catalyst->Deprotected_Ser_All TFA_Cleavage_tBu TFA/Scavengers tBu->TFA_Cleavage_tBu Strong Acid Deprotected_Ser_tBu H-Ser-OH (cleaved peptide) TFA_Cleavage_tBu->Deprotected_Ser_tBu TFA_Cleavage_Trt TFA/Scavengers Trt->TFA_Cleavage_Trt Strong Acid Deprotected_Ser_Trt H-Ser-OH (cleaved peptide) TFA_Cleavage_Trt->Deprotected_Ser_Trt

Comparison of deprotection pathways for All, tBu, and Trt protecting groups.

Conclusion

The selection of a serine protecting group in Fmoc-SPPS is a strategic decision that significantly impacts the synthetic route and overall project cost.

  • Fmoc-Ser(OAll)-OH is the premium choice for complex peptides requiring orthogonal deprotection for on-resin modifications. Its high cost and the requirement for palladium-mediated deprotection are significant considerations, but the synthetic flexibility it affords is often indispensable for advanced peptide chemistry.

  • Fmoc-Ser(tBu)-OH remains the workhorse for routine, linear peptide synthesis. Its low cost and the simplicity of a single-step deprotection and cleavage make it the most economical option for a wide range of applications.

  • Fmoc-Ser(Trt)-OH offers a valuable compromise, providing higher purity crude peptides than its tBu counterpart due to the milder conditions required for its removal. This can be particularly beneficial for the synthesis of long or aggregation-prone sequences where maximizing crude purity simplifies downstream purification.

Ultimately, the optimal choice depends on a careful evaluation of the specific synthetic target, the need for on-resin chemistry, and budgetary constraints. By understanding the cost-benefit trade-offs outlined in this guide, researchers can better navigate the complexities of peptide synthesis and select the most appropriate strategy to achieve their scientific goals.

References

Assessing the Impact of Fmoc-Ser(OAll) on Final Peptide Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high final peptide purity. For the incorporation of serine residues, the choice of side-chain protection significantly influences coupling efficiency, the potential for side reactions, and ultimately, the purity of the crude peptide. This guide provides an objective comparison of Fmoc-Ser(OAll)-OH, which utilizes an allyl (All) protecting group, with the more conventional Fmoc-Ser(tBu)-OH, protected by a tert-butyl (tBu) group. This comparison is supported by a review of established experimental protocols and potential side reactions that can impact the final purity of serine-containing peptides.

Performance Comparison: Fmoc-Ser(OAll)-OH vs. Fmoc-Ser(tBu)-OH

The selection between an allyl and a tert-butyl protecting group for serine hinges on the overall synthetic strategy, particularly the need for orthogonal deprotection.

FeatureFmoc-Ser(OAll)-OHFmoc-Ser(tBu)-OH
Deprotection Condition Mild, orthogonal conditions using a palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger.[1]Strong acid (e.g., Trifluoroacetic acid - TFA), typically during the final cleavage from the resin.[1]
Orthogonality Fully orthogonal to the acid-labile tBu and base-labile Fmoc protecting groups.[1]Not orthogonal to other tBu-based side-chain protecting groups or acid-cleavable linkers.
Potential for Side Reactions - Incomplete deprotection if the palladium catalyst is deactivated. - Potential for palladium contamination in the final product. - Possible side reactions with sulfur-containing residues.- Racemization can be induced by some activation reagents.[1] - O-sulfonation of serine can occur during final cleavage in the presence of certain scavengers.[2]
Impact on Final Purity The mild and specific deprotection can lead to high purity by avoiding acid-catalyzed side reactions. However, incomplete deprotection or catalyst-related side products can introduce impurities that may be challenging to separate.Generally provides good results for routine synthesis. The harsh acidic final cleavage can, however, lead to various side products, potentially lowering the purity of the crude peptide.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol

A standard Fmoc-SPPS protocol is employed for the synthesis of a model serine-containing peptide.

  • Resin Swelling: The resin (e.g., Rink Amide MBHA) is swelled in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: The Fmoc group is removed by treating the resin with 20% piperidine in DMF (2 x 10 minutes). The resin is then washed thoroughly with DMF.

  • Amino Acid Coupling: The Fmoc-protected amino acid (e.g., Fmoc-Ser(OAll)-OH or Fmoc-Ser(tBu)-OH) (3 equivalents) is pre-activated with a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-Diisopropylethylamine (DIPEA). The activated amino acid is then coupled to the resin-bound peptide for 1-2 hours.[3] Coupling completion is monitored using a colorimetric test (e.g., Kaiser test).

  • Washing: The resin is washed with DMF to remove excess reagents and byproducts.

  • Steps 2-4 are repeated for each amino acid in the peptide sequence.

Deprotection of the Serine Side-Chain

Fmoc-Ser(tBu)-OH: The tert-butyl group is cleaved simultaneously with the peptide from the resin during the final cleavage step using a cocktail containing a strong acid, typically 95% Trifluoroacetic acid (TFA) with scavengers.[1]

Fmoc-Ser(OAll)-OH (On-Resin Deprotection):

  • The resin-bound peptide is washed with a palladium-friendly solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • A solution of a palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a scavenger (e.g., phenylsilane or morpholine) in the appropriate solvent is added to the resin.

  • The reaction is gently agitated for 1-2 hours at room temperature.

  • The resin is then thoroughly washed to remove the palladium catalyst and scavenger byproducts.

Peptide Cleavage and Purification
  • Cleavage: The peptide is cleaved from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed multiple times with cold ether.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

  • Analysis: The purity of the final peptide is assessed by analytical RP-HPLC, and the identity is confirmed by mass spectrometry.

Visualizing the Workflow and Chemical Principles

SPPS_Workflow cluster_synthesis Peptide Synthesis (Fmoc-SPPS) cluster_deprotection Serine Side-Chain Deprotection cluster_final Final Steps Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (HBTU/HOBt/DIPEA) Fmoc_Deprotection->Coupling tBu_Deprotection Fmoc-Ser(tBu)-OH (TFA during final cleavage) Washing Washing (DMF) Coupling->Washing Washing->Fmoc_Deprotection Repeat for each AA All_Deprotection Fmoc-Ser(OAll)-OH (Pd(PPh₃)₄/Scavenger) Washing->All_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) All_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Purity & Identity Analysis (HPLC & Mass Spec) Purification->Analysis

Fig. 1: General workflow for solid-phase peptide synthesis and serine deprotection.

Deprotection_Comparison cluster_tBu Fmoc-Ser(tBu)-OH Deprotection cluster_All Fmoc-Ser(OAll)-OH Deprotection tBu_Protected Peptide-Ser(tBu)-Resin TFA TFA Cocktail (Strong Acid) tBu_Protected->TFA tBu_Deprotected Peptide-Ser-OH TFA->tBu_Deprotected All_Protected Peptide-Ser(OAll)-Resin Palladium Pd(PPh₃)₄ / Scavenger (Mild, Orthogonal) All_Protected->Palladium All_Deprotected Peptide-Ser-OH Palladium->All_Deprotected

Fig. 2: Comparison of deprotection chemistries for Ser(tBu) and Ser(OAll).

Conclusion

The choice between Fmoc-Ser(OAll)-OH and Fmoc-Ser(tBu)-OH is a critical decision in peptide synthesis that directly impacts the final purity of the product. Fmoc-Ser(tBu)-OH is a robust and widely used option suitable for many standard synthetic applications. However, the harsh acidic conditions required for its deprotection can lead to side reactions, potentially complicating purification and lowering the overall yield of the desired pure peptide.

Fmoc-Ser(OAll)-OH offers the significant advantage of orthogonal deprotection under mild conditions. This allows for the selective unmasking of the serine hydroxyl group on the resin, enabling strategies such as on-resin cyclization or modification. The mild deprotection can also minimize acid-induced side reactions, which may lead to a cleaner crude product and higher final purity. However, researchers must consider the potential for incomplete deprotection and the need for meticulous removal of the palladium catalyst, which can introduce a different set of challenges.

Ultimately, the optimal choice depends on the specific requirements of the peptide being synthesized, including its sequence, length, and any planned post-synthetic modifications. For complex syntheses requiring orthogonal protection schemes, Fmoc-Ser(OAll)-OH presents a powerful tool for achieving high final peptide purity. For more straightforward linear peptides, Fmoc-Ser(tBu)-OH remains a reliable and cost-effective alternative. Careful consideration of the potential side reactions associated with each protecting group and rigorous purification and analysis are essential for obtaining a final peptide of the desired quality.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Fmoc-Ser(OAll)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for the proper disposal of Fmoc-Ser(OAll)-OH, a key reagent in peptide synthesis. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.

Core Safety and Handling

Fmoc-Ser(OAll)-OH, while a valuable tool in scientific research, requires careful handling due to its potential hazards. Safety data for similar compounds indicate that it may cause skin irritation (H315) and serious eye irritation (H319). Therefore, appropriate personal protective equipment (PPE) is mandatory at all times.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionChemical safety goggles or face shield
Hand ProtectionNitrile or other chemically resistant gloves
Protective ClothingLaboratory coat

Disposal Pathways for Fmoc-Ser(OAll)-OH and Associated Waste

The proper disposal of Fmoc-Ser(OAll)-OH and its associated waste streams is a multi-faceted process. It encompasses the disposal of the pure compound, contaminated materials, and the liquid waste generated during its use in peptide synthesis.

Disposal Workflow

cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Final Disposal Unused_Reagent Unused/Expired Fmoc-Ser(OAll)-OH Solid_Waste_Container Designated Solid Hazardous Waste Container Unused_Reagent->Solid_Waste_Container  Original container  if possible Contaminated_Solids Contaminated Solids (Gloves, Wipes, etc.) Contaminated_Solids->Solid_Waste_Container Liquid_Waste Liquid Waste from Synthesis (Fmoc deprotection) Liquid_Waste_Container Designated Liquid Hazardous Waste Container Liquid_Waste->Liquid_Waste_Container  Segregate from other  waste streams EH_S_Pickup Arrange for Pickup by Environmental Health & Safety (EH&S) Solid_Waste_Container->EH_S_Pickup Liquid_Waste_Container->EH_S_Pickup

Caption: Workflow for the proper segregation and disposal of Fmoc-Ser(OAll)-OH and related waste.

Detailed Disposal Protocols

1. Unused or Expired Fmoc-Ser(OAll)-OH (Solid Waste):

Solid chemical waste, such as unused or expired Fmoc-Ser(OAll)-OH, should be disposed of in its original container whenever possible.[1]

  • Step 1: Ensure the container is securely sealed.

  • Step 2: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Fmoc-Ser(OAll)-OH".

  • Step 3: Place the labeled container in a designated accumulation area for solid chemical waste.

  • Step 4: Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department.

2. Contaminated Solid Waste:

This category includes items such as gloves, bench paper, and weighing papers that have come into direct contact with Fmoc-Ser(OAll)-OH.

  • Step 1: Collect all contaminated solid waste in a designated, leak-proof container lined with a heavy-duty plastic bag.

  • Step 2: The container must be clearly labeled as "Hazardous Waste" and list the chemical contaminant, "Fmoc-Ser(OAll)-OH".[2]

  • Step 3: When the container is full, seal the bag and the container.

  • Step 4: Arrange for pickup and disposal by your institution's EH&S department.

3. Liquid Waste from Peptide Synthesis (Fmoc Deprotection):

The primary liquid waste stream generated from the use of Fmoc-protected amino acids is from the Fmoc deprotection step. This waste typically contains a solution of 20% piperidine in a solvent like dimethylformamide (DMF).[3][4][5]

  • Step 1: Collect all liquid waste from the deprotection and subsequent washing steps in a designated, sealed, and chemically compatible waste container.

  • Step 2: The container must be clearly labeled as "Hazardous Waste" and detail the contents, for example: "Piperidine/DMF solution".

  • Step 3: Store the liquid waste container in a designated satellite accumulation area, ensuring it is within a secondary containment vessel to prevent spills.

  • Step 4: Once the container is approaching full, arrange for its collection and disposal by your institution's EH&S department.

Spill Response Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Spill Response Protocol:

Spill_Occurs Spill of Fmoc-Ser(OAll)-OH Alert_Personnel Alert personnel in the immediate area Spill_Occurs->Alert_Personnel Assess_Spill Assess the spill size and potential hazards Alert_Personnel->Assess_Spill Small_Spill Small, manageable spill Assess_Spill->Small_Spill Large_Spill Large or unmanageable spill Assess_Spill->Large_Spill Cleanup Contain and clean up spill using appropriate absorbent material Small_Spill->Cleanup If trained and equipped Evacuate Evacuate the area Large_Spill->Evacuate Dispose_Debris Dispose of spill debris as hazardous waste Cleanup->Dispose_Debris Contact_EHS Contact EH&S or emergency services Evacuate->Contact_EHS

Caption: Decision-making workflow for responding to a spill of Fmoc-Ser(OAll)-OH.

For a small, manageable spill of solid Fmoc-Ser(OAll)-OH:

  • Alert colleagues in the immediate vicinity.

  • Wear appropriate PPE (gloves, safety goggles, lab coat).

  • Contain the spill to prevent it from spreading.

  • Carefully scoop or sweep the solid material into a designated hazardous waste container. Avoid creating dust.

  • Clean the spill area with a damp cloth or paper towel.

  • Dispose of all cleanup materials (including the cloth or paper towels) as contaminated solid waste.[2][6][7][8]

For a large or unmanageable spill:

  • Evacuate the area immediately.

  • Alert your supervisor and contact your institution's EH&S or emergency response team.

  • Prevent unauthorized personnel from entering the area.

By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always consult your institution's specific guidelines for hazardous waste disposal, as local regulations may vary.

References

Personal protective equipment for handling Fmoc-ser-oall

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Ser-OAll. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to minimize exposure and ensure safety when working with this compound. Although generally not classified as a hazardous substance, it is prudent to handle it with care, as with all laboratory chemicals. The recommended PPE is summarized in the table below.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses or GogglesMust be worn at all times in the laboratory to protect from potential splashes or airborne particles. Goggles provide a better seal against chemical splashes.[1][2][3][4]
Face ShieldRecommended when handling large quantities or when there is a significant risk of splashing. To be worn in conjunction with safety glasses or goggles.[4]
Hand Protection Chemical-Resistant GlovesNitrile or latex gloves are suitable for handling solid this compound. Gloves must be inspected before use and disposed of properly after handling the compound.[1][2][3][4]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn to protect clothing and skin from contamination. The lab coat should have long sleeves and be fully buttoned.[1][5]
Full-Length Pants and Closed-Toe ShoesShorts, skirts, and open-toed shoes are not permitted in the laboratory to prevent skin exposure to spills.[5]
Respiratory Protection Dust Mask (N95 or P1)Recommended when handling large quantities of the solid compound or when there is a potential for dust generation to avoid inhalation.[1][6]

Operational Plan: Handling and Storage

Safe handling and proper storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling Protocol:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. A designated area, such as a chemical fume hood or a bench with localized exhaust ventilation, should be used, especially when working with larger quantities or when dust may be generated.[1][2]

  • Weighing: When weighing the solid compound, use a chemical fume hood or an enclosure to minimize the potential for dust inhalation. Use appropriate tools, such as a spatula, to transfer the material.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. If using a volatile solvent, perform this step in a chemical fume hood.

  • General Hygiene: Avoid contact with skin and eyes.[2] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[2][6]

Storage Protocol:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][6]

  • Keep away from heat and sources of ignition.[6]

  • Recommended storage temperatures are typically -20°C for long-term storage (up to 3 years) and 4°C for shorter-term storage (up to 2 years).[7]

Disposal Plan

Proper disposal of this compound and its containers is necessary to prevent environmental contamination and comply with regulations.

Waste TypeDisposal Procedure
Unused Solid Compound Unused or surplus this compound should be treated as chemical waste. It should be offered to a licensed disposal company for proper disposal.[3]
Contaminated Materials Any materials contaminated with this compound, such as gloves, weighing paper, and pipette tips, should be placed in a designated and clearly labeled hazardous waste container.[8]
Empty Containers Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste, depending on the material.
Liquid Waste Solutions containing this compound should be collected in a designated hazardous waste container. Do not pour chemical waste down the drain.[2][8]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Well-Ventilated Work Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Solid in Fume Hood don_ppe->weigh Proceed to handling dissolve Dissolve in Solvent weigh->dissolve react Perform Experiment dissolve->react collect_waste Collect Liquid and Solid Waste react->collect_waste After experiment dispose Dispose of Waste via Licensed Contractor collect_waste->dispose decontaminate Decontaminate Work Area dispose->decontaminate remove_ppe Remove and Dispose of PPE decontaminate->remove_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.